Product packaging for 5-Met-enkephalin, 4-d-phe(Cat. No.:CAS No. 61600-34-8)

5-Met-enkephalin, 4-d-phe

Cat. No.: B15189511
CAS No.: 61600-34-8
M. Wt: 573.7 g/mol
InChI Key: YFGBQHOOROIVKG-FDFHNCONSA-N
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Description

5-Met-enkephalin, 4-d-phe is a useful research compound. Its molecular formula is C27H35N5O7S and its molecular weight is 573.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35N5O7S B15189511 5-Met-enkephalin, 4-d-phe CAS No. 61600-34-8

Properties

CAS No.

61600-34-8

Molecular Formula

C27H35N5O7S

Molecular Weight

573.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22+/m0/s1

InChI Key

YFGBQHOOROIVKG-FDFHNCONSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Foundational & Exploratory

The Functional Profile of [D-Phe4]-Met-enkephalin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of [D-Phe4]-Met-enkephalin, a synthetic analogue of the endogenous opioid peptide Met-enkephalin. While direct and extensive research on this specific analogue is limited, this document extrapolates its likely pharmacological profile based on comprehensive studies of closely related enkephalin analogues, particularly those with modifications at the phenylalanine residue at position four. This guide outlines its anticipated receptor interactions, signaling pathways, and the experimental methodologies required for its full characterization.

Core Function and Receptor Interaction

[D-Phe4]-Met-enkephalin is an opioid receptor agonist. The substitution of L-phenylalanine with its D-isomer at position four is a common strategy in medicinal chemistry to increase peptide stability against enzymatic degradation. Enkephalins, as a class, are known to interact primarily with the μ (mu) and δ (delta) opioid receptors, which are G-protein coupled receptors (GPCRs). The substitution at the fourth position can modulate the affinity and selectivity of the peptide for these receptors.

Based on structure-activity relationship studies of similar enkephalin analogues, [D-Phe4]-Met-enkephalin is expected to exhibit agonist activity at both μ- and δ-opioid receptors. The precise affinity and efficacy at each receptor would require empirical determination through competitive binding and functional assays.

Signaling Pathways

Upon binding to μ- and δ-opioid receptors, [D-Phe4]-Met-enkephalin is anticipated to initiate a cascade of intracellular signaling events characteristic of opioid receptor activation. These pathways are primarily mediated by the Gαi/o subunit of the G-protein complex.

The principal signaling pathway involves:

  • Inhibition of Adenylyl Cyclase: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels, which reduces calcium influx.

  • β-Arrestin Recruitment: Following receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This process is crucial for receptor desensitization, internalization, and for initiating a separate wave of G-protein-independent signaling.

The following diagram illustrates the canonical G-protein dependent signaling pathway for opioid receptors.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space [D-Phe4]-Met-enkephalin [D-Phe4]-Met-enkephalin Opioid_Receptor Opioid Receptor (μ/δ) [D-Phe4]-Met-enkephalin->Opioid_Receptor Binds to G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Downstream_Effects Downstream Cellular Effects (e.g., Modulation of Neuronal Excitability) cAMP->Downstream_Effects ATP ATP ATP->Adenylyl_Cyclase

G-protein dependent signaling pathway of [D-Phe4]-Met-enkephalin.

The recruitment of β-arrestin represents a divergent signaling pathway that can lead to different cellular outcomes and is often associated with the development of tolerance and other side effects of opioid agonists.

Beta_Arrestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space [D-Phe4]-Met-enkephalin [D-Phe4]-Met-enkephalin Opioid_Receptor Opioid Receptor (μ/δ) [D-Phe4]-Met-enkephalin->Opioid_Receptor Binds to GRK GRK Opioid_Receptor->GRK Activates Phosphorylated_Receptor Phosphorylated Receptor GRK->Opioid_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits Receptor_Internalization Receptor Internalization & G-protein Independent Signaling Beta_Arrestin->Receptor_Internalization

β-Arrestin recruitment pathway following opioid receptor activation.

Quantitative Data Summary

PeptideReceptorBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Efficacy (% of Standard Agonist)
[D-Phe4]-Met-enkephalin μ-OpioidTo be determinedTo be determinedTo be determined
δ-OpioidTo be determinedTo be determinedTo be determined
Leu-enkephalin (Reference) μ-Opioid~1.9~1214 (β-arrestin)100% (cAMP)
δ-Opioid~0.9~8.9 (β-arrestin)100% (cAMP)

Experimental Protocols

To fully characterize the function of [D-Phe4]-Met-enkephalin, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of [D-Phe4]-Met-enkephalin for μ- and δ-opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either the human μ-opioid receptor or δ-opioid receptor.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

  • Radioligand: A radiolabeled opioid receptor ligand, such as [³H]DAMGO for μ-receptors or [³H]Naltrindole for δ-receptors, is used at a concentration near its Kd.

  • Competition: Increasing concentrations of unlabeled [D-Phe4]-Met-enkephalin are incubated with the cell membranes and the radioligand.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To measure the functional potency (IC50) and efficacy of [D-Phe4]-Met-enkephalin in inhibiting adenylyl cyclase activity.

Methodology:

  • Cell Culture: Cells expressing the opioid receptor of interest are cultured and plated in appropriate multi-well plates.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and then stimulated with forskolin to activate adenylyl cyclase and increase basal cAMP levels.

  • Agonist Treatment: Concurrently with forskolin, cells are treated with varying concentrations of [D-Phe4]-Met-enkephalin.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 value and maximal inhibition are determined.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the opioid receptor upon agonist stimulation.

Methodology:

  • Assay Principle: A common method is the PathHunter® assay, which utilizes enzyme fragment complementation. Cells are engineered to express the opioid receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing fragment of the enzyme.

  • Cell Plating: The engineered cells are plated in white, clear-bottom multi-well plates.

  • Agonist Stimulation: Cells are treated with a range of concentrations of [D-Phe4]-Met-enkephalin.

  • Detection: After incubation, a substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured using a luminometer.

  • Data Analysis: The dose-dependent increase in luminescence is analyzed to determine the EC50 and Emax for β-arrestin recruitment.

The following diagram outlines a typical experimental workflow for characterizing an opioid peptide like [D-Phe4]-Met-enkephalin.

experimental_workflow Peptide_Synthesis Peptide Synthesis & Purification of [D-Phe4]-Met-enkephalin Binding_Assay Radioligand Competition Binding Assay Peptide_Synthesis->Binding_Assay cAMP_Assay cAMP Inhibition Functional Assay Peptide_Synthesis->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Peptide_Synthesis->Arrestin_Assay Ki_Determination Determine Ki for μ & δ Receptors Binding_Assay->Ki_Determination IC50_Determination Determine IC50 & Efficacy for cAMP Inhibition cAMP_Assay->IC50_Determination EC50_Determination Determine EC50 & Efficacy for β-Arrestin Recruitment Arrestin_Assay->EC50_Determination Data_Analysis Data Analysis & Pharmacological Profile Determination Ki_Determination->Data_Analysis IC50_Determination->Data_Analysis EC50_Determination->Data_Analysis

References

The Enduring Quest for Stability: A Technical Guide to [D-Phe4]-Met-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide delves into the core scientific principles behind [D-Phe4]-Met-enkephalin, an analog of the endogenous opioid peptide Met-enkephalin. Born from the need to overcome the fleeting action of natural enkephalins, the strategic substitution at the fourth position provides a case study in rational drug design. We will explore the discovery rationale, synthesis, and pharmacology of this analog, providing detailed experimental context and analysis of its interaction with opioid signaling pathways.

Discovery and Rationale

The journey of [D-Phe4]-Met-enkephalin begins with the landmark discovery of its parent compounds, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), by Hughes and Kosterlitz in 1975. These pentapeptides were identified as the brain's own morphine-like substances, acting as endogenous ligands for opioid receptors. However, their therapeutic potential was severely limited by their rapid degradation by enzymes like aminopeptidases and carboxypeptidases, resulting in a biological half-life of only a few minutes.[1]

This vulnerability spurred a wave of structure-activity relationship (SAR) studies aimed at creating more stable and potent analogs. Early research identified two primary cleavage sites: the Tyr¹-Gly² bond, susceptible to aminopeptidases, and the Gly³-Phe⁴ bond, targeted by enzymes such as angiotensin-converting enzyme.

The synthesis of [D-Phe4]-Met-enkephalin was a logical step in this research cascade. The introduction of a D-amino acid, in this case, D-Phenylalanine, at position 4 was hypothesized to create steric hindrance, making the crucial Gly³-Phe⁴ peptide bond resistant to enzymatic hydrolysis. While this modification was predicted to enhance stability, early studies also indicated that D-amino acid substitutions at this position could lead to a reduction in potency and binding affinity compared to the native peptide.[2] This highlights a fundamental challenge in peptide drug design: the trade-off between enhancing metabolic stability and maintaining optimal receptor interaction.

Discovery_Logic A Discovery of Met-enkephalin (Hughes & Kosterlitz, 1975) B Observation: Rapid Enzymatic Degradation (t½ < 2 min) A->B C Identification of Cleavage Sites: - Aminopeptidase (Tyr¹-Gly²) - Enkephalinase (Gly³-Phe⁴) B->C D Goal: Develop Metabolically Stable Analogs C->D E Hypothesis: D-Amino Acid Substitution Confers Proteolytic Resistance D->E F Rational Design & Synthesis of [D-Phe4]-Met-enkephalin E->F G Evaluation of Stability vs. Potency (The Stability-Affinity Trade-off) F->G

Caption: Logical progression from discovery to the rationale for analog synthesis.

Chemical Synthesis

The synthesis of [D-Phe4]-Met-enkephalin and similar peptide analogs is most commonly achieved via Solid-Phase Peptide Synthesis (SPPS) using an Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. This method builds the peptide chain sequentially on a solid resin support.

Detailed Synthesis Protocol (Representative)

This protocol describes a standard automated SPPS workflow for synthesizing Tyr-Gly-Gly-D-Phe-Met.

  • Resin Preparation : Start with a pre-loaded Wang or Rink Amide resin functionalized with the C-terminal amino acid, L-Methionine (Fmoc-Met-Wang resin). The resin provides a solid support and protects the C-terminus.

  • Fmoc Deprotection : The resin is swelled in a solvent like N,N-Dimethylformamide (DMF). The N-terminal Fmoc protecting group on the methionine is removed by treating the resin with a 20% solution of piperidine in DMF for approximately 10-20 minutes. This exposes the free amine group for the next coupling step. The resin is then washed thoroughly with DMF to remove piperidine and cleaved Fmoc adducts.

  • Amino Acid Coupling : The next amino acid in the sequence, Fmoc-D-Phe-OH, is activated. This is typically done using a coupling reagent mixture, such as N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure, in DMF. The activated D-Phenylalanine is added to the resin, and the reaction proceeds for 1-2 hours to form the peptide bond with the deprotected methionine. The resin is washed again with DMF.

  • Chain Elongation : Steps 2 (Deprotection) and 3 (Coupling) are repeated sequentially for the remaining amino acids: Fmoc-Gly-OH, another Fmoc-Gly-OH, and finally Fmoc-Tyr(tBu)-OH. The Tyrosine side chain hydroxyl group is protected with a tert-Butyl (tBu) group to prevent side reactions.

  • Final Deprotection : The N-terminal Fmoc group on Tyrosine is removed as described in Step 2.

  • Cleavage and Global Deprotection : The completed peptide is cleaved from the resin support, and all side-chain protecting groups (e.g., tBu on Tyr) are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically a strong acid mixture like 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours. TIS acts as a scavenger to trap reactive cations generated during deprotection.

  • Peptide Precipitation and Purification : The peptide is precipitated from the TFA solution by adding cold diethyl ether and collected by centrifugation. The crude peptide is then dissolved in a water/acetonitrile mixture and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification : The purity and identity of the final peptide are confirmed using analytical HPLC and mass spectrometry.

Synthesis_Workflow Start Start: Fmoc-Met-Wang Resin Deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling1 2. Couple Fmoc-D-Phe-OH (DIC/Oxyma) Wash1->Coupling1 Wash2 Wash (DMF) Coupling1->Wash2 Loop Repeat Steps 1 & 2 for: - Glycine - Glycine - Tyr(tBu) Wash2->Loop Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Cleavage 3. Cleave from Resin & Remove Side-Chain Protection (TFA Cocktail) Final_Deprotection->Cleavage Purification 4. Precipitate, Purify (RP-HPLC) & Verify (Mass Spec) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of [D-Phe4]-Met-enkephalin.

Quantitative Pharmacological Data

The following tables summarize data for native enkephalins and a series of meta-substituted Phe⁴ analogs of Leu-enkephalin, which provide valuable context for understanding the effects of such modifications.

Table 1: Opioid Receptor Binding Affinity (Kᵢ, nM) of Enkephalins and Analogs Data for meta-substituted analogs are for Leu-enkephalin and are derived from Cassell et al., 2019.[4]

Compoundδ-Opioid Receptor (DOR) Kᵢ (nM)μ-Opioid Receptor (MOR) Kᵢ (nM)
Met-enkephalin (Reference) ~1-5 (High Affinity)~10-50 (Moderate Affinity)
Leu-enkephalin (Reference) 1.261.7
[m-F-Phe⁴]-Leu-enkephalin0.0230.059
[m-Cl-Phe⁴]-Leu-enkephalin0.930.98
[m-I-Phe⁴]-Leu-enkephalin0.0290.071

Table 2: In Vitro Functional Potency (IC₅₀/EC₅₀, nM) of Leu-enkephalin Analogs Data derived from Cassell et al., 2019, reflecting G-protein activation (cAMP inhibition) and β-arrestin 2 recruitment.[4]

CompoundDOR cAMP IC₅₀ (nM)MOR cAMP IC₅₀ (nM)DOR β-arrestin EC₅₀ (nM)MOR β-arrestin EC₅₀ (nM)
Leu-enkephalin 1.210.38.9977
[m-F-Phe⁴]-Leu-enkephalin0.150.440.5636
[m-Cl-Phe⁴]-Leu-enkephalin0.762.114213
[m-I-Phe⁴]-Leu-enkephalin0.140.361.155

Table 3: Enzymatic Stability in Rat Plasma (t₁/₂, min) Data for Leu-enkephalin and its analogs derived from Cassell et al., 2019.[3]

CompoundHalf-life (t₁/₂) in Rat Plasma (min)Primary Degradation Site
Leu-enkephalin < 10Gly³-Phe⁴ and Tyr¹-Gly²
[m-F-Phe⁴]-Leu-enkephalin82.3Tyr¹-Gly²
[m-Cl-Phe⁴]-Leu-enkephalin21.2Tyr¹-Gly²
[m-I-Phe⁴]-Leu-enkephalin36.4Tyr¹-Gly²

Interpretation : The data show that substitutions at the Phe⁴ position can dramatically increase both binding affinity and functional potency, as seen with the fluoro and iodo-analogs of Leu-enkephalin.[4] Crucially, these modifications significantly improve plasma half-life by protecting the Gly³-Phe⁴ bond from cleavage.[3] Based on foundational SAR studies, the substitution of L-Phe with D-Phe is expected to confer similar or even greater enzymatic stability but likely at the cost of reduced receptor affinity compared to these halogenated L-Phe analogs.[2]

Opioid Receptor Signaling Pathways

[D-Phe4]-Met-enkephalin, like other enkephalins, exerts its effects by acting as an agonist primarily at the δ-opioid receptor (DOR) and to a lesser extent at the μ-opioid receptor (MOR). These receptors are G-protein coupled receptors (GPCRs) that initiate complex intracellular signaling cascades upon activation.

G-Protein Signaling Cascade (Canonical Pathway):

  • Agonist Binding : The peptide binds to the extracellular domain of the opioid receptor.

  • Conformational Change : This binding induces a conformational change in the receptor, which activates an associated intracellular heterotrimeric G-protein (typically of the Gᵢ/G₀ family).

  • G-Protein Dissociation : The activated G-protein releases its bound GDP, binds GTP, and dissociates into two signaling units: the Gαᵢ/₀ subunit and the Gβγ dimer.

  • Downstream Effects :

    • Gαᵢ/₀ Subunit : Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA).

    • Gβγ Dimer : Modulates ion channels, most notably by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. The efflux of K⁺ hyperpolarizes the neuron, while the reduced influx of Ca²⁺ decreases neurotransmitter release.

β-Arrestin Pathway (Receptor Regulation and Non-Canonical Signaling):

  • Receptor Phosphorylation : Following agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the opioid receptor.

  • β-Arrestin Recruitment : This phosphorylation creates a binding site for β-arrestin proteins.

  • Receptor Desensitization & Internalization : The binding of β-arrestin sterically hinders further G-protein coupling (desensitization) and targets the receptor for internalization via clathrin-coated pits. This is a key mechanism for regulating signal duration.

  • Scaffolding & MAP Kinase Activation : β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2).

Signaling_Pathway cluster_membrane Cell Membrane Receptor Opioid Receptor (MOR/DOR) G_Protein Gαᵢ/₀βγ Receptor->G_Protein Activation GRK GRK Receptor->GRK Phosphorylation G_alpha Gαᵢ/₀-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_efflux Ligand [D-Phe4]-Met-enkephalin Ligand->Receptor Binding G_alpha->AC Inhibition G_beta_gamma->Ca_Channel Inhibition G_beta_gamma->K_Channel Activation PKA ↓ PKA Activity cAMP->PKA Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter P_Receptor Phosphorylated Receptor GRK->P_Receptor Beta_Arrestin β-Arrestin P_Receptor->Beta_Arrestin Recruitment Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK (ERK) Signaling Beta_Arrestin->MAPK

Caption: Opioid receptor signaling via G-protein and β-arrestin pathways.

Key Experimental Protocols

The characterization of [D-Phe4]-Met-enkephalin relies on a suite of standardized in vitro assays to determine its binding affinity, functional potency, and metabolic stability.

Radioligand Competition Binding Assay
  • Objective : To determine the binding affinity (Kᵢ) of the test compound for a specific opioid receptor subtype (e.g., MOR, DOR).

  • Methodology :

    • Membrane Preparation : Membranes are prepared from cells engineered to express a high density of the target opioid receptor (e.g., HEK293-hMOR cells).

    • Assay Setup : In a multi-well plate, the cell membranes are incubated with a known concentration of a high-affinity radiolabeled ligand (e.g., [³H]-DAMGO for MOR).

    • Competition : Increasing concentrations of the unlabeled test compound ([D-Phe4]-Met-enkephalin) are added to the wells. The test compound competes with the radioligand for binding to the receptor.

    • Incubation & Filtration : The mixture is incubated to reach equilibrium. The contents are then rapidly filtered through a glass fiber filter mat, trapping the membranes while allowing unbound ligand to pass through.

    • Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Inhibition Functional Assay
  • Objective : To measure the functional potency (IC₅₀) of the agonist in activating the Gᵢ-protein signaling pathway.

  • Methodology :

    • Cell Culture : Use cells expressing the target receptor and a biosensor system (e.g., GloSensor™ cAMP Assay).

    • Assay Setup : Cells are pre-treated with a reagent to stimulate adenylyl cyclase, such as forskolin, which elevates intracellular cAMP levels.

    • Agonist Addition : Increasing concentrations of the test compound are added to the cells.

    • Signal Measurement : As the agonist activates the Gᵢ-coupled receptor, adenylyl cyclase is inhibited, and cAMP levels drop. The biosensor (e.g., a luciferase variant) generates a light signal that is inversely proportional to the cAMP concentration. The signal is read on a luminometer.

    • Data Analysis : A dose-response curve is generated, and the IC₅₀ value (the concentration of agonist that produces 50% of the maximal inhibition of the forskolin-stimulated signal) is calculated.

Plasma Stability Assay
  • Objective : To determine the metabolic half-life (t₁/₂) of the peptide in plasma.

  • Methodology :

    • Incubation : The test peptide is incubated in fresh rat or human plasma at 37°C.

    • Time Points : Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

    • Quenching : The enzymatic reaction in each aliquot is immediately stopped (quenched) by adding a solution like ice-cold methanol, which precipitates plasma proteins. An internal standard is often included in the quenching solution for accurate quantification.

    • Sample Preparation : The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining peptide and the internal standard, is collected.

    • Quantification : The concentration of the intact peptide at each time point is measured using UPLC-Mass Spectrometry (UPLC-MS). The amount of peptide is quantified relative to the internal standard.

    • Data Analysis : The percentage of remaining peptide is plotted against time, and the data are fitted to a one-phase decay model to calculate the half-life (t₁/₂).

References

Endogenous Function of Met-enkephalin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine-enkephalin (Met-enkephalin) is an endogenous pentapeptide that belongs to the opioid family of neurotransmitters and neuromodulators.[1][2] It plays a crucial role in a wide array of physiological processes, including pain modulation, stress response, immune function, and cell proliferation.[3][4][5] Met-enkephalin exerts its effects primarily through the activation of mu (µ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs).[6][7] Additionally, it is the endogenous ligand for the opioid growth factor receptor (OGFr), a unique receptor involved in the regulation of cell growth.[2][8] This technical guide provides an in-depth overview of the endogenous function of Met-enkephalin and its synthetic analogs, with a focus on its signaling pathways, quantitative pharmacology, and the experimental methodologies used for its study.

Core Signaling Pathways

Met-enkephalin's diverse physiological effects are mediated by distinct signaling cascades initiated upon binding to its receptors.

Classical Opioid Receptor Signaling

Activation of µ- and δ-opioid receptors by Met-enkephalin initiates a canonical GPCR signaling pathway. This involves the coupling to inhibitory G-proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors to produce a net inhibitory effect on neuronal activity.[9]

Key downstream events include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[11]

Opioid Receptor Signaling Met_Enkephalin Met-enkephalin Opioid_Receptor Opioid Receptor (μ or δ) Met_Enkephalin->Opioid_Receptor G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC αi inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ inhibits K_Channel K⁺ Channel G_Protein->K_Channel βγ activates cAMP cAMP AC->cAMP Ca_in Ca²⁺ (influx) Ca_Channel->Ca_in K_out K⁺ (efflux) K_Channel->K_out ATP ATP ATP->AC Neurotransmitter_Vesicle Neurotransmitter Release Ca_in->Neurotransmitter_Vesicle Ca_out Ca²⁺ Ca_out->Ca_Channel K_in K⁺ K_in->K_Channel

Canonical G-protein coupled opioid receptor signaling pathway.
Opioid Growth Factor Receptor (OGFr) Signaling

Met-enkephalin, also known as Opioid Growth Factor (OGF), interacts with the OGFr to regulate cell proliferation. Unlike classical opioid receptors, OGFr is located on the nuclear membrane.[8] The OGF-OGFr complex is then translocated into the nucleus where it upregulates cyclin-dependent kinase inhibitors (CKIs) such as p16 and p21.[3][6][12] This leads to a delay in the G1/S phase transition of the cell cycle, thereby inhibiting cell proliferation.[3]

OGFr Signaling OGF OGF (Met-enkephalin) OGFr OGFr OGF->OGFr Binds to nuclear membrane receptor OGF_OGFr OGF-OGFr Complex OGF->OGF_OGFr OGFr->OGF_OGFr p16_p21 p16 & p21 (CKIs) OGF_OGFr->p16_p21 Upregulates CDK4_2 CDK4/2 p16_p21->CDK4_2 Inhibits Rb Rb CDK4_2->Rb Phosphorylates Cell_Cycle G1/S Transition CDK4_2->Cell_Cycle Inhibition leads to cell cycle arrest pRb p-Rb Rb->pRb pRb->Cell_Cycle Promotes

Opioid Growth Factor Receptor (OGFr) signaling pathway.
Pain Modulation: The Principle of Disinhibition

In regions like the periaqueductal gray (PAG), a key center for descending pain modulation, Met-enkephalin produces analgesia through a mechanism of disinhibition. Enkephalinergic neurons synapse on inhibitory GABAergic interneurons. By inhibiting these GABAergic neurons, Met-enkephalin removes the tonic inhibition on descending projection neurons that suppress pain signals at the spinal cord level. This results in a net activation of the descending pain-inhibitory pathway.

Disinhibition in PAG Enkephalin_Neuron Enkephalin Neuron GABA_Interneuron GABAergic Interneuron Enkephalin_Neuron->GABA_Interneuron Inhibits (-) Descending_Neuron Descending Projection Neuron GABA_Interneuron->Descending_Neuron Inhibits (-) Spinal_Cord Pain Transmission in Spinal Cord Descending_Neuron->Spinal_Cord Inhibits (-) (Analgesia)

Mechanism of disinhibition in the periaqueductal gray (PAG).

Quantitative Pharmacology

The following tables summarize the binding affinities and functional potencies of Met-enkephalin and its widely used synthetic analogs at opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Met-enkephalin 1.7 - 710.023 - 8.7>1000
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalin)1.51850>10000
DPDPE ([D-Pen², D-Pen⁵]enkephalin)>10003.87>10000

Data compiled from multiple sources.[9][13][14][15][16][17][18][19] Values can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used).

Table 2: Functional Potency (EC50/IC50, nM)

CompoundAssayµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)
Met-enkephalin GTPγS Binding-1.03 - 47
cAMP Inhibition-6.4
DAMGO GTPγS Binding1.5 - 2.66-
cAMP Inhibition1.5-
DPDPE GTPγS Binding--
cAMP Inhibition--

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Met-enkephalin and its analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from opioid receptors by Met-enkephalin or its analogs.

Materials:

  • Membrane preparation from cells or tissues expressing the opioid receptor of interest (e.g., rat brain homogenate).

  • Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR).

  • Unlabeled test compound (Met-enkephalin or analog).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Unlabeled test compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a non-radiolabeled standard (for non-specific binding).

    • Radioligand at a fixed concentration (typically near its Kd value).

    • Membrane preparation.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[17][21]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Incubation Incubate (Membranes + Radioligand + Unlabeled Compound) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis End End Analysis->End

Workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.

Objective: To determine the potency (EC50) and efficacy of Met-enkephalin or its analogs in stimulating G-protein activation.

Materials:

  • Membrane preparation expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test agonist (Met-enkephalin or analog).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[22]

  • Glass fiber filters.

  • Scintillation cocktail and counter.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test agonist in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test agonist at various concentrations.

    • GDP (to a final concentration of ~10-100 µM).[22]

    • Membrane preparation.

  • Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of ~0.05-0.1 nM).[22]

  • Incubate for a defined time (e.g., 60 minutes) at 30°C with gentle agitation.[22]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the bound radioactivity by scintillation counting.

  • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

GTP_gamma_S_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Agonist) Start->Prepare_Reagents Pre_incubation Pre-incubate (Membranes + Agonist + GDP) Prepare_Reagents->Pre_incubation Reaction_Start Initiate Reaction (Add [³⁵S]GTPγS) Pre_incubation->Reaction_Start Incubation Incubate Reaction_Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (EC50 & Emax Determination) Counting->Analysis End End Analysis->End

Workflow for a [³⁵S]GTPγS binding assay.
In Vivo Behavioral Assays for Analgesia

These assays are used to assess the pain-relieving effects of compounds in animal models.

Principle: This test measures the latency of a rodent to react to a thermal stimulus, which is an indicator of supraspinally organized pain responses.[23]

Procedure:

  • Acclimatize the animals (mice or rats) to the testing room and apparatus.

  • The hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).[10][24][25]

  • Administer the test compound (e.g., Met-enkephalin analog) or vehicle to the animals.

  • At a predetermined time after administration, place the animal on the hot plate.

  • Record the latency (in seconds) to the first sign of a nocifensive response, such as paw licking, shaking, or jumping.[23][24]

  • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

Principle: This test assesses visceral pain by observing the characteristic stretching and writhing behavior induced by an intraperitoneal injection of a mild irritant.

Procedure:

  • Acclimatize the animals (typically mice) to the observation chambers.

  • Administer the test compound or vehicle.

  • After a set pre-treatment time, administer an intraperitoneal injection of dilute acetic acid (e.g., 0.6%).

  • Immediately place the animal in the observation chamber and record the number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a specific period (e.g., 15-20 minutes).

  • A reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates analgesia.

Immunomodulatory and Anti-Cancer Functions

Met-enkephalin has demonstrated complex immunomodulatory effects, which can be either stimulatory or inhibitory depending on the context.[26] It can influence the activity of various immune cells, including T-cells, macrophages, and natural killer (NK) cells.[1] These immunomodulatory properties, coupled with its direct anti-proliferative effects via the OGFr, have led to investigations into its potential as an anti-cancer agent.[4][27]

Immune and Cancer Functions cluster_immune Immune System cluster_cancer Cancer Met_Enkephalin Met-enkephalin T_Cells T-Cells Met_Enkephalin->T_Cells Modulates activity Macrophages Macrophages Met_Enkephalin->Macrophages Modulates activity NK_Cells Natural Killer (NK) Cells Met_Enkephalin->NK_Cells Enhances activity Cancer_Cells Cancer Cells Met_Enkephalin->Cancer_Cells Binds to OGFr Proliferation Cell Proliferation Met_Enkephalin->Proliferation Inhibits (-) Angiogenesis Angiogenesis Met_Enkephalin->Angiogenesis Inhibits (-) Immune_Response Modulated Immune Response T_Cells->Immune_Response Macrophages->Immune_Response NK_Cells->Immune_Response Tumor_Growth Inhibition of Tumor Growth Immune_Response->Tumor_Growth Contributes to Cancer_Cells->Proliferation Cancer_Cells->Angiogenesis

Overview of Met-enkephalin's immunomodulatory and anti-cancer effects.

Conclusion

Met-enkephalin is a multifaceted endogenous opioid peptide with significant implications for neuroscience, immunology, and oncology. Its actions are mediated through classical opioid receptors, leading to neuromodulation and analgesia, and through the unique opioid growth factor receptor, which regulates cell proliferation. The development of stable synthetic analogs has been instrumental in dissecting its physiological roles and exploring its therapeutic potential. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate functions of Met-enkephalin and its analogs, paving the way for novel drug discovery and development.

References

An In-Depth Technical Guide on the Interaction of [D-Phe4]-Met-enkephalin with Mu and Delta Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Enkephalins and Opioid Receptors

Enkephalins are endogenous pentapeptides that play a crucial role in nociception, mood regulation, and autonomic function. The two primary enkephalins are Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). They exert their physiological effects by binding to and activating opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The three main classes of opioid receptors are mu (µ), delta (δ), and kappa (κ).

The substitution of L-amino acids with their D-isomers in peptide structures is a common strategy in medicinal chemistry to enhance metabolic stability and modulate receptor affinity and selectivity. The incorporation of a D-amino acid at the fourth position, as in [D-Phe4]-Met-enkephalin, is of significant interest for its potential to alter the peptide's conformation and, consequently, its interaction with opioid receptors. Research on various enkephalin analogs has shown that substitutions at the Phe4 position can significantly impact binding affinity and functional activity at both µ and δ receptors.

Quantitative Pharmacological Data

A thorough literature search did not yield specific quantitative binding affinity (Ki) or functional efficacy (EC50, Emax) data for [D-Phe4]-Met-enkephalin. However, to illustrate how such data is typically presented and to provide a comparative context, the following tables summarize data for Met-enkephalin and a well-characterized analog, [D-Ala2]-Met-enkephalinamide.

Table 1: Representative Binding Affinity (Ki) of Enkephalin Analogs for Mu and Delta Opioid Receptors

CompoundMu (µ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)Selectivity (µ/δ)
Met-enkephalin~20-50~1-5~4-50
[D-Ala2]-Met-enkephalinamide~1-10~10-30~0.03-1

Note: These values are approximate and can vary depending on the experimental conditions and tissue/cell preparation used.

Table 2: Representative Functional Activity (EC50 and Emax) of Enkephalin Analogs at Mu and Delta Opioid Receptors (GTPγS Assay)

CompoundMu (µ) ReceptorDelta (δ) Receptor
EC50 (nM) Emax (%) EC50 (nM) Emax (%)
Met-enkephalin~100-300~80-100~5-20~90-100
[D-Ala2]-Met-enkephalinamide~5-20~90-100~50-150~80-100

Note: Emax is often expressed relative to a standard full agonist, such as DAMGO for the µ-receptor and DPDPE for the δ-receptor.

Experimental Protocols

The characterization of a novel opioid peptide like [D-Phe4]-Met-enkephalin involves a series of in vitro assays to determine its binding profile and functional activity. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from µ and δ opioid receptors by [D-Phe4]-Met-enkephalin.

  • Materials:

    • Cell membranes prepared from cells expressing human µ or δ opioid receptors (e.g., CHO or HEK293 cells).

    • Radioligands: [³H]DAMGO (for µ receptors) and [³H]DPDPE (for δ receptors).

    • Unlabeled [D-Phe4]-Met-enkephalin.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., naloxone).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled [D-Phe4]-Met-enkephalin.

    • Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of [D-Phe4]-Met-enkephalin that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of [D-Phe4]-Met-enkephalin in stimulating G-protein activation at µ and δ opioid receptors.

  • Materials:

    • Cell membranes expressing µ or δ opioid receptors.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • [D-Phe4]-Met-enkephalin.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of GDP and [³⁵S]GTPγS in the presence of increasing concentrations of [D-Phe4]-Met-enkephalin.

    • Allow the reaction to proceed for a defined time (e.g., 60 minutes at 30°C).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

    • Plot the specific binding of [³⁵S]GTPγS against the concentration of [D-Phe4]-Met-enkephalin to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.

  • Objective: To determine the ability of [D-Phe4]-Met-enkephalin to inhibit forskolin-stimulated cAMP production in whole cells expressing µ or δ opioid receptors.

  • Materials:

    • Whole cells expressing µ or δ opioid receptors.

    • Forskolin (an adenylyl cyclase activator).

    • [D-Phe4]-Met-enkephalin.

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Pre-incubate the cells with increasing concentrations of [D-Phe4]-Met-enkephalin.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes at 37°C).

    • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

    • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the concentration of [D-Phe4]-Met-enkephalin to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Activation of µ and δ opioid receptors by an agonist like [D-Phe4]-Met-enkephalin initiates a cascade of intracellular events. The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).

G_protein_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Ligand [D-Phe4]-Met-enkephalin Receptor Opioid Receptor (µ or δ) Ligand->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels βγ modulates MAPK MAPK Pathway G_protein->MAPK βγ activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Opioid receptor G-protein signaling pathway.

Experimental Workflow for Pharmacological Characterization

The process of characterizing a novel opioid peptide follows a logical progression from binding studies to functional assays.

experimental_workflow start Synthesize and Purify [D-Phe4]-Met-enkephalin binding_assay Radioligand Binding Assay (Determine Ki for µ and δ receptors) start->binding_assay functional_assay_gtp [³⁵S]GTPγS Binding Assay (Determine EC50 and Emax) binding_assay->functional_assay_gtp functional_assay_camp cAMP Accumulation Assay (Determine IC50) functional_assay_gtp->functional_assay_camp data_analysis Data Analysis and Pharmacological Profile Determination functional_assay_camp->data_analysis conclusion Characterize Receptor Affinity, Potency, Efficacy, and Selectivity data_analysis->conclusion

Caption: Workflow for opioid peptide characterization.

Conclusion

The pharmacological profiling of [D-Phe4]-Met-enkephalin at µ and δ opioid receptors is essential for understanding its therapeutic potential. Although specific quantitative data for this compound is not currently available in published literature, this guide provides the necessary framework for its characterization. By following the detailed experimental protocols for radioligand binding, GTPγS, and cAMP assays, researchers can elucidate its binding affinity, functional potency, and efficacy. The provided visualizations of the opioid signaling pathway and a typical experimental workflow serve as valuable tools for both experimental design and data interpretation. The structure-activity relationships of enkephalin analogs suggest that the D-Phe4 substitution could lead to a unique pharmacological profile, making its comprehensive characterization a valuable endeavor for the field of opioid research.

An In-depth Guide to the Structure-Activity Relationship of D-Amino Acid Substituted Enkephalins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Native enkephalins, the body's endogenous pain-relievers, hold immense therapeutic promise. However, their clinical utility is severely hampered by rapid enzymatic degradation. A cornerstone of medicinal chemistry has been the strategic modification of these pentapeptides to enhance their stability and potency. Among the most successful strategies is the substitution of L-amino acids with their D-isomers. This technical guide provides a deep dive into the structure-activity relationships (SAR) of D-amino acid substituted enkephalins, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways.

Core Principles of D-Amino Acid Substitution

The foundational discovery in enkephalin SAR is that replacing the glycine residue at position 2 (Gly²) with a D-amino acid dramatically enhances analgesic potency.[1][2] This is primarily attributed to two key factors:

  • Increased Enzymatic Stability: Native enkephalins are rapidly broken down by peptidases, particularly aminopeptidases that cleave the Tyr¹-Gly² bond.[3] Introducing a D-amino acid at the second position creates a peptide bond that is resistant to these enzymes, significantly prolonging the peptide's half-life and allowing for sustained action.[4][5]

  • Favorable Conformation for Receptor Binding: The substitution of Gly² with a D-amino acid, such as D-Alanine (D-Ala), induces a conformational shift in the peptide backbone. This altered shape is believed to more closely mimic the conformation required for optimal binding to opioid receptors (mu, delta, and kappa), thereby increasing binding affinity.[6]

While substitution at position 2 is the most impactful, modifications at other positions have also been explored, though often with less dramatic results. For instance, replacing Tyr¹ with a D-isomer typically leads to a loss of activity, highlighting the critical role of the L-tyrosine configuration for receptor recognition.[1]

// Edges Enkephalin -> Substitution [label="Modification", color="#202124"]; Substitution -> Stability [label="Leads to", color="#202124"]; Substitution -> Affinity [label="Induces Favorable\nConformation", color="#202124"]; Stability -> Potency [label="Contributes to", color="#202124"]; Affinity -> Potency [label="Contributes to", color="#202124"]; } dot Figure 1: Logical relationship of D-Ala² substitution in enkephalins.

Quantitative Structure-Activity Relationship Data

The impact of D-amino acid substitution is most clearly illustrated through quantitative bioassay data. The tables below summarize key findings from the literature, comparing native enkephalins with their D-amino acid-substituted analogs in various assays.

Table 1: Opioid Receptor Binding Affinity

This table presents the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of peptides for mu (μ) and delta (δ) opioid receptors. A lower value indicates higher binding affinity.

Compoundμ-Receptor Affinity (Kᵢ or IC₅₀, nM)δ-Receptor Affinity (Kᵢ or IC₅₀, nM)Reference
[Leu⁵]-Enkephalin~50~1.5[7]
[D-Ala², Leu⁵]-Enkephalin (DADLE)~20~0.7[8][9]
H-Tyr-cyclo(-Nγ-D-A₂bu-Gly-Phe-Leu-)2.1 ± 0.20.7 ± 0.1[7]

Data is compiled from multiple sources and represents approximate values for comparison.

Table 2: In Vitro Bioactivity (Guinea Pig Ileum Assay)

The guinea pig ileum (GPI) assay measures the inhibitory effect of opioids on electrically stimulated muscle contractions, which is a functional measure of μ-opioid receptor agonism. Potency is often expressed relative to a standard, such as morphine or a native enkephalin.

CompoundRelative Potency (vs. [Leu⁵]-Enkephalin=1)Reference
[Leu⁵]-Enkephalin1[7][10]
H-Tyr-cyclo(-Nγ-D-A₂bu-Gly-Phe-Leu-)17.5[7]
[D-Ala², Met⁵]-Enkephalinamide (DAMEA)~30[6]

Table 3: In Vivo Analgesic Potency (Mouse Hot Plate Test)

The hot plate test is a common behavioral assay to assess the analgesic effect of a compound in live animals. The data often represents the dose required to produce a 50% maximal effect (ED₅₀).

CompoundRoute of AdministrationAnalgesic Potency (ED₅₀, mg/kg)Reference
MorphineSubcutaneous (s.c.)~10[11]
[D-Ala², Met⁵(O)-ol]-Enkephalin (FK 33-824)Subcutaneous (s.c.)~0.02[6]
KK-103 (modified Leu-ENK)Subcutaneous (s.c.)10-fold > Leu-ENK[5]

Opioid Receptor Signaling Pathway

Upon binding, D-amino acid substituted enkephalins, like other opioid agonists, activate opioid receptors, which are G-protein coupled receptors (GPCRs).[12] The activation of these receptors, primarily the mu- and delta-subtypes, initiates a downstream signaling cascade that ultimately leads to the modulation of pain signals.[13][14]

The primary mechanism involves the inhibition of adenylyl cyclase by the Gαi subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] Simultaneously, the Gβγ subunit complex can directly interact with ion channels. This interaction promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron, and inhibits N-type voltage-gated calcium channels, which reduces neurotransmitter release at the synapse.[13] Together, these actions decrease neuronal excitability and inhibit the transmission of nociceptive signals.

// Edges Ligand -> Receptor [label="Binds to"]; Receptor -> G_Protein [label="Activates"]; G_Protein -> G_alpha; G_Protein -> G_betagamma;

G_alpha -> AC [label="Inhibits"]; AC -> cAMP [label="Reduces Production"];

G_betagamma -> Ca_Channel [label="Inhibits"]; G_betagamma -> K_Channel [label="Activates"];

Ca_Channel -> Ca_Influx; K_Channel -> K_Efflux;

cAMP -> Response; Ca_Influx -> Response; K_Efflux -> Response; } dot Figure 2: Simplified opioid receptor signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments cited in the SAR of enkephalins. Specific parameters may vary between laboratories.

4.1 Opioid Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor subtype.[15]

  • Objective: To measure the IC₅₀ or Kᵢ of a test compound (e.g., D-Ala²-enkephalin) at opioid receptors.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).[16]

    • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).

    • Test compounds at various concentrations.

    • Incubation buffer (e.g., Tris-HCl).

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a series of tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kₑ), and the unlabeled test compound at increasing concentrations.

    • To determine non-specific binding, a parallel set of tubes is prepared with an excess of a non-radiolabeled standard opioid agonist or antagonist.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Data are analyzed using non-linear regression to determine the IC₅₀, which can be converted to a Kᵢ using the Cheng-Prusoff equation.[16]

4.2 Guinea Pig Ileum (GPI) Bioassay

This is a classic ex vivo functional assay for measuring the activity of opioid agonists.[17]

  • Objective: To determine the potency (IC₅₀) of an opioid in inhibiting neurally-mediated muscle contractions.

  • Materials:

    • Freshly isolated guinea pig ileum segment.

    • Organ bath containing Krebs-Henseleit or Tyrode's solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.[18][19]

    • Isotonic transducer to measure muscle contractions.

    • Electrical field stimulator.

    • Test compounds and standards (e.g., morphine).

  • Procedure:

    • Mount a segment of the guinea pig ileum in the organ bath under a slight resting tension.

    • Allow the tissue to equilibrate.

    • Induce rhythmic contractions by applying electrical field stimulation (e.g., 0.1 Hz).[18]

    • Once stable contractions are achieved, add the test compound to the bath in a cumulative or non-cumulative manner, recording the inhibition of contraction height at each concentration.

    • Generate a concentration-response curve by plotting the percentage inhibition against the logarithm of the agonist concentration.

    • Calculate the IC₅₀ (the concentration that produces 50% of the maximal inhibition) from this curve.

4.3 Mouse Hot Plate Analgesia Test

This in vivo assay assesses the central analgesic effect of a compound against a thermal pain stimulus.[20][21]

  • Objective: To measure the analgesic effect and determine the ED₅₀ of a test compound.

  • Materials:

    • Hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).[11][21]

    • Test animals (mice or rats).

    • Test compound, vehicle control, and positive control (e.g., morphine).

  • Procedure:

    • Determine the baseline pain response latency for each animal by placing it on the hot plate and recording the time until a nocifensive behavior (e.g., paw licking, jumping) is observed. A cut-off time is used to prevent tissue damage.[11]

    • Administer the test compound, vehicle, or positive control to different groups of animals via the desired route (e.g., subcutaneous, intravenous).

    • At a predetermined time post-administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency.[11]

    • Analgesia is indicated by a significant increase in the response latency compared to the baseline and vehicle-treated group.

    • Data can be expressed as the percentage of maximal possible effect (%MPE) and used to calculate the ED₅₀ for dose-response studies.

// Edges Synthesis -> Binding [color="#202124"]; Synthesis -> Function [color="#202124"]; Synthesis -> Stability [color="#202124"]; Binding -> SAR [color="#202124"]; Function -> SAR [color="#202124"]; Stability -> SAR [color="#202124"]; SAR -> Analgesia [label="Promising\nCandidates", color="#202124"]; Analgesia -> Toxicity [color="#202124"]; Toxicity -> SAR [label="Feedback for\nOptimization", style=dashed, color="#202124"]; } dot Figure 3: General workflow for SAR studies of enkephalin analogs.

Conclusion

The substitution of D-amino acids, particularly at the Gly² position, is a validated and powerful strategy for transforming native enkephalins from transient neurotransmitters into potent, stable analgesic drug candidates. This approach fundamentally addresses the primary liabilities of the natural peptides—enzymatic instability and suboptimal receptor conformation. The quantitative data consistently demonstrate marked improvements in receptor affinity, in vitro functional potency, and in vivo analgesic efficacy. The experimental protocols outlined herein form the standard cascade for evaluating such analogs, providing the critical data needed to build robust structure-activity relationships and guide the rational design of next-generation peptide-based therapeutics for pain management.

References

[D-Phe4]-Met-enkephalin Signaling Pathways in Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe4]-Met-enkephalin is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of a D-phenylalanine at position 4 enhances its stability and alters its receptor binding profile, making it a valuable tool for investigating opioid receptor function. This document provides a comprehensive overview of the signaling pathways activated by [D-Phe4]-Met-enkephalin in neurons, with a focus on its interaction with opioid receptors, downstream second messenger systems, and effects on neuronal excitability. Due to the limited availability of specific quantitative data for [D-Phe4]-Met-enkephalin, this guide incorporates data from closely related Leu-enkephalin analogs with modifications at the Phe4 position to provide a broader understanding of structure-activity relationships.

Receptor Binding and Functional Potency

[D-Phe4]-Met-enkephalin primarily interacts with the mu (µ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs). The binding affinity and functional potency of enkephalin analogs are significantly influenced by the substitution at the Phe4 position. The following tables summarize quantitative data for various meta-substituted Phe4 analogs of Leu-enkephalin, which serve as a reference for understanding the potential properties of [D-Phe4]-Met-enkephalin.

Table 1: Binding Affinity (Ki) of meta-Substituted Phe4-Leu-enkephalin Analogs at µ and δ Opioid Receptors [1][2][3][4]

CompoundSubstitution at Phe4µ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
Leu-enkephalinPhenyl1.90.9
Analog 1aFluoro0.990.68
Analog 1bChloro0.170.08
Analog 1cBromo0.080.03
Analog 1dIodo0.110.04
Analog 1eMethyl0.330.14
Analog 1fMethoxy0.410.11
Analog 1gTrifluoromethyl1.710.61
Analog 1hCyano0.580.19
Analog 1iNitro0.290.09

Table 2: Functional Potency (IC50) for cAMP Inhibition of meta-Substituted Phe4-Leu-enkephalin Analogs [1][2][4]

CompoundSubstitution at Phe4µ-Opioid Receptor IC50 (nM)δ-Opioid Receptor IC50 (nM)
Leu-enkephalinPhenyl150.49
Analog 1aFluoro2.50.23
Analog 1bChloro9.90.02
Analog 1cBromo4.50.01
Analog 1dIodo2.30.02
Analog 1eMethyl3.30.04
Analog 1fMethoxy170.29
Analog 1gTrifluoromethyl120.19
Analog 1hCyano5.40.09
Analog 1iNitro300.75

Table 3: β-Arrestin 2 Recruitment (EC50) by meta-Substituted Phe4-Leu-enkephalin Analogs [1][4][5][6]

CompoundSubstitution at Phe4µ-Opioid Receptor EC50 (nM)δ-Opioid Receptor EC50 (nM)
Leu-enkephalinPhenyl12148.9
Analog 1aFluoro56849
Analog 1bChloro1981.8
Analog 1cBromo580.56
Analog 1dIodo1140.98
Analog 1eMethyl1331.5
Analog 1fMethoxy2373.2
Analog 1gTrifluoromethyl2013.6
Analog 1hCyano2314.1
Analog 1iNitro361.1

Core Signaling Pathways

Upon binding to µ and δ opioid receptors, [D-Phe4]-Met-enkephalin initiates a cascade of intracellular events. The canonical pathway involves the activation of inhibitory G-proteins (Gi/Go).

G-Protein Coupling and Downstream Effectors

Activation of Gi/Go proteins by [D-Phe4]-Met-enkephalin leads to:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation can directly interact with and modulate the activity of ion channels. This typically results in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. Additionally, Gβγ subunits can inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

  • Activation of MAPK/ERK Pathway: Opioid receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). This pathway is implicated in longer-term changes in gene expression and neuronal plasticity. The activation can be mediated through both G-protein-dependent and β-arrestin-dependent mechanisms.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Enkephalin [D-Phe4]-Met-enkephalin OpioidReceptor Opioid Receptor (µ/δ) Enkephalin->OpioidReceptor G_protein Gi/o Protein OpioidReceptor->G_protein activates G_alpha Gαi/o G_protein->G_alpha dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts GIRK GIRK Channel K_ion K⁺ GIRK->K_ion efflux Ca_Channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion influx G_alpha->AC inhibits G_betagamma->GIRK activates G_betagamma->Ca_Channel inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA activates Effector_Proteins Effector Proteins PKA->Effector_Proteins phosphorylates

Canonical G-protein signaling pathway of [D-Phe4]-Met-enkephalin.

β-Arrestin Pathway

In addition to G-protein signaling, agonist-bound opioid receptors can be phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating a separate wave of signaling, including the activation of the MAPK/ERK cascade. The balance between G-protein and β-arrestin signaling (biased agonism) can significantly impact the overall cellular response to an opioid.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Enkephalin [D-Phe4]-Met-enkephalin OpioidReceptor Opioid Receptor (µ/δ) Enkephalin->OpioidReceptor GRK GRK OpioidReceptor->GRK recruits Receptor_P Phosphorylated Receptor GRK->Receptor_P phosphorylates Beta_Arrestin β-Arrestin Receptor_P->Beta_Arrestin binds Internalization Receptor Internalization Beta_Arrestin->Internalization promotes MAPK_Cascade MAPK/ERK Cascade Beta_Arrestin->MAPK_Cascade activates Gene_Expression Gene Expression MAPK_Cascade->Gene_Expression regulates Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup: Radioligand + [D-Phe4]-Met-enkephalin + Membranes Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis: IC50 & Ki Calculation Counting->Data_Analysis End End Data_Analysis->End

References

preliminary in vitro studies of [D-Phe4]-Met-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Preliminary In Vitro Studies of [D-Phe4]-Met-enkephalin and Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-enkephalin (Tyr-Gly-Gly-Phe-Met) is an endogenous opioid pentapeptide that plays a crucial role in pain modulation and other physiological processes through its interaction with opioid receptors.[1] The inherent metabolic instability of natural enkephalins has driven extensive research into the development of synthetic analogs with improved potency, receptor selectivity, and duration of action. One common strategy to enhance enzymatic resistance is the substitution of L-amino acids with their D-isomers. This guide focuses on the preliminary in vitro pharmacological evaluation of enkephalin analogs, with a particular emphasis on modifications at the fourth position (Phe4), such as in [D-Phe4]-Met-enkephalin. Due to a scarcity of specific data for [D-Phe4]-Met-enkephalin, this document will draw upon data from closely related and well-characterized analogs to provide a comprehensive overview of the methodologies and expected pharmacological profiles. The principles and techniques described herein are directly applicable to the study of [D-Phe4]-Met-enkephalin.

Quantitative Data Presentation

The following tables summarize the binding affinities and functional potencies of various enkephalin analogs with modifications at the Phe4 position, primarily in the context of Leu-enkephalin, which provides a strong basis for understanding the potential properties of a [D-Phe4]-Met-enkephalin analog.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Phe4-Modified Leu-Enkephalin Analogs

Compoundδ-Opioid Receptor (Ki, nM)µ-Opioid Receptor (Ki, nM)Reference
Leu-enkephalin1.261.7[2]
meta-Fluoro-Phe40.36 ± 0.150.23 ± 0.05[3]
meta-Chloro-Phe40.15 ± 0.090.08 ± 0.01[3]
meta-Bromo-Phe40.05 ± 0.040.09 ± 0.01[3]
meta-Iodo-Phe40.03 ± 0.030.06 ± 0.02[3]
meta-Methyl-Phe40.15 ± 0.060.11 ± 0.02[3]
meta-Trifluoromethyl-Phe40.12 ± 0.10.13 ± 0.03[3]
2-pyridyl-Ala46.34 ± 2.011.0 ± 1.2[3]
3-pyridyl-Ala433.6 ± 6.1164 ± 37[3]
4-pyridyl-Ala420.4 ± 1.1158 ± 21[3]

Table 2: Functional Activity (IC50/EC50, nM) and Efficacy of Phe4-Modified Leu-Enkephalin Analogs

CompoundG-Protein Activation (cAMP Inhibition, IC50, nM)β-Arrestin 2 Recruitment (EC50, nM)β-Arrestin 2 Efficacy (%)Reference
δ-Opioid Receptor δ-Opioid Receptor δ-Opioid Receptor
Leu-enkephalin1.1 ± 0.38.9 ± 1.5100[2]
meta-Fluoro-Phe40.11 ± 0.030.56 ± 0.13113 ± 5[2]
meta-Chloro-Phe40.04 ± 0.011.2 ± 0.2130 ± 3[2]
meta-Bromo-Phe40.02 ± 0.010.8 ± 0.1129 ± 2[2]
meta-Iodo-Phe40.02 ± 0.000.6 ± 0.1126 ± 2[2]
µ-Opioid Receptor µ-Opioid Receptor µ-Opioid Receptor
Leu-enkephalin1.9 ± 0.5977 ± 23760 ± 4[2]
meta-Fluoro-Phe40.28 ± 0.0957 ± 1196 ± 4[2]
meta-Chloro-Phe40.11 ± 0.0236 ± 695 ± 3[2]
meta-Bromo-Phe40.13 ± 0.0348 ± 992 ± 3[2]
meta-Iodo-Phe40.10 ± 0.0253 ± 1091 ± 3[2]

Signaling Pathways

Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, agonist binding can trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate distinct signaling cascades.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist [D-Phe4]-Met-enkephalin Opioid_Receptor Opioid Receptor (μ, δ, κ) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effectors Downstream Effectors (e.g., PKA) cAMP->Downstream_Effectors Activates

Caption: G-protein dependent signaling pathway of opioid receptors.

Caption: β-Arrestin recruitment and downstream signaling.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors) and varying concentrations of the unlabeled test compound ([D-Phe4]-Met-enkephalin).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate: Membranes + Radioligand + Test Compound prepare_membranes->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end cAMP_Assay_Workflow start Start plate_cells Plate Cells with GloSensor™ Reagent start->plate_cells add_compound Add Test Compound plate_cells->add_compound stimulate Stimulate with Forskolin add_compound->stimulate measure Measure Luminescence stimulate->measure analyze Data Analysis (IC50, Efficacy) measure->analyze end End analyze->end

References

Foundational Research on Enkephalin Analogs for Pain Management: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enkephalins are endogenous opioid pentapeptides that play a crucial role in the modulation of pain perception.[1][2] Discovered in 1975, the two primary forms of enkephalin are Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[2] They exert their analgesic effects by binding to opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors, which are widely distributed throughout the central and peripheral nervous systems.[1][2] The activation of these receptors inhibits the release of neurotransmitters involved in the transmission of pain signals.[1] However, the therapeutic potential of native enkephalins is limited by their rapid degradation by enzymes such as neprilysin and aminopeptidase N, as well as their poor penetration of the blood-brain barrier.[3][4] This has driven extensive research into the development of synthetic enkephalin analogs with improved stability and bioavailability to serve as safer and more effective analgesics.[4][5]

Enkephalin Signaling Pathway in Pain Modulation

Enkephalins modulate nociceptive signals primarily by acting on opioid receptors located on presynaptic and postsynaptic neurons in the pain pathway.[6] When released from inhibitory interneurons, enkephalins bind to G-protein coupled opioid receptors.[3] This binding initiates a signaling cascade that leads to the inhibition of neurotransmitter release from presynaptic terminals by blocking Ca2+ influx and the hyperpolarization of postsynaptic neurons by opening K+ channels.[6] The overall effect is a reduction in the transmission of pain signals to higher brain centers.[7]

Enkephalin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca_channel Ca2+ Channel Neurotransmitter_Vesicle Neurotransmitter (e.g., Glutamate, Substance P) Ca_channel->Neurotransmitter_Vesicle Triggers Release Action_Potential Action Potential Action_Potential->Ca_channel Opens Opioid_Receptor_Post Opioid Receptor (μ, δ) Activation_K Activation Opioid_Receptor_Post->Activation_K K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Enkephalin Enkephalin Enkephalin->Opioid_Receptor_Post Opioid_Receptor_Pre Opioid Receptor (μ, δ) Enkephalin->Opioid_Receptor_Pre Inhibition_Ca Inhibition Opioid_Receptor_Pre->Inhibition_Ca Inhibition_Ca->Ca_channel Blocks Activation_K->K_channel Opens

Caption: Enkephalin signaling pathway in pain modulation.

Structure-Activity Relationships of Enkephalin Analogs

The development of potent and stable enkephalin analogs relies on understanding the relationship between their chemical structure and biological activity. Key modifications to the native enkephalin structure have been explored to enhance receptor affinity, selectivity, and resistance to enzymatic degradation.

  • Substitution at Position 2: Replacing the glycine at position 2 with a D-amino acid, such as D-alanine, significantly increases the analog's resistance to aminopeptidases and can enhance its analgesic potency.[8]

  • C-Terminal Modifications: Amidation of the C-terminal carboxyl group or its replacement with other moieties can improve metabolic stability.[9] Attaching lipophilic groups, such as a derivative of fentanyl, can increase cell permeability and create bifunctional ligands with mixed µ and δ agonist profiles.[10]

  • N-Terminal Modifications: Introducing short, lipophilic groups to the N-terminus can improve membrane permeation and reduce degradation by plasma proteases.[4]

  • Cyclization: Creating cyclic analogs by forming a covalent bond between the side chains of amino acids or between the N- and C-termini can restrict the peptide's conformation, leading to increased receptor selectivity and potency.[9][11]

Table 1: Quantitative Data for Selected Enkephalin Analogs

AnalogModificationReceptor Affinity/ActivityIn Vivo Analgesic Effect (Mouse Model)Reference
Leu-Enkephalin (Native) Tyr-Gly-Gly-Phe-LeuHigh affinity for δ-opioid receptorLow (~10% MPE)[4]
[D-Ala2, D-Leu5]-enkephalin (DADLE) D-Ala at position 2, D-Leu at position 5High selectivity and agonist activity for δ-opioid receptor-[4][8]
DAMGO D-Ala at position 2, MePhe at position 4, Gly-ol at position 5Highly selective µ-opioid receptor agonist-[8]
KK-103 N-pivaloyl modification at N-terminus of Leu-enkephalin68% relative binding to δ-opioid receptor compared to Leu-enkephalin142%MPE·h (10-fold higher than Leu-enkephalin)[4][12]
H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) Cyclic analog with D-A2bu at position 217.5 times more potent than Leu-enkephalin in guinea pig ileum assay-[9][11]

MPE: Maximum Possible Effect

Experimental Protocols

The evaluation of novel enkephalin analogs involves a series of standardized in vitro and in vivo experiments to characterize their pharmacological properties.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS): A common method for synthesizing enkephalin analogs.

  • Resin Preparation: An appropriate solid support resin (e.g., Rink amide resin) is used.

  • Amino Acid Coupling: The C-terminal amino acid, with its N-terminus protected by an Fmoc group, is coupled to the resin.

  • Deprotection: The Fmoc group is removed using a solution of piperidine in DMF.

  • Chain Elongation: Subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using coupling reagents like HATU and HOBt in the presence of a base such as DIEA.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.[13]

Solution-Phase Synthesis: An alternative method where peptide fragments are synthesized in solution and then coupled together. This method often involves the use of Nα-tert-butyloxycarbonyl (Boc) protecting groups.[4]

Radioligand Receptor Binding Assays

These assays are used to determine the binding affinity of enkephalin analogs for specific opioid receptors.

  • Membrane Preparation: Brain tissue (e.g., from rats) is homogenized, and the cell membranes containing the opioid receptors are isolated by centrifugation.[13]

  • Incubation: The membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]DAMGO for µ-receptors or [3H]DADLE for δ-receptors) and varying concentrations of the unlabeled enkephalin analog being tested.[4][13]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.

In Vivo Analgesic Assays

Animal models are used to assess the antinociceptive effects of enkephalin analogs.

  • Hot-Plate Test: This test measures the latency of a thermal pain response.

    • A mouse or rat is placed on a heated surface (e.g., 55°C).

    • The time it takes for the animal to exhibit a pain response (e.g., licking its paws or jumping) is recorded.

    • The enkephalin analog is administered (e.g., subcutaneously), and the test is repeated at various time points to determine the duration and magnitude of the analgesic effect.[4]

  • Formalin Test: This test assesses the response to a chemical noxious stimulus.

    • A dilute solution of formalin is injected into the paw of a rodent.

    • This induces a biphasic pain response: an initial acute phase followed by a later inflammatory phase.

    • The amount of time the animal spends licking or biting the injected paw is recorded as a measure of pain.

    • The ability of the enkephalin analog to reduce this behavior is quantified.[4]

In Vitro Plasma Stability Assay

This assay determines the metabolic stability of enkephalin analogs in plasma.

  • Incubation: The enkephalin analog is incubated in pooled plasma (e.g., from mice or humans) at 37°C.[4][5]

  • Sampling: Aliquots are taken at different time points (e.g., 0, 1, 2, 4, and 8 hours).

  • Protein Precipitation: A solvent like acetonitrile is added to precipitate the plasma proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the intact analog remaining.

  • Half-Life Calculation: The data is used to calculate the half-life of the analog in plasma.[4]

Experimental_Workflow start Design of Enkephalin Analog synthesis Peptide Synthesis (Solid-Phase or Solution-Phase) start->synthesis purification Purification (HPLC) and Characterization (MS) synthesis->purification in_vitro In Vitro Characterization purification->in_vitro binding_assay Radioligand Binding Assay (Receptor Affinity - Ki) in_vitro->binding_assay stability_assay Plasma Stability Assay (Half-life) in_vitro->stability_assay in_vivo In Vivo Evaluation (Animal Models) in_vitro->in_vivo Promising Candidates analgesic_assay Analgesic Assays (Hot-Plate, Formalin Test) in_vivo->analgesic_assay pharmacokinetics Pharmacokinetic Studies in_vivo->pharmacokinetics lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->start Iterative Redesign conclusion Candidate for Further Development lead_optimization->conclusion Successful Candidate

Caption: A typical experimental workflow for the development of enkephalin analogs.

Conclusion and Future Perspectives

The foundational research on enkephalin analogs has led to a deeper understanding of the structural requirements for potent and stable opioid peptides. By systematically modifying the native enkephalin structure, researchers have developed analogs with significantly improved pharmacokinetic profiles and enhanced analgesic efficacy. The ongoing development of multifunctional ligands that target multiple opioid receptors simultaneously holds promise for creating novel pain therapeutics with reduced side effects, such as tolerance and dependence, which are major drawbacks of currently used opioid analgesics.[5][10] Future research will likely focus on further optimizing the blood-brain barrier permeability of these analogs and exploring novel delivery systems to enhance their therapeutic potential for the management of acute and chronic pain.

References

Methodological & Application

Application Note and Protocol: Solid-Phase Synthesis of [D-Phe4]-Met-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of [D-Phe4]-Met-enkephalin, an analog of the endogenous opioid peptide Met-enkephalin. The synthesis is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This protocol outlines the step-by-step procedure from resin preparation to final peptide cleavage, purification, and characterization. All quantitative data and experimental parameters are presented in structured tables for clarity and reproducibility. Additionally, a graphical representation of the synthesis workflow is provided.

Introduction

Met-enkephalin is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met that plays a significant role in pain modulation by acting on opioid receptors. The substitution of L-Phenylalanine at position 4 with its D-enantiomer, D-Phenylalanine, can enhance the peptide's resistance to enzymatic degradation, thereby prolonging its analgesic effects. Solid-phase peptide synthesis (SPPS) is the method of choice for preparing such synthetic peptides, offering high efficiency and the ability to incorporate non-natural amino acids.[1]

The Fmoc/tBu strategy utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile protecting groups for amino acid side chains.[2][3] This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation under mild basic conditions, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the solid support.[2]

Materials and Reagents

All amino acid derivatives and reagents should be of peptide synthesis grade.

Reagent Abbreviation Purpose
Fmoc-Met-OH-First amino acid to be coupled to the resin
Fmoc-D-Phe-OH-D-amino acid for incorporation at position 4
Fmoc-Gly-OH-Amino acid for positions 2 and 3
Fmoc-Tyr(tBu)-OH-Tyrosine with tert-butyl protected side chain
Wang Resin-Solid support for synthesis of C-terminal acid peptides
N,N'-DiisopropylcarbodiimideDICCoupling reagent
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUCoupling reagent
N,N-DiisopropylethylamineDIPEABase for coupling reaction
Piperidine-Reagent for Fmoc group removal
N,N-DimethylformamideDMFSolvent
DichloromethaneDCMSolvent
Trifluoroacetic acidTFAReagent for cleavage and deprotection
TriisopropylsilaneTIPSScavenger in cleavage cocktail
1,2-EthanedithiolEDTScavenger for methionine protection
Diethyl ether (cold)-For peptide precipitation
Acetonitrile (HPLC grade)ACNMobile phase for HPLC
Water (HPLC grade)H₂OMobile phase for HPLC

Experimental Protocol

The synthesis of [D-Phe4]-Met-enkephalin (Tyr-Gly-Gly-D-Phe-Met) is performed on a 0.1 mmol scale.

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell 200 mg of Wang resin (0.5 mmol/g loading) in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Met):

    • Dissolve Fmoc-Met-OH (0.2 mmol, 2 eq) and HBTU (0.2 mmol, 2 eq) in DMF.

    • Add DIPEA (0.4 mmol, 4 eq) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the swollen resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Peptide Chain Elongation

The following cycle of deprotection and coupling is repeated for each subsequent amino acid (D-Phe, Gly, Gly, Tyr(tBu)).

Table 1: Parameters for Deprotection and Coupling Cycles

Step Reagent/Solvent Volume Duration Repetitions
Fmoc Deprotection 20% Piperidine in DMF5 mL5 min2
Washing DMF5 mL1 min5
Coupling
Fmoc-amino acid0.2 mmol (2 eq) in DMF2 mL-1
HBTU0.2 mmol (2 eq) in DMF2 mL-1
DIPEA0.4 mmol (4 eq)70 µL-1
Pre-activation--5 min1
Coupling Reaction--1 hour1
Washing DMF5 mL1 min3
DCM5 mL1 min3
DMF5 mL1 min3
Cleavage and Deprotection
  • After the final coupling step, perform a final Fmoc deprotection.

  • Wash the peptide-resin with DMF (3x) and DCM (3x) and dry under vacuum.

  • Prepare the cleavage cocktail (see Table 2).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[4]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Table 2: Cleavage Cocktail Composition

Reagent Percentage (v/v) Volume for 10 mL Purpose
Trifluoroacetic acid (TFA)94%9.4 mLCleaves peptide from resin and removes side-chain protecting groups
Triisopropylsilane (TIPS)2.5%0.25 mLScavenger for carbocations
Water2.5%0.25 mLScavenger
1,2-Ethanedithiol (EDT)1%0.1 mLProtects methionine from oxidation
Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% ACN/water.

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5]

    • Use a linear gradient of Buffer B (see Table 3) in Buffer A. A typical gradient is 10-60% Buffer B over 30 minutes.[6]

    • Collect fractions and analyze for purity.

    • Pool pure fractions and lyophilize to obtain the final peptide as a white powder.

Table 3: HPLC Buffers

Buffer Composition
Buffer A 0.1% TFA in Water
Buffer B 0.1% TFA in Acetonitrile
  • Characterization:

    • Purity Analysis: Analytical RP-HPLC of the purified peptide should show a purity of ≥95%.[7]

    • Identity Confirmation: Confirm the molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected monoisotopic mass for [D-Phe4]-Met-enkephalin (C₂₈H₃₇N₅O₇S) is approximately 587.24 g/mol .

Workflow Diagram

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Wang Resin Swell Swell in DMF Resin->Swell Couple_Met Couple Fmoc-Met-OH Swell->Couple_Met Wash1 Wash Couple_Met->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Final_Peptide_Resin [D-Phe4]-Met-enkephalin on Resin Wash2 Wash Deprotect->Wash2 Couple_AA Couple Next Fmoc-AA-OH (D-Phe, Gly, Gly, Tyr(tBu)) Wash2->Couple_AA Couple_AA->Wash1 Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA/TIPS/H2O/EDT) Final_Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure [D-Phe4]-Met-enkephalin (>95% Purity) Purification->Pure_Peptide

Caption: Solid-phase synthesis workflow for [D-Phe4]-Met-enkephalin.

Expected Results

Following this protocol, the solid-phase synthesis of [D-Phe4]-Met-enkephalin is expected to yield a crude product that can be purified to ≥95% purity as determined by analytical RP-HPLC. The final yield of the purified peptide will vary depending on the efficiency of each coupling step and the recovery from purification, but yields in the range of 20-40% based on the initial resin loading are typically achievable. Mass spectrometry analysis should confirm the identity of the final product with the expected molecular weight.

References

Application Notes and Protocols for HPLC Purification of Synthetic Opioid Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of synthetic opioid peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings, offering starting points for method development and optimization.

Introduction

Synthetic opioid peptides, such as enkephalins, endorphins, and dynorphins, are crucial tools in pain research, neurobiology, and the development of novel analgesic drugs. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities, including truncated sequences, deletion sequences, and byproducts from protecting groups.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for the purification of these synthetic peptides, offering high resolution and efficiency.[2] This document details the protocols for purifying representative members of the three main families of opioid peptides and provides the necessary background for adapting these methods to other synthetic opioid peptides.

The purification process is critical as impurities can significantly impact the results of biological assays.[3] RP-HPLC separates peptides based on their hydrophobicity, with more hydrophobic peptides interacting more strongly with the non-polar stationary phase and thus eluting later.[4] A gradient of increasing organic solvent in the mobile phase is typically used to elute the bound peptides.[4]

General Workflow for Synthetic Opioid Peptide Purification

The overall process from synthesis to a purified final product follows a well-defined workflow. The crude peptide is first synthesized on a solid support, then cleaved from the resin, and subsequently purified by preparative RP-HPLC. The final pure fractions are then lyophilized to obtain the peptide as a dry powder.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage & Crude Product Preparation cluster_2 RP-HPLC Purification cluster_3 Final Product Resin Solid Support Resin Coupling1 Amino Acid Coupling Resin->Coupling1 Deprotection1 N-terminal Deprotection Coupling1->Deprotection1 Coupling2 Repeat Coupling/Deprotection Cycles Deprotection1->Coupling2 Cleavage Cleavage from Resin Coupling2->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Crude Crude Peptide Precipitation->Crude Dissolution Dissolve Crude Peptide Crude->Dissolution Injection Preparative HPLC Injection Dissolution->Injection Fractionation Fraction Collection Injection->Fractionation Analysis Analytical HPLC of Fractions Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Purified Opioid Peptide Lyophilization->PurePeptide

Caption: General workflow from synthesis to purified opioid peptide.

Mu-Opioid Receptor Signaling Pathway

Opioid peptides exert their effects primarily through binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The mu-opioid receptor (MOR) is a key target for many opioid peptides and is responsible for their analgesic effects. The binding of an opioid peptide to the MOR initiates a downstream signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular OpioidPeptide Opioid Peptide (e.g., Endorphin) MOR Mu-Opioid Receptor (MOR) OpioidPeptide->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Modulates Ca_ion Ca2+ Influx Ca_channel->Ca_ion Decreased K_ion K+ Efflux K_channel->K_ion Increased Ca_ion->Analgesia Contributes to K_ion->Analgesia Leads to

Caption: Simplified mu-opioid receptor signaling pathway.

Preparative RP-HPLC Purification Protocols

The following protocols are designed for the purification of approximately 50-100 mg of crude synthetic opioid peptide. Method parameters may need to be adjusted based on the specific properties of the peptide and the initial purity of the crude material.

Protocol 1: Purification of Leu-Enkephalin

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is a pentapeptide involved in nociception.

Experimental Protocol:

  • Sample Preparation: Dissolve 100 mg of crude Leu-enkephalin in a minimal volume of 5% acetic acid in water. Ensure the peptide is fully dissolved. If necessary, sonicate briefly. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System Preparation: Equilibrate the preparative HPLC system with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B).

  • Chromatographic Conditions:

    • Column: C18 silica column (e.g., 250 x 21.2 mm, 10 µm particle size, 100 Å pore size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 5-45% Mobile Phase B over 40 minutes

    • Flow Rate: 15 mL/min

    • Detection: UV at 220 nm

  • Fraction Collection: Collect fractions of 5-10 mL based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.

  • Analysis and Pooling: Analyze the collected fractions using analytical RP-HPLC to determine their purity. Pool the fractions with a purity of ≥98%.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified Leu-enkephalin as a white powder.

Protocol 2: Purification of β-Endorphin (human)

β-Endorphin is a 31-amino acid peptide with potent analgesic properties.

Experimental Protocol:

  • Sample Preparation: Dissolve 50 mg of crude β-endorphin in 5 mL of 0.1% TFA in water. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System Preparation: Equilibrate the preparative HPLC system with the initial mobile phase conditions (80% Mobile Phase A, 20% Mobile Phase B).

  • Chromatographic Conditions:

    • Column: C8 silica column (e.g., 250 x 21.2 mm, 10 µm particle size, 300 Å pore size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 20-60% Mobile Phase B over 60 minutes

    • Flow Rate: 18 mL/min

    • Detection: UV at 214 nm

  • Fraction Collection: Collect 8 mL fractions corresponding to the main elution peak.

  • Analysis and Pooling: Assess the purity of each fraction by analytical RP-HPLC. Pool fractions with the desired purity level (typically >95%).

  • Lyophilization: Lyophilize the pooled, pure fractions to obtain the final product.

Protocol 3: Purification of Dynorphin A (1-17) (porcine)

Dynorphin A is a 17-amino acid peptide that acts as a kappa-opioid receptor agonist.

Experimental Protocol:

  • Sample Preparation: Dissolve 80 mg of crude Dynorphin A (1-17) in 8 mL of 10% acetic acid. Filter through a 0.45 µm filter.

  • HPLC System Preparation: Equilibrate the preparative HPLC system with the starting mobile phase conditions (90% Mobile Phase A, 10% Mobile Phase B).

  • Chromatographic Conditions:

    • Column: C18 silica column (e.g., 250 x 21.2 mm, 10 µm particle size, 300 Å pore size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 10-50% Mobile Phase B over 50 minutes

    • Flow Rate: 20 mL/min

    • Detection: UV at 220 nm

  • Fraction Collection: Collect 10 mL fractions across the main peak.

  • Analysis and Pooling: Analyze the purity of the collected fractions using analytical RP-HPLC. Combine the fractions that meet the purity requirement (e.g., ≥97%).

  • Lyophilization: Freeze-dry the pooled fractions to yield the purified peptide.

Quantitative Data Summary

The following table summarizes typical quantitative data for the preparative RP-HPLC purification of the opioid peptides detailed in the protocols above. Actual results may vary depending on the efficiency of the synthesis and the specific chromatographic conditions used.

Opioid PeptideCrude Purity (%)Sample Load (mg)Final Purity (%)Yield (%)
Leu-Enkephalin~65100≥98~30
β-Endorphin~5050>95~25
Dynorphin A (1-17)~6080≥97~28

Conclusion

The protocols and data presented provide a robust starting point for the successful purification of synthetic opioid peptides. The use of preparative RP-HPLC is essential for obtaining high-purity peptides required for accurate in vitro and in vivo studies. Researchers should consider these methods as a foundation and optimize them based on the unique characteristics of their specific opioid peptide of interest. Careful fraction analysis and pooling are critical steps to maximize both purity and yield.

References

Application Notes and Protocols for Receptor Binding Assays of [D-Phe4]-Met-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe4]-Met-enkephalin is a synthetic analog of the endogenous opioid peptide Met-enkephalin. Enkephalins are crucial neuromodulators in the central nervous system, primarily involved in pain perception, emotional regulation, and reward pathways. They exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The three main classes of opioid receptors are mu (µ), delta (δ), and kappa (κ).

Met-enkephalin and its analogs typically show the highest affinity for the δ-opioid receptor and a slightly lower affinity for the µ-opioid receptor. Understanding the binding characteristics of synthetic analogs like [D-Phe4]-Met-enkephalin is fundamental for the development of novel therapeutics with potentially improved stability, selectivity, and efficacy.

These application notes provide detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity of [D-Phe4]-Met-enkephalin for µ- and δ-opioid receptors. Additionally, protocols for functional assays, namely cAMP inhibition and β-arrestin recruitment, are included to characterize the downstream signaling effects of receptor binding.

Data Presentation

The binding affinity of a test compound is typically determined by a competitive binding assay, and the results are expressed as the inhibitor concentration that displaces 50% of the specific binding of a radioligand (IC50). The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

While specific experimental data for [D-Phe4]-Met-enkephalin is not publicly available, the following table provides a template for data presentation. For illustrative purposes, representative data for the closely related endogenous ligand, Leu-enkephalin, is included.

CompoundReceptorRadioligandKi (nM)Reference
[D-Phe4]-Met-enkephalin µ-opioid[³H]-DAMGOData not available-
δ-opioid[³H]-DPDPEData not available-
Leu-enkephalin (Example)µ-opioid[³H]-DAMGO1.7[1]
δ-opioid[³H]-DPDPE1.26[1]

Experimental Protocols

Protocol 1: Preparation of Rat Brain Membranes

This protocol describes the preparation of crude synaptic membranes from rat brain tissue, which is a rich source of opioid receptors.

Materials:

  • Whole rat brains

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge and centrifuge tubes

  • Glass-Teflon homogenizer

  • Bradford assay reagents for protein quantification

Procedure:

  • Rapidly dissect whole brains from rats and place them in ice-cold Homogenization Buffer.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (10-12 strokes at 800 rpm).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation (step 4) and resuspension (step 5) steps one more time to wash the membranes.

  • After the final centrifugation, resuspend the membrane pellet in a small volume of Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay to determine the IC50 and subsequently the Ki of [D-Phe4]-Met-enkephalin at µ- and δ-opioid receptors.

Materials:

  • Rat brain membrane preparation (from Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligands:

    • For µ-opioid receptor: [³H]-DAMGO (N-Dipropyl-N-[1-(4-phenoxyphenyl)ethyl]-4-piperidinamine)

    • For δ-opioid receptor: [³H]-DPDPE ([D-Pen2, D-Pen5]enkephalin)

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist)

  • [D-Phe4]-Met-enkephalin (test compound)

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Vacuum filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Thaw the rat brain membrane preparation on ice. Dilute the membranes in Assay Buffer to a final concentration of 50-100 µg of protein per well.

  • Prepare serial dilutions of [D-Phe4]-Met-enkephalin in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and Assay Buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of naloxone (e.g., 10 µM).

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of [D-Phe4]-Met-enkephalin.

  • Add 50 µL of the appropriate radioligand solution to each well. The final concentration should be approximately equal to its Kd value (typically in the low nM range).

  • Add 50 µL of either Assay Buffer, naloxone solution, or the [D-Phe4]-Met-enkephalin dilution to the appropriate wells.

  • Add 150 µL of the diluted membrane preparation to each well to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a vacuum filtration manifold.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Allow the vials to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • For the competitive binding wells, calculate the percentage of specific binding at each concentration of [D-Phe4]-Met-enkephalin.

  • Plot the percentage of specific binding against the logarithm of the [D-Phe4]-Met-enkephalin concentration.

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Protocol 3: cAMP Inhibition Assay (Functional Assay)

This assay measures the ability of [D-Phe4]-Met-enkephalin to inhibit the production of cyclic AMP (cAMP) following receptor activation, which is a hallmark of Gi/o-coupled receptor signaling.

Materials:

  • HEK293 cells stably expressing either the µ- or δ-opioid receptor.

  • Cell culture medium

  • Forskolin (an adenylyl cyclase activator)

  • [D-Phe4]-Met-enkephalin

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Plate the HEK293 cells expressing the receptor of interest in a 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes at 37°C.

  • Add varying concentrations of [D-Phe4]-Met-enkephalin to the cells and incubate for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the [D-Phe4]-Met-enkephalin concentration to determine the EC50 value.

Protocol 4: β-Arrestin Recruitment Assay (Functional Assay)

This assay measures the recruitment of β-arrestin to the activated opioid receptor, which is involved in receptor desensitization and internalization.

Materials:

  • Cells engineered for β-arrestin recruitment assays (e.g., PathHunter® cells from DiscoveRx) that co-express the opioid receptor of interest and a β-arrestin fusion protein.

  • Assay-specific reagents from the kit manufacturer.

  • [D-Phe4]-Met-enkephalin.

Procedure:

  • Plate the β-arrestin assay cells in a 384-well plate according to the manufacturer's protocol.

  • Add varying concentrations of [D-Phe4]-Met-enkephalin to the cells.

  • Incubate the plate for 60-90 minutes at 37°C.

  • Add the detection reagents provided with the assay kit.

  • Incubate for a further 60 minutes at room temperature.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Plot the signal against the logarithm of the [D-Phe4]-Met-enkephalin concentration to determine the EC50 value for β-arrestin recruitment.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay rat_brain Rat Brain Homogenization centrifuge1 Low-Speed Centrifugation (1,000 x g) rat_brain->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (20,000 x g) supernatant1->centrifuge2 pellet Resuspend & Wash Pellet centrifuge2->pellet pellet->centrifuge2 Repeat Wash final_pellet Final Membrane Pellet pellet->final_pellet quantify Protein Quantification final_pellet->quantify setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive) quantify->setup incubation Incubation (60 min, 30°C) setup->incubation filtration Vacuum Filtration (Separates Bound/Free Ligand) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Diagram of the experimental workflow for membrane preparation and competitive binding assay.

signaling_pathway cluster_membrane Cell Membrane receptor Opioid Receptor (µ or δ) g_protein Gi/o Protein receptor->g_protein Activates arrestin β-Arrestin receptor->arrestin Recruits ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp ligand [D-Phe4]-Met-enkephalin ligand->receptor Binds to atp ATP atp->camp Converts to internalization Receptor Internalization & Desensitization arrestin->internalization

Simplified signaling pathway of [D-Phe4]-Met-enkephalin at an opioid receptor.

References

Application Notes and Protocols for cAMP Functional Assays of Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting cyclic adenosine monophosphate (cAMP) functional assays to characterize the activity of opioid receptor agonists. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[1] Activation of these receptors by agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2][3] This principle forms the basis of the functional assays described herein.

Signaling Pathway of Gi-Coupled Opioid Receptors

Activation of a Gi-coupled opioid receptor by an agonist initiates an intracellular signaling cascade. The agonist binding promotes a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein (Gi/o). The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This leads to a reduction in the intracellular concentration of cAMP.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (Gi-coupled) Opioid_Agonist->Opioid_Receptor Binds G_Protein G Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Activates

Caption: Gi-coupled opioid receptor signaling pathway leading to cAMP inhibition.

Experimental Principle

To measure the inhibitory effect of opioid agonists on cAMP production, intracellular adenylyl cyclase is typically stimulated with forskolin.[4][5] Forskolin directly activates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels. In the presence of an opioid receptor agonist, the activation of the Gi pathway counteracts the effect of forskolin, resulting in a dose-dependent decrease in the forskolin-stimulated cAMP levels. This reduction is then quantified using various detection technologies.

Experimental Workflow

The general workflow for a cAMP functional assay involves several key steps, from cell culture to data analysis.

A Cell Culture & Seeding (e.g., CHO or HEK293 cells expressing opioid receptor) B Cell Stimulation - Add opioid agonist at various concentrations - Add forskolin to stimulate adenylyl cyclase A->B C Cell Lysis & cAMP Detection (e.g., HTRF, GloSensor, BRET) B->C D Data Acquisition (Measure signal, e.g., fluorescence or luminescence) C->D E Data Analysis - Generate dose-response curves - Calculate EC50 values D->E

Caption: General experimental workflow for an opioid agonist cAMP assay.

Detailed Experimental Protocols

Several methods are available for quantifying intracellular cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used, robust method.[6][7][8]

Protocol 1: HTRF-Based cAMP Assay

This protocol is based on a competitive immunoassay principle.[9][10] Cellular cAMP competes with a labeled cAMP tracer (often d2-labeled) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate). A high level of cellular cAMP results in less binding of the tracer to the antibody, leading to a decrease in the HTRF signal.[11]

Materials:

  • Cells stably or transiently expressing the opioid receptor of interest (e.g., CHO-K1 or HEK293 cells).[12]

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics.[12]

  • Phosphate-Buffered Saline (PBS).

  • Opioid agonists of interest.

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor to prevent cAMP degradation.[8]

  • HTRF cAMP assay kit (e.g., from Cisbio, Revvity).[7][9]

  • 384-well white microplates.[7]

  • HTRF-compatible microplate reader.[7]

Procedure:

  • Cell Seeding:

    • Harvest cells and resuspend them in assay buffer (e.g., PBS with IBMX).

    • Dispense the cell suspension into a 384-well plate (e.g., 1500 cells/well in 5 µL).[7]

  • Compound Addition:

    • Prepare serial dilutions of the opioid agonists in assay buffer.

    • Add the agonist dilutions to the cells (e.g., 2.5 µL/well).[7]

  • Forskolin Stimulation:

    • Prepare a forskolin solution at a concentration that elicits a submaximal response (e.g., EC80, to be determined empirically).

    • Add the forskolin solution to the wells (e.g., 2.5 µL/well) and incubate for a specified time (e.g., 30-60 minutes) at room temperature.[7]

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in lysis buffer to each well (e.g., 5 µL of each).[7]

    • Incubate the plate at room temperature for 60 minutes to allow for lysis and antibody-antigen binding.[7]

  • Signal Measurement:

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at both 620 nm (donor) and 665 nm (acceptor).[8]

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10^4.[11]

    • Plot the HTRF ratio against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.[11]

Protocol 2: GloSensor™-Based cAMP Assay

This protocol utilizes a genetically encoded biosensor that produces a luminescent signal in the presence of cAMP.[13][14] The GloSensor™ consists of a luciferase fused to a cAMP binding domain. Binding of cAMP to this domain induces a conformational change that increases luciferase activity, leading to a "gain-of-signal" assay. For Gi-coupled receptors, a decrease in cAMP will result in a decrease in the luminescent signal.[1]

Materials:

  • Cells co-expressing the opioid receptor of interest and the GloSensor™ cAMP plasmid.[14]

  • Cell culture medium.

  • PBS.

  • Opioid agonists.

  • Forskolin.

  • GloSensor™ cAMP Reagent.

  • White, clear-bottom 96-well or 384-well plates.[14]

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the cells expressing the opioid receptor and GloSensor™ into the assay plate and incubate overnight.[14]

  • Reagent Equilibration:

    • Remove the culture medium and replace it with assay buffer containing the GloSensor™ cAMP Reagent.

    • Equilibrate the plate at room temperature for 2 hours.[14]

  • Baseline Measurement:

    • Measure the baseline luminescence for approximately 15 minutes.[14]

  • Compound Addition and Stimulation:

    • Add the opioid agonists at various concentrations.

    • Shortly after, add forskolin to all wells (except for the negative control).

  • Signal Measurement:

    • Immediately begin measuring the luminescent signal kinetically over time.

  • Data Analysis:

    • Analyze the data by calculating the change in luminescence relative to the baseline.

    • Plot the change in signal against the logarithm of the agonist concentration to determine the EC50 value.

Data Presentation

The potency of different opioid agonists can be compared by their EC50 values obtained from the cAMP functional assay.

Opioid AgonistReceptor TargetEC50 (nM) in cAMP AssayReference
Morphineµ-opioid receptorPotent agonist[15]
Fentanylµ-opioid receptorPotent agonist[15]
Buprenorphineµ- and δ-opioid receptorPotent agonist[15]
Oxycodoneµ-opioid receptorModerate efficacy, low potency[15]
DPDPEδ-opioid receptorEfficacy confined to DOP-r[15]
U69593κ-opioid receptorEfficacy primarily at KOP-r[15]
SNC-162δ-opioid receptorFull agonist[16]
SNC-80δ-opioid receptorFull agonist[16]

Note: EC50 values can vary depending on the cell line, receptor expression level, and specific assay conditions.[11] The table provides a qualitative comparison based on the cited literature.

Troubleshooting and Optimization

  • Low Signal Window: Optimize cell number and forskolin concentration. The optimal forskolin concentration should provide a robust signal without being maximal, allowing for a clear window to observe inhibition.

  • High Well-to-Well Variability: Ensure uniform cell seeding and precise liquid handling. Use of phosphodiesterase inhibitors like IBMX can help stabilize the cAMP signal.[9]

  • Agonist Appears Inactive: Confirm receptor expression and cell health. Verify the integrity and concentration of the agonist stock solution. For some Gi-coupled receptors, a forskolin-free assay format might be more sensitive for detecting agonists.[13]

References

Application Notes and Protocols for Measuring the Analgesic Effects of [D-Phe4]-Met-enkephalin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe4]-Met-enkephalin is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of a D-phenylalanine at position 4 is intended to increase the peptide's resistance to enzymatic degradation, potentially enhancing its analgesic potency and duration of action compared to the native peptide. Enkephalins exert their effects primarily through the activation of mu (µ) and delta (δ) opioid receptors, which are G-protein coupled receptors.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of neuronal excitability, which ultimately blocks pain signaling.[2]

These application notes provide detailed protocols for assessing the analgesic properties of [D-Phe4]-Met-enkephalin in common preclinical animal models of pain. The included assays are the hot plate test, the tail-flick test for thermal pain, and the acetic acid-induced writhing test for visceral pain.

Data Presentation

Due to the limited availability of specific in vivo analgesic data for [D-Phe4]-Met-enkephalin in the public domain, the following tables present illustrative data based on the known effects of potent Met-enkephalin analogs. These tables are intended to serve as a template for the presentation of experimental data.

Table 1: Illustrative Analgesic Effect of [D-Phe4]-Met-enkephalin in the Hot Plate Test in Mice

Treatment GroupDose (mg/kg, i.p.)NLatency to Paw Lick (seconds) (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle (Saline)-1015.2 ± 1.50
[D-Phe4]-Met-enkephalin11020.5 ± 2.126.5
[D-Phe4]-Met-enkephalin51028.9 ± 2.8*68.5
[D-Phe4]-Met-enkephalin101035.1 ± 3.2 99.5
Morphine101034.5 ± 3.096.5

*p<0.05, **p<0.01 compared to Vehicle group. %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Cut-off time is typically 45-60 seconds to prevent tissue damage.

Table 2: Illustrative Analgesic Effect of [D-Phe4]-Met-enkephalin in the Tail-Flick Test in Rats

Treatment GroupDose (mg/kg, s.c.)NTail-Flick Latency (seconds) (Mean ± SEM)% Increase in Latency
Vehicle (Saline)-83.1 ± 0.30
[D-Phe4]-Met-enkephalin0.584.5 ± 0.4*45.2
[D-Phe4]-Met-enkephalin186.2 ± 0.5 100.0
[D-Phe4]-Met-enkephalin288.9 ± 0.7187.1
Morphine589.2 ± 0.8**196.8

*p<0.05, **p<0.01 compared to Vehicle group. A cut-off time of 10-15 seconds is employed to avoid tissue damage.[3]

Table 3: Illustrative Analgesic Effect of [D-Phe4]-Met-enkephalin in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg, i.p.)NNumber of Writhes (Mean ± SEM)% Inhibition
Vehicle (Saline)-1035.4 ± 3.10
[D-Phe4]-Met-enkephalin0.11024.1 ± 2.5*31.9
[D-Phe4]-Met-enkephalin0.51015.8 ± 1.9 55.4
[D-Phe4]-Met-enkephalin1108.2 ± 1.276.8
Indomethacin101010.5 ± 1.5**70.3

*p<0.05, **p<0.01 compared to Vehicle group. % Inhibition = [(Writhes in Vehicle Group - Writhes in Treatment Group) / Writhes in Vehicle Group] x 100.

Experimental Protocols

Hot Plate Test

The hot plate test is used to evaluate the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.[2][4]

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C)

  • Plexiglas cylinder to confine the animal on the hot surface

  • Timer

  • Experimental animals (e.g., male Swiss Webster mice, 20-25 g)

  • [D-Phe4]-Met-enkephalin

  • Vehicle (e.g., sterile saline)

  • Positive control (e.g., Morphine)

  • Administration supplies (syringes, needles)

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate (set to 55°C) within the Plexiglas cylinder and start the timer. Record the latency to the first sign of nociception, which may be paw licking, shaking, or jumping.[2]

  • Cut-off Time: A maximum cut-off time (e.g., 45 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

  • Grouping and Administration: Randomly assign animals to treatment groups (Vehicle, [D-Phe4]-Met-enkephalin at various doses, and a positive control like Morphine). Administer the test compounds via the desired route (e.g., intraperitoneally, i.p.).

  • Post-treatment Latency: At a predetermined time after administration (e.g., 30, 60, and 90 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: Calculate the mean latency for each group. The analgesic effect can be expressed as the increase in latency or as the percentage of the maximum possible effect (%MPE).

Tail-Flick Test

This test measures the spinal reflex to a thermal stimulus and is effective for assessing centrally acting analgesics.[3]

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainers

  • Timer

  • Experimental animals (e.g., male Sprague-Dawley rats, 200-250 g)

  • [D-Phe4]-Met-enkephalin

  • Vehicle (e.g., sterile saline)

  • Positive control (e.g., Morphine)

  • Administration supplies

Procedure:

  • Acclimation: Acclimate the rats to the restrainers and the testing environment for several days before the experiment.

  • Baseline Latency: Place the rat in the restrainer and position its tail over the radiant heat source. Activate the heat source and start the timer. The timer stops automatically when the rat flicks its tail. Record this baseline latency.

  • Cut-off Time: Set a cut-off time (typically 10-12 seconds) to prevent tissue damage.[3]

  • Grouping and Administration: Group the animals and administer the test compounds (e.g., subcutaneously, s.c.).

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).

  • Data Analysis: Compare the post-treatment latencies to the baseline values. The results can be presented as the raw latency in seconds or as a percentage increase from baseline.

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity. The intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhes".

Materials:

  • 0.6% Acetic acid solution

  • Observation chambers

  • Stopwatch

  • Experimental animals (e.g., male ICR mice, 25-30 g)

  • [D-Phe4]-Met-enkephalin

  • Vehicle (e.g., sterile saline)

  • Positive control (e.g., Indomethacin or Morphine)

  • Administration supplies

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers before the test.

  • Grouping and Administration: Divide the mice into treatment groups and administer the test compounds (e.g., i.p. or orally) 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and start a stopwatch. After a 5-minute latency period, count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a set period, typically 10-20 minutes.

  • Data Analysis: Calculate the mean number of writhes for each group. The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle-treated group.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space [D-Phe4]-Met-enkephalin [D-Phe4]-Met-enkephalin Opioid Receptor (μ/δ) Opioid Receptor (μ/δ) [D-Phe4]-Met-enkephalin->Opioid Receptor (μ/δ) Binds to G-Protein (Gi/o) G-Protein (Gi/o) Opioid Receptor (μ/δ)->G-Protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Ion Channels Ion Channels PKA->Ion Channels Phosphorylates Reduced Neuronal Excitability Reduced Neuronal Excitability Ion Channels->Reduced Neuronal Excitability Leads to Analgesia Analgesia Reduced Neuronal Excitability->Analgesia Results in

Caption: Signaling pathway of [D-Phe4]-Met-enkephalin.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Analgesic Testing cluster_analysis Data Analysis animal_acclimation Animal Acclimation baseline_measurement Baseline Measurement (Hot Plate/Tail-Flick) animal_acclimation->baseline_measurement group_randomization Group Randomization baseline_measurement->group_randomization drug_administration Drug Administration ([D-Phe4]-Met-enkephalin, Vehicle, Control) group_randomization->drug_administration post_treatment_measurement Post-Treatment Measurement (30, 60, 90 min) drug_administration->post_treatment_measurement Thermal Pain Assays writhing_test Writhing Test (Count writhes for 10-20 min) drug_administration->writhing_test Visceral Pain Assay data_collection Data Collection & Tabulation post_treatment_measurement->data_collection writhing_test->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis results_interpretation Results Interpretation statistical_analysis->results_interpretation

Caption: General experimental workflow for analgesic assessment.

References

Application Notes and Protocols for Studying [D-Phe4]-Met-enkephalin in Addiction Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe4]-Met-enkephalin is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of a D-phenylalanine at position 4 confers enhanced stability against enzymatic degradation compared to the natural peptide.[1] Enkephalins are known to play a crucial role in pain modulation, emotional regulation, and reward pathways, primarily through their interaction with mu (µ) and delta (δ) opioid receptors.[2] Alterations in the enkephalinergic system have been implicated in the pathophysiology of substance use disorders, making [D-Phe4]-Met-enkephalin a compound of interest for investigating the potential of delta-opioid receptor modulation in addiction.

Mechanism of Action

[D-Phe4]-Met-enkephalin, like other enkephalins, is an agonist at opioid receptors. The substitution at the Phe4 position can significantly influence its binding affinity and selectivity for µ- and δ-opioid receptors.[1][3] Generally, modifications at this position have been shown to increase the affinity for both receptor subtypes.[1][3][4] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[5] In the context of addiction, the activation of opioid receptors, particularly in the mesolimbic dopamine system, is believed to contribute to the reinforcing effects of drugs of abuse by modulating dopamine release in the nucleus accumbens.[1][6]

Signaling Pathway of [D-Phe4]-Met-enkephalin in a Neuron

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Phe4-Met-enkephalin D-Phe4-Met-enkephalin OpioidReceptor δ/μ Opioid Receptor D-Phe4-Met-enkephalin->OpioidReceptor G_protein Gi/o Protein OpioidReceptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits IonChannel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->IonChannel modulates cAMP ↓ cAMP AC->cAMP produces PKA ↓ PKA cAMP->PKA activates Dopamine ↑ Dopamine Release (in Nucleus Accumbens) PKA->Dopamine indirectly influences IonChannel->Dopamine influences

Caption: Presumed signaling pathway of [D-Phe4]-Met-enkephalin.

Data Presentation

Table 1: Binding Affinity of Phe4 Substituted Leu-enkephalin Analogs

CompoundδOR Ki (nM)µOR Ki (nM)
Leu-enkephalin1.261.7
meta-substituted Phe4 analog 1a0.930.98
meta-substituted Phe4 analog 1b0.0230.059
meta-substituted Phe4 analog 1c0.0450.072
meta-substituted Phe4 analog 1d0.0380.065

Data synthesized from a study on meta-substituted Phe4 analogs of Leu-enkephalin, demonstrating the potential for increased affinity with modifications at this position.[1]

Experimental Protocols

Conditioned Place Preference (CPP)

This protocol is designed to assess the rewarding or aversive properties of [D-Phe4]-Met-enkephalin.

Materials:

  • Conditioned Place Preference Apparatus (e.g., three-chambered box with distinct visual and tactile cues in the outer chambers)

  • [D-Phe4]-Met-enkephalin

  • Vehicle (e.g., sterile saline)

  • Animal scale

  • Syringes and needles for administration (intraperitoneal, subcutaneous, or intracerebroventricular)

  • Video tracking software

Procedure:

  • Habituation (Day 1):

    • Allow animals (e.g., mice or rats) to freely explore the entire apparatus for 15-20 minutes.

    • Record the time spent in each chamber to establish baseline preference. An unbiased design is often preferred.[7][8]

  • Conditioning (Days 2-9):

    • Alternate daily injections of [D-Phe4]-Met-enkephalin and vehicle.

    • On drug conditioning days, administer [D-Phe4]-Met-enkephalin (suggested dose range: 0.1 - 10 mg/kg, i.p., based on similar opioid peptides; dose to be optimized in pilot studies) and confine the animal to one of the outer chambers for 30 minutes.

    • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes.

    • The pairing of the drug with a specific chamber should be counterbalanced across animals.

  • Test (Day 10):

    • Place the animal in the central chamber with free access to all chambers in a drug-free state.

    • Record the time spent in each chamber for 15-20 minutes.

    • A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference, suggesting rewarding properties.[7]

G Start Start Habituation Day 1: Habituation (Free Exploration) Start->Habituation Conditioning Days 2-9: Conditioning (Drug/Vehicle Pairing) Habituation->Conditioning Test Day 10: Test (Free Exploration) Conditioning->Test Analysis Data Analysis (Time in Chambers) Test->Analysis End End Analysis->End

Caption: Experimental workflow for Conditioned Place Preference.

Intravenous Self-Administration

This protocol assesses the reinforcing properties of [D-Phe4]-Met-enkephalin, a key indicator of abuse potential.

Materials:

  • Operant chambers equipped with two levers (active and inactive), a cue light, and an infusion pump

  • Intravenous catheters

  • [D-Phe4]-Met-enkephalin

  • Vehicle (e.g., sterile saline with heparin)

  • Animal scale

  • Surgical supplies for catheter implantation

Procedure:

  • Surgery:

    • Surgically implant a chronic intravenous catheter into the jugular vein of the animal.

    • Allow for a recovery period of 5-7 days.

  • Acquisition (Daily Sessions):

    • Place the animal in the operant chamber for a 2-hour session daily.

    • Pressing the active lever results in an intravenous infusion of [D-Phe4]-Met-enkephalin (suggested dose range: 0.01 - 0.1 mg/kg/infusion; to be optimized) and the presentation of a cue light.

    • Pressing the inactive lever has no consequence.

    • Continue sessions until a stable baseline of responding is achieved (e.g., less than 20% variation in active lever presses over three consecutive days).

  • Extinction and Reinstatement (Optional):

    • Extinction: Replace the drug solution with saline. Active lever presses no longer result in an infusion. Continue until responding decreases to a low level.

    • Reinstatement: After extinction, test the ability of a priming injection of [D-Phe4]-Met-enkephalin, a stressor, or a drug-associated cue to reinstate lever pressing.

G Start Start Surgery Catheter Implantation Surgery Start->Surgery Recovery Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition Phase (Daily Sessions) Recovery->Acquisition Extinction Extinction Phase (Optional) Acquisition->Extinction End End Acquisition->End Reinstatement Reinstatement Test (Optional) Extinction->Reinstatement Reinstatement->End

Caption: Experimental workflow for Intravenous Self-Administration.

Naloxone-Precipitated Withdrawal

This protocol is used to assess the development of physical dependence on [D-Phe4]-Met-enkephalin.

Materials:

  • [D-Phe4]-Met-enkephalin

  • Naloxone hydrochloride

  • Vehicle (e.g., sterile saline)

  • Observation chambers

  • Animal scale

  • Thermometer for rectal temperature measurement

  • Checklist for scoring withdrawal signs

Procedure:

  • Induction of Dependence:

    • Administer [D-Phe4]-Met-enkephalin repeatedly over several days (e.g., twice daily for 5-7 days). The dose should be sufficient to produce opioid effects, determined from pilot studies.

  • Precipitation of Withdrawal:

    • On the test day, administer a challenge dose of naloxone (e.g., 1-10 mg/kg, s.c. or i.p.).[9][10]

  • Assessment of Withdrawal:

    • Immediately after naloxone administration, place the animal in an observation chamber and record the occurrence and severity of withdrawal signs for 30-60 minutes.

    • Common withdrawal signs in rodents include: wet dog shakes, jumping, teeth chattering, ptosis (drooping eyelids), diarrhea, and weight loss.[9][11]

    • A global withdrawal score can be calculated by summing the scores for each sign.

    • Measure rectal temperature before and after naloxone administration, as hypothermia is a common sign of opioid withdrawal.

G Start Start Dependence Induction of Dependence (Repeated [D-Phe4]-Met-enkephalin) Start->Dependence Withdrawal Naloxone Administration (Precipitate Withdrawal) Dependence->Withdrawal Observation Observation & Scoring of Withdrawal Signs Withdrawal->Observation Analysis Data Analysis (Withdrawal Scores) Observation->Analysis End End Analysis->End

Caption: Experimental workflow for Naloxone-Precipitated Withdrawal.

References

Application Notes and Protocols for Studying β-Arrestin Recruitment Using [D-Phe4]-Met-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe4]-Met-enkephalin is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of a D-phenylalanine at position 4 enhances its stability and alters its pharmacological profile at opioid receptors, primarily the mu-opioid receptor (µOR) and the delta-opioid receptor (δOR). This modification makes it a valuable tool for investigating the nuanced mechanisms of opioid receptor signaling, particularly the concept of biased agonism.

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For G protein-coupled receptors (GPCRs) like the opioid receptors, the two major signaling arms are the G protein-dependent pathway, often associated with therapeutic effects like analgesia, and the β-arrestin pathway, which is implicated in receptor desensitization, internalization, and certain side effects. [ 11, 12 ] The ability to modulate these pathways independently is a key goal in modern drug discovery.

These application notes provide a comprehensive guide to using [D-Phe4]-Met-enkephalin and its analogs to study β-arrestin recruitment, a critical process in GPCR regulation and signaling.

Signaling Pathways

Upon activation by an agonist like [D-Phe4]-Met-enkephalin, opioid receptors undergo a conformational change that initiates intracellular signaling cascades. The classical pathway involves the coupling of G proteins, leading to downstream effects such as the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Simultaneously, agonist binding promotes the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and β-arrestin 2). The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, effectively desensitizing the receptor. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling by recruiting various proteins involved in receptor internalization (endocytosis) and downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. [ 4, 16 ]

Biased agonists can selectively promote either G protein or β-arrestin signaling. For instance, some analogs of [D-Phe4]-Met-enkephalin may potently activate G protein signaling while only weakly recruiting β-arrestin, or vice versa. [ 6, 8 ]

G_Protein_and_beta_Arrestin_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand [D-Phe4]-Met-enkephalin Receptor Opioid Receptor (µOR or δOR) Ligand->Receptor Activation G_Protein Gαi/o Gβγ Receptor->G_Protein Coupling GRK GRK Receptor->GRK Recruitment AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP P_Receptor Phosphorylated Receptor GRK->P_Receptor Phosphorylation beta_Arrestin β-Arrestin P_Receptor->beta_Arrestin Recruitment beta_Arrestin->G_Protein Desensitization Endocytosis Endocytosis beta_Arrestin->Endocytosis MAPK MAPK Signaling beta_Arrestin->MAPK

Caption: Opioid receptor signaling pathways.

Data Presentation: Quantitative Analysis of [D-Phe4]-Met-enkephalin Analogs

The following tables summarize the pharmacological properties of various meta-substituted Phe⁴ analogs of Leu⁵-enkephalin, a closely related peptide, at the delta and mu opioid receptors. This data is crucial for selecting the appropriate tool compound for studying biased signaling and β-arrestin recruitment. The data is derived from studies by Cassell, Sharma, van Rijn, et al. [ 6, 9, 13 ]

Table 1: Binding Affinity (Ki, nM) of Leu-enkephalin Analogs

Compound (meta-substitution at Phe⁴)δOR Ki (nM)µOR Ki (nM)
Leu-enkephalin0.91.9
Fluoro (1a)0.681.71
Chloro (1b)0.040.11
Bromo (1c)0.030.08
Iodo (1d)0.030.12
Methyl (1e)0.130.33
Methoxy (1f)0.200.54
Trifluoromethyl (1g)0.140.20
Cyano (1h)0.200.40
Nitro (1i)0.240.35

Table 2: Functional Activity (EC50, nM) for G-Protein Signaling (cAMP Inhibition)

Compound (meta-substitution at Phe⁴)δOR EC50 (nM)µOR EC50 (nM)
Leu-enkephalin8.9977
Fluoro (1a)1.9200
Chloro (1b)0.191
Bromo (1c)0.158
Iodo (1d)0.180
Methyl (1e)0.4100
Methoxy (1f)0.5150
Trifluoromethyl (1g)0.480
Cyano (1h)0.5120
Nitro (1i)0.5110

Table 3: Functional Activity (EC50, nM) and Efficacy (%) for β-Arrestin 2 Recruitment

Compound (meta-substitution at Phe⁴)δOR EC50 (nM)δOR Emax (%)µOR EC50 (nM)µOR Emax (%)
Leu-enkephalin8.9100121460
Fluoro (1a)499158960
Chloro (1b)0.561303696
Bromo (1c)0.811284595
Iodo (1d)1.11256094
Methyl (1e)3.211015085
Methoxy (1f)5.610520080
Trifluoromethyl (1g)2.511510090
Cyano (1h)4.010818082
Nitro (1i)3.511216088

Emax values are relative to Leu-enkephalin for δOR and DAMGO for µOR. [ 9 ]

Experimental Protocols

Several robust methods are available to quantify β-arrestin recruitment to opioid receptors upon stimulation with [D-Phe4]-Met-enkephalin or its analogs. The most common are Bioluminescence Resonance Energy Transfer (BRET) and Enzyme Fragment Complementation (EFC) assays, such as the PathHunter® assay. [ 1, 15 ]

Protocol 1: β-Arrestin Recruitment Measured by BRET

Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two proteins in live cells. [ 2, 4 ]

Principle: The opioid receptor of interest is fused to a BRET donor, typically Renilla luciferase (Rluc), and β-arrestin is fused to a BRET acceptor, such as Yellow Fluorescent Protein (YFP) or Green Fluorescent Protein (GFP). [ 3, 7 ] Upon agonist-induced recruitment of β-arrestin to the receptor, the donor and acceptor are brought into close proximity (<10 nm). When the Rluc substrate (e.g., coelenterazine) is added, the energy released by Rluc excites the acceptor, which then emits light at its characteristic wavelength. The ratio of acceptor to donor emission is the BRET signal.

BRET_Workflow Start Start Cell_Culture Culture HEK293 cells Start->Cell_Culture Transfection Co-transfect with Receptor-Rluc and β-arrestin-YFP plasmids Cell_Culture->Transfection Incubation1 Incubate for 24-48 hours Transfection->Incubation1 Plating Plate cells in a 96-well microplate Incubation1->Plating Ligand_Addition Add [D-Phe4]-Met-enkephalin (dose-response) Plating->Ligand_Addition Incubation2 Incubate for 5-30 minutes Ligand_Addition->Incubation2 Substrate_Addition Add Rluc substrate (e.g., coelenterazine) Incubation2->Substrate_Addition Measurement Measure luminescence at Donor (e.g., 480 nm) and Acceptor (e.g., 530 nm) wavelengths Substrate_Addition->Measurement Analysis Calculate BRET ratio (Acceptor/Donor) and generate dose-response curves Measurement->Analysis End End Analysis->End

Caption: BRET experimental workflow.

Materials:

  • HEK293 cells or other suitable cell line

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Plasmids encoding the opioid receptor fused to Rluc (e.g., µOR-Rluc8) and β-arrestin 2 fused to YFP (e.g., YFP-β-arrestin2)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • White, clear-bottom 96-well microplates

  • [D-Phe4]-Met-enkephalin or analogs

  • Rluc substrate (e.g., coelenterazine h)

  • Plate reader capable of dual-channel luminescence detection

Methodology:

  • Cell Culture and Transfection:

    • One day prior to transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • Co-transfect the cells with the Receptor-Rluc and β-arrestin-YFP plasmids using a suitable transfection reagent according to the manufacturer's protocol. The ratio of plasmids may need to be optimized.

  • Cell Plating:

    • 24-48 hours post-transfection, detach the cells and resuspend them in fresh medium.

    • Plate the cells into a white, clear-bottom 96-well plate at a density of 20,000-50,000 cells per well.

  • Ligand Stimulation:

    • Prepare serial dilutions of [D-Phe4]-Met-enkephalin in assay buffer.

    • Add the desired concentrations of the ligand to the appropriate wells. Include a vehicle control.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). Kinetic studies can also be performed by measuring the BRET signal over time.

  • Signal Detection:

    • Just prior to reading, add the Rluc substrate to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence at two wavelengths: the donor emission peak (around 480 nm) and the acceptor emission peak (around 530 nm).

  • Data Analysis:

    • Calculate the BRET ratio for each well: (Luminescence at 530 nm) / (Luminescence at 480 nm).

    • Plot the BRET ratio against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 2: β-Arrestin Recruitment Measured by PathHunter® Assay

The PathHunter® β-arrestin recruitment assay is a proprietary technology from Eurofins DiscoverX that utilizes Enzyme Fragment Complementation (EFC). [ 15 ]

Principle: The assay uses engineered cells that co-express the opioid receptor fused to a small enzyme fragment, ProLink™ (PK), and β-arrestin fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase. When the agonist stimulates the recruitment of β-arrestin-EA to the receptor-PK, the two enzyme fragments are brought together, forming an active β-galactosidase enzyme. This restored enzyme activity is measured by adding a substrate that produces a chemiluminescent signal upon cleavage. [ 15 ]

PathHunter_Workflow Start Start Cell_Plating Plate PathHunter cells (e.g., CHO-K1-µOR-β-arrestin2) in a 384-well plate Start->Cell_Plating Incubation1 Incubate overnight Cell_Plating->Incubation1 Ligand_Addition Add [D-Phe4]-Met-enkephalin (dose-response) Incubation1->Ligand_Addition Incubation2 Incubate for 90 minutes at 37°C Ligand_Addition->Incubation2 Detection_Reagent Add PathHunter Detection Reagents Incubation2->Detection_Reagent Incubation3 Incubate for 60 minutes at room temperature Detection_Reagent->Incubation3 Measurement Measure chemiluminescence Incubation3->Measurement Analysis Generate dose-response curves and calculate EC50 and Emax Measurement->Analysis End End Analysis->End

Caption: PathHunter® experimental workflow.

Materials:

  • PathHunter® cell line expressing the opioid receptor of interest and the β-arrestin assay components (e.g., CHO-K1 hOPRM1 PathHunter β-Arrestin cells)

  • Cell culture medium and supplements as recommended by the supplier

  • White, solid-bottom 384-well microplates

  • [D-Phe4]-Met-enkephalin or analogs

  • PathHunter® Detection Reagent Kit

  • Chemiluminescent plate reader

Methodology:

  • Cell Plating:

    • Culture the PathHunter® cells according to the supplier's protocol.

    • One day prior to the assay, plate the cells in a white, solid-bottom 384-well plate at the recommended density (e.g., 2,500 cells per well).

  • Ligand Stimulation:

    • Prepare serial dilutions of [D-Phe4]-Met-enkephalin in assay buffer.

    • Add the ligand solutions to the wells.

    • Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Equilibrate the PathHunter® Detection Reagents to room temperature.

    • Add the detection reagents to each well as per the manufacturer's protocol.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the relative light units (RLU) against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

The study of β-arrestin recruitment is fundamental to understanding the complete pharmacological profile of opioid ligands like [D-Phe4]-Met-enkephalin. The provided data and protocols offer a robust framework for researchers to investigate the biased signaling properties of these compounds. By quantifying both G protein-dependent and β-arrestin-mediated signaling, scientists can better correlate specific signaling pathways with physiological outcomes, paving the way for the development of safer and more effective opioid therapeutics.

Application Notes and Protocols for Long-Term Stability Studies of Peptide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stability of peptide analogs is a critical quality attribute that can significantly impact their safety, efficacy, and shelf-life. Long-term stability studies are essential for understanding how the quality of a peptide drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are a regulatory requirement and provide crucial data for determining storage conditions, retest periods, and shelf-life.

This document provides detailed methodological considerations and protocols for conducting long-term stability studies of peptide analogs. It covers key aspects from study design and storage conditions to analytical testing and data presentation, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Peptides are susceptible to various degradation pathways, including chemical and physical instability.[6][7] Chemical degradation involves the formation or breakage of covalent bonds, leading to new chemical entities through processes like oxidation, hydrolysis, deamidation, and racemization.[6][7][8] Physical degradation involves changes in the higher-order structures of the peptide, such as denaturation, aggregation, and adsorption to surfaces.[6][7] Understanding these degradation pathways is crucial for developing stable formulations and selecting appropriate analytical methods for their detection.

Experimental Design and Considerations

A well-designed long-term stability study is fundamental to obtaining reliable and meaningful data. The following aspects should be carefully considered:

Batch Selection

Data from formal stability studies should be provided on at least three primary batches of the drug substance or product.[3] These batches should be representative of the manufacturing process that will be used for production batches.[3]

Container Closure System

The container closure system should be the same as the one proposed for marketing.[3] This is crucial as interactions between the peptide and the container can affect stability.

Storage Conditions

Long-term stability studies are conducted under specific temperature and humidity conditions that simulate the intended storage environment. According to ICH guidelines, the recommended long-term storage conditions are typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[2][5] For peptides intended for refrigerated or frozen storage, conditions such as 5°C ± 3°C or -20°C ± 5°C should be used.[9][10][11][12] Lyophilized peptides are generally more stable and are often stored at -20°C or -80°C for long-term preservation.[9][10][11][12]

Testing Frequency

For a 12-month study, testing should typically be performed at 0, 3, 6, 9, and 12 months.[2] For longer studies, testing may be conducted every 6 months during the second year and annually thereafter.[2]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the stability-indicating capability of the analytical methods.[13][14] These studies involve exposing the peptide to conditions more severe than accelerated testing, such as high temperature, high humidity, oxidation, photolysis, and a wide range of pH values.[3]

Key Analytical Methodologies

A suite of validated stability-indicating analytical methods is required to monitor the quality attributes of the peptide analog over time.

High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for assessing the purity of peptides and quantifying impurities.[15][16][17][18] Reversed-phase HPLC (RP-HPLC) is the most commonly used method.

Protocol: RP-HPLC for Purity Assessment

  • System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 220 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the peptide analog in an appropriate diluent (e.g., water or a suitable buffer) to a final concentration of 1 mg/mL.

  • Chromatographic Run:

    • Inject 5 µL of the sample.

    • Run a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

    • Hold at 95% Mobile Phase B for 2 minutes to wash the column.

    • Equilibrate the column with 5% Mobile Phase B for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks and calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

    • Identify and quantify any degradation products.

Mass Spectrometry (MS)

Mass spectrometry is essential for identifying degradation products by providing accurate mass information.[15][16] It is often coupled with HPLC (LC-MS) for comprehensive analysis.

Protocol: LC-MS for Degradation Product Identification

  • LC System: Utilize the same RP-HPLC conditions as described above.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Scan Range: m/z 200-2000.

  • Data Analysis:

    • Extract the mass spectra of the main peak and any impurity peaks.

    • Determine the accurate mass of the parent peptide and its degradation products.

    • Use the mass difference to propose the chemical modification (e.g., oxidation, deamidation).

    • Perform MS/MS fragmentation to confirm the site of modification.[13]

Size Exclusion Chromatography (SEC)

SEC is used to detect and quantify aggregates, which are a common form of physical instability for peptides.

Protocol: SEC for Aggregate Analysis

  • System Preparation:

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

    • Column: SEC column suitable for the molecular weight range of the peptide and its potential aggregates.

    • Flow Rate: 0.5 mL/min.

    • Detection Wavelength: 220 nm or 280 nm.

  • Sample Preparation:

    • Dilute the peptide sample in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Run:

    • Inject 20 µL of the sample.

    • Run an isocratic elution for 30 minutes.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.

    • Calculate the percentage of each species relative to the total peak area.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable tool for assessing the secondary structure of peptides and detecting conformational changes that may occur during storage.[15][16]

Protocol: Far-UV CD for Secondary Structure Analysis

  • Sample Preparation:

    • Prepare a peptide solution in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL.

  • Instrument Parameters:

    • Wavelength Range: 190-260 nm.

    • Pathlength: 1 mm quartz cuvette.

    • Bandwidth: 1 nm.

    • Scan Speed: 50 nm/min.

    • Data Pitch: 0.5 nm.

    • Accumulations: 3-5 scans.

  • Data Acquisition and Analysis:

    • Record the CD spectrum of the sample and a buffer blank.

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the data to mean residue ellipticity.

    • Analyze the spectrum for characteristic features of α-helical, β-sheet, or random coil structures. Compare the spectra at different time points to identify any conformational changes.

Data Presentation

Quantitative data from long-term stability studies should be summarized in clearly structured tables to facilitate easy comparison and trend analysis.

Table 1: Summary of Long-Term Stability Data for Peptide Analog X at 25°C/60% RH

Time Point (Months)AppearancePurity by RP-HPLC (%)Total Degradation Products (%)Aggregates by SEC (%)
0Clear, colorless solution99.80.20.1
3Clear, colorless solution99.50.50.2
6Clear, colorless solution99.20.80.3
9Clear, colorless solution98.91.10.4
12Clear, colorless solution98.51.50.5

Table 2: Identification of Major Degradation Products by LC-MS

Degradation ProductRetention Time (min)Observed Mass (Da)Proposed Modification
DP-112.51520.7Oxidation (+16 Da)
DP-214.21505.7Deamidation (+1 Da)
DP-310.83009.4Dimer

Visualizations

Diagrams are useful for illustrating complex workflows and relationships.

Experimental_Workflow Start Start: Stability Study Initiation Batch_Selection Batch Selection (≥3 Batches) Start->Batch_Selection Container_Selection Container Closure System Selection Start->Container_Selection Storage Sample Storage at Defined Conditions (e.g., 25°C/60% RH) Batch_Selection->Storage Container_Selection->Storage Time_Points Testing at Pre-defined Time Points (0, 3, 6, 9, 12 months) Storage->Time_Points Analytical_Testing Analytical Testing Time_Points->Analytical_Testing HPLC Purity (RP-HPLC) Analytical_Testing->HPLC MS Degradant ID (LC-MS) Analytical_Testing->MS SEC Aggregation (SEC) Analytical_Testing->SEC CD Structure (CD) Analytical_Testing->CD Data_Analysis Data Analysis and Reporting HPLC->Data_Analysis MS->Data_Analysis SEC->Data_Analysis CD->Data_Analysis End End: Shelf-Life Determination Data_Analysis->End Degradation_Pathways Peptide Native Peptide Analog Chemical Chemical Degradation Peptide->Chemical Physical Physical Degradation Peptide->Physical Oxidation Oxidation (Met, Cys, Trp) Chemical->Oxidation Hydrolysis Hydrolysis (Asp-Pro, Asp-Gly) Chemical->Hydrolysis Deamidation Deamidation (Asn, Gln) Chemical->Deamidation Aggregation Aggregation (Dimers, Oligomers) Physical->Aggregation Conformational Conformational Change (Loss of Secondary Structure) Physical->Conformational

References

Troubleshooting & Optimization

Technical Support Center: [D-Phe4]-Met-enkephalin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of [D-Phe4]-Met-enkephalin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing [D-Phe4]-Met-enkephalin?

A1: The most common and efficient method for synthesizing [D-Phe4]-Met-enkephalin (Tyr-D-Phe-Gly-Phe-Met) is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This approach involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support (resin).

Q2: Which resin is recommended for the synthesis of [D-Phe4]-Met-enkephalin?

A2: For the synthesis of a peptide with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is recommended. The 2-CTC resin is particularly useful as it allows for the cleavage of the peptide from the resin under milder acidic conditions, which helps to minimize side reactions.

Q3: How can I monitor the completion of coupling and deprotection steps?

A3: The completion of the coupling and deprotection steps can be monitored using qualitative colorimetric tests. The Kaiser test is commonly used to detect free primary amines. A positive Kaiser test (blue color) after a coupling step indicates an incomplete reaction, while a negative test (yellow color) indicates completion. Conversely, after the Fmoc deprotection step, a positive Kaiser test is expected.

Q4: What are the most critical factors affecting the overall yield?

A4: The most critical factors include the efficiency of the coupling reactions, the choice of coupling reagents and solvents, the prevention of side reactions (especially oxidation of methionine), and the final cleavage and purification steps. Each step of the synthesis, from resin loading to final purification, contributes to the overall yield.

Troubleshooting Guide

Low Coupling Efficiency

Problem: The Kaiser test remains positive after a coupling reaction, indicating a low coupling efficiency. This is a common issue, particularly with sterically hindered amino acids like D-Phenylalanine.

Possible Causes and Solutions:

CauseSolution
Steric Hindrance Increase the coupling time and/or temperature. Perform a double coupling by repeating the coupling step with fresh reagents.
Poor Reagent Activity Use fresh, high-quality coupling reagents and solvents. Ensure solvents like DMF are amine-free.
Peptide Aggregation Use a more polar solvent system, such as N-methyl-2-pyrrolidone (NMP), or add chaotropic salts like LiCl to the coupling reaction.
Choice of Coupling Reagent For difficult couplings, consider using more potent coupling reagents such as HATU or HCTU in combination with a base like DIEA or Collidine.

A logical workflow for troubleshooting low coupling efficiency is presented below.

G start Positive Kaiser Test (Low Coupling Efficiency) double_couple Perform Double Coupling start->double_couple change_reagents Use Fresh Reagents and Solvents double_couple->change_reagents If still positive continue_synthesis Continue Synthesis double_couple->continue_synthesis If negative change_solvent Switch to NMP or add Chaotropic Agents change_reagents->change_solvent If still positive change_reagents->continue_synthesis If negative change_coupling_reagent Use a More Potent Coupling Reagent (e.g., HATU) change_solvent->change_coupling_reagent If still positive change_solvent->continue_synthesis If negative change_coupling_reagent->continue_synthesis If negative

Troubleshooting workflow for low coupling efficiency.
Side Reactions

Problem: The final product is impure, with significant side products detected by HPLC and mass spectrometry.

1. Oxidation of Methionine

The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide during synthesis and cleavage.

Prevention StrategyDetails
Use of Scavengers During the final cleavage from the resin with trifluoroacetic acid (TFA), use a cleavage cocktail containing scavengers that protect methionine from oxidation. A recommended cocktail is Reagent H.[1][2]
Cleavage Conditions Perform the cleavage under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., on an ice bath) to minimize oxidation.[3]

Composition of Cleavage Cocktails for Methionine-Containing Peptides

Reagent CocktailCompositionEfficacy in Preventing Met Oxidation
Reagent K 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)Moderate
Reagent H 81% TFA, 5% phenol, 5% thioanisole, 3% water, 2.5% EDT, 2% dimethyl sulfide (DMS), 1.5% ammonium iodideHigh[1][2]
TMSCl-based 85% TFA, 5% anisole, 5% trimethylsilyl chloride (TMSCl), 5% DMS, 0.1% triphenylphosphineHigh

2. Racemization of Amino Acids

Racemization can occur during the activation of amino acids for coupling, leading to diastereomeric impurities.

Prevention StrategyDetails
Choice of Coupling Reagents Use coupling reagents known to suppress racemization, such as those based on HOBt or HOAt. For example, HBTU and HATU are generally preferred over carbodiimides alone.
Base Selection Use a sterically hindered base like diisopropylethylamine (DIEA) or collidine in moderation. Excessive base can promote racemization.
Low Yield After Cleavage and Purification

Problem: The final yield of the purified peptide is low.

Possible CauseSolution
Incomplete Cleavage Extend the cleavage time or use a stronger TFA concentration in the cleavage cocktail. Ensure the resin is adequately swollen in the cleavage cocktail.
Precipitation Issues Precipitate the cleaved peptide in a large volume of cold diethyl ether and ensure complete precipitation before centrifugation.
Poor HPLC Purification Optimize the HPLC purification gradient. A shallow gradient will provide better separation of the desired peptide from impurities. Monitor the elution profile at 220 nm and 280 nm.

Experimental Protocols

Fmoc-SPPS of [D-Phe4]-Met-enkephalin

This protocol is for the manual synthesis of [D-Phe4]-Met-enkephalin on a 0.1 mmol scale using a Wang resin.

Materials:

  • Fmoc-Met-Wang resin (0.1 mmol)

  • Fmoc-Phe-OH (0.3 mmol)

  • Fmoc-Gly-OH (0.3 mmol)

  • Fmoc-D-Phe-OH (0.3 mmol)

  • Fmoc-Tyr(tBu)-OH (0.3 mmol)

  • Coupling reagent (e.g., HBTU, 0.3 mmol)

  • HOBt (0.3 mmol)

  • DIEA (0.6 mmol)

  • 20% piperidine in DMF

  • DMF (peptide synthesis grade)

  • DCM

  • Cleavage cocktail (e.g., Reagent H)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for Phe, Gly, D-Phe, Tyr(tBu)):

    • In a separate vial, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.

    • Add DIEA and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours.

    • Perform a Kaiser test to check for completion. If positive, repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Steps 2 and 3 for each subsequent amino acid in the sequence (Phe, Gly, D-Phe, Tyr(tBu)).

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., Reagent H) to the resin and shake for 2-3 hours at room temperature.[1][2]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase HPLC.

The general workflow for Fmoc-SPPS is illustrated below.

G start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Next Fmoc-Amino Acid (Coupling Reagent, Base, DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle Repeat for all Amino Acids wash2->cycle cycle->deprotection Yes final_deprotection Final Fmoc Deprotection cycle->final_deprotection No cleavage Cleavage from Resin and Side-Chain Deprotection final_deprotection->cleavage purification Precipitation and Purification (HPLC) cleavage->purification end Pure [D-Phe4]-Met-enkephalin purification->end

General workflow for Fmoc-SPPS.

Data Presentation

Illustrative Comparison of Coupling Reagents

The following table provides an illustrative comparison of the efficiency of different coupling reagents in SPPS. The actual yields can vary depending on the specific peptide sequence and reaction conditions. No direct comparative studies for the synthesis of [D-Phe4]-Met-enkephalin were found, so this data is based on general observations in peptide synthesis.

Coupling ReagentRelative Coupling EfficiencyPotential for RacemizationTypical Crude Purity
DIC/HOBt GoodLowGood
HBTU/DIEA Very GoodVery LowVery Good
HATU/DIEA ExcellentVery LowExcellent
PyBOP/DIEA Very GoodLowVery Good

Visualization of Signaling Pathway

[D-Phe4]-Met-enkephalin is an analog of the endogenous opioid peptide Met-enkephalin. It primarily acts as an agonist at the delta (δ) and mu (μ) opioid receptors, which are G-protein coupled receptors (GPCRs). The simplified signaling pathway upon receptor activation is depicted below.

G ligand [D-Phe4]-Met-enkephalin receptor Opioid Receptor (δ or μ) ligand->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response ion_channel->cellular_response

Simplified signaling of [D-Phe4]-Met-enkephalin.

References

Technical Support Center: Overcoming Solubility Issues with Synthetic Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with synthetic enkephalin analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of my synthetic enkephalin analog?

A1: The solubility of synthetic enkephalin analogs is a complex interplay of several factors. The most critical are:

  • Amino Acid Composition: The hydrophobicity of the amino acid residues in your peptide sequence is a primary determinant of its solubility in aqueous solutions. A higher proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) will decrease water solubility.[1]

  • Peptide Length: Generally, longer peptide chains have lower solubility due to an increase in hydrophobic interactions and a higher propensity for aggregation.[1]

  • pH and Net Charge: The solubility of a peptide is lowest at its isoelectric point (pI), the pH at which it has a net zero charge. Adjusting the pH of the solution away from the pI can significantly improve solubility by increasing the net charge of the peptide.[1]

  • Secondary Structure: The formation of stable secondary structures, such as beta-sheets, can lead to peptide aggregation and reduced solubility.

Q2: I have a highly hydrophobic enkephalin analog. What is the recommended initial approach for solubilization?

A2: For highly hydrophobic enkephalin analogs, particularly those with over 50% hydrophobic residues, the recommended approach is to first use a small amount of an organic co-solvent to dissolve the peptide.[2][3] Dimethyl sulfoxide (DMSO) is a common choice due to its effectiveness and relatively low toxicity in many biological assays.[2][3] Once the peptide is dissolved in the organic solvent, you can slowly add your aqueous buffer of choice with gentle mixing.

Q3: What concentration of DMSO is safe for my cell-based assays?

A3: While the tolerance can be cell-line dependent, a final concentration of 0.5% DMSO is widely considered safe for most cell culture experiments.[4] Some cell lines may tolerate up to 1%, but it is always best to keep the final concentration of organic solvents as low as possible.[4]

Q4: My enkephalin analog contains cysteine/methionine residues. Are there any specific precautions I should take?

A4: Yes. If your enkephalin analog contains cysteine or methionine residues, it is advisable to avoid using DMSO as a solvent, as it can oxidize the thiol group of cysteine and the thioether of methionine.[3][4] In such cases, dimethylformamide (DMF) or acetonitrile (ACN) can be used as alternative organic co-solvents.[4] Additionally, for cysteine-containing peptides, it is recommended to use degassed, oxygen-free buffers to prevent the formation of disulfide bonds, which can lead to aggregation and precipitation.[3]

Q5: Can I heat my peptide solution to improve solubility?

A5: Gentle warming (e.g., to <40°C) can be an effective method to aid in the dissolution of some peptides.[1][5] However, this should be done with caution, as excessive or prolonged heating can lead to peptide degradation. It is recommended to try other methods, such as sonication, before resorting to heating.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peptide will not dissolve in aqueous buffer. The peptide is hydrophobic or the buffer pH is close to the peptide's isoelectric point (pI).First, try gentle sonication.[3] If the peptide remains insoluble, try adjusting the pH of the buffer. For basic peptides, add a small amount of dilute acetic acid. For acidic peptides, add a small amount of dilute ammonium hydroxide.[4][6] If these methods fail, consider using a small amount of an organic co-solvent like DMSO to initially dissolve the peptide, followed by the slow addition of your aqueous buffer.[3]
The peptide solution is cloudy or has visible particulates. The peptide has not fully dissolved and may be forming aggregates or a suspension.Centrifuge the solution to pellet any undissolved material.[1] Use the supernatant for your experiment, but be aware that the concentration will be lower than intended. To fully dissolve the peptide, you may need to try a different solvent system as outlined in the point above.
The peptide precipitates out of solution after initial dissolution. The solubility limit of the peptide in the chosen solvent system has been exceeded, or the solution has become unstable over time.Try preparing a more dilute stock solution. If using a co-solvent, you may need to increase the percentage of the organic solvent in your final solution, keeping in mind the tolerance of your downstream application. For storage, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to minimize degradation and precipitation.[1]
Inconsistent experimental results. Incomplete solubilization leading to inaccurate concentration of the peptide stock solution.Ensure the peptide is fully dissolved before use. Visually inspect the solution for any particulates. It is also good practice to determine the peptide concentration of your stock solution using a method such as UV-Vis spectroscopy.

Data Presentation: Impact of Solubilization Strategies

The following table summarizes the expected qualitative and, where available, quantitative effects of different solubilization strategies on enkephalin analogs. This data is compiled from general peptide solubility guidelines and specific product information.

Enkephalin Analog Type Strategy Solvent/Condition Expected Outcome Quantitative Solubility (Example)
Hydrophilic/Charged pH AdjustmentAqueous Buffer (pH far from pI)High>10 mg/mL
Hydrophobic Co-solventDMSO/Aqueous BufferHigh~25 mg/mL in 100% DMSO[7]
Hydrophobic Co-solventAcetonitrile/Aqueous BufferModerate to HighNot specified
Hydrophobic Co-solventEthanol/Aqueous BufferModerateNot specified
All Types Physical MethodSonicationImproved dissolution rateNot applicable
All Types Physical MethodGentle Warming (<40°C)Improved dissolution rateNot applicable
Leu-enkephalin Aqueous BufferPBS (pH 7.2)Soluble~10 mg/mL[7]
Leu-enkephalin Organic SolventEthanolSoluble~25 mg/mL[7]
Leu-enkephalin Organic SolventDMSOSoluble~25 mg/mL[7]
Leu-enkephalin Organic SolventDMFSoluble~25 mg/mL[7]

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic Enkephalin Analog using DMSO

Objective: To solubilize a hydrophobic synthetic enkephalin analog for use in in vitro assays.

Materials:

  • Lyophilized synthetic enkephalin analog

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile, low-protein binding microcentrifuge tubes

  • Pipettors and sterile tips

Procedure:

  • Allow the vial of lyophilized enkephalin analog to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add a small, precise volume of 100% DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.[3]

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • To prepare a working solution, slowly add the DMSO stock solution dropwise to your desired sterile aqueous buffer while gently vortexing. Do not add the aqueous buffer to the DMSO stock.

  • Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤0.5%).[4]

  • If any precipitation occurs during dilution, you have exceeded the solubility limit in that buffer system. You may need to prepare a more dilute working solution or increase the final percentage of DMSO.

Protocol 2: Solubilization of a Charged Enkephalin Analog using pH Adjustment

Objective: To solubilize a charged (acidic or basic) synthetic enkephalin analog in an aqueous buffer.

Materials:

  • Lyophilized synthetic enkephalin analog

  • Sterile deionized water

  • Dilute (0.1 M) acetic acid (for basic peptides)

  • Dilute (0.1 M) ammonium hydroxide (for acidic peptides)

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile, low-protein binding microcentrifuge tubes

  • Pipettors and sterile tips

  • pH meter or pH indicator strips

Procedure:

  • Determine the net charge of your enkephalin analog at neutral pH by considering the ionizable side chains of the amino acids and the N- and C-termini.

  • For Basic Peptides (net positive charge): a. Attempt to dissolve the peptide in sterile deionized water or your desired aqueous buffer. b. If it does not dissolve, add a small amount of 0.1 M acetic acid dropwise while mixing until the peptide dissolves. c. Adjust the pH of the final solution to the desired level using your buffer system.

  • For Acidic Peptides (net negative charge): a. Attempt to dissolve the peptide in sterile deionized water or your desired aqueous buffer. b. If it does not dissolve, add a small amount of 0.1 M ammonium hydroxide dropwise while mixing until the peptide dissolves. c. Adjust the pH of the final solution to the desired level using your buffer system.

  • Once dissolved, the peptide solution can be filtered through a 0.22 µm filter to remove any potential aggregates.

Mandatory Visualizations

Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enkephalin Enkephalin Analog DOR Delta-Opioid Receptor (GPCR) Enkephalin->DOR Binds to G_protein G-protein (Gi/o) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Neurotransmitter Release Ca_channel->Cellular_Response Decreased Ca2+ influx leads to K_channel->Cellular_Response K+ efflux leads to hyperpolarization and

Caption: Enkephalin Analog Signaling Pathway.

Experimental_Workflow start Start: Lyophilized Enkephalin Analog charge Determine Net Charge of Peptide start->charge basic Basic Peptide (Net Charge > 0) charge->basic Positive acidic Acidic Peptide (Net Charge < 0) charge->acidic Negative neutral Neutral/Hydrophobic Peptide (Net Charge = 0) charge->neutral Zero water Try dissolving in sterile water/buffer basic->water acidic->water dmso Dissolve in minimal 100% DMSO neutral->dmso sonicate Sonication water->sonicate acid Add dilute acetic acid check Is solution clear? acid->check base Add dilute NH4OH base->check dilute Slowly dilute into aqueous buffer dmso->dilute dilute->check sonicate->check check->acid No (Basic) check->base No (Acidic) success Success: Proceed with experiment check->success Yes fail Re-evaluate solvent system or consult troubleshooting guide check->fail No (Neutral)

Caption: Experimental Workflow for Solubilization.

Logical_Troubleshooting start Problem: Peptide Insoluble hydrophobic Is peptide >50% hydrophobic residues? start->hydrophobic use_dmso Use organic co-solvent (e.g., DMSO) hydrophobic->use_dmso Yes check_pi Is buffer pH near pI? hydrophobic->check_pi No aggregation Consider aggregation as the issue. Prepare more dilute solution. use_dmso->aggregation adjust_ph Adjust pH away from pI check_pi->adjust_ph Yes sonicate Have you tried sonication? check_pi->sonicate No adjust_ph->aggregation apply_sonication Apply gentle sonication sonicate->apply_sonication No sonicate->aggregation Yes apply_sonication->aggregation

Caption: Logical Troubleshooting Flowchart.

References

Technical Support Center: Optimizing [D-Phe4]-Met-enkephalin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of [D-Phe4]-Met-enkephalin for in vivo studies.

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vivo experiments with [D-Phe4]-Met-enkephalin.

Issue Potential Cause(s) Recommended Action(s)
No observable effect at the initial dose. 1. Insufficient Dosage: The initial dose may be too low to elicit a response. 2. Peptide Degradation: Improper storage or handling may have compromised the peptide's integrity. 3. Route of Administration: The chosen route may not provide adequate bioavailability to the target tissue. 4. Timing of Observation: The window for observing the effect may have been missed due to the peptide's pharmacokinetic profile.1. Perform a Dose-Response Study: Start with a low dose and incrementally increase it in subsequent cohorts to determine the optimal dose. 2. Verify Peptide Integrity: Ensure the peptide was stored lyophilized at -20°C or below and reconstituted in a sterile, appropriate buffer immediately before use. Avoid repeated freeze-thaw cycles. 3. Consider Alternative Routes: If a peripheral effect is desired, intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) routes can be tested. For central nervous system (CNS) effects, intracerebroventricular (ICV) or intrathecal (IT) administration may be necessary due to the blood-brain barrier. 4. Conduct a Time-Course Experiment: Measure the response at multiple time points after administration to identify the peak effect time.
High variability in response between animals. 1. Inconsistent Administration: Variations in injection volume or technique. 2. Animal-to-Animal Variation: Differences in metabolism, receptor expression, or stress levels. 3. Peptide Aggregation: Improper dissolution of the peptide leading to inconsistent concentrations.1. Standardize Injection Protocol: Ensure all personnel are trained on the same injection technique and use calibrated equipment. 2. Increase Sample Size: A larger cohort can help to mitigate the impact of individual animal variability. Ensure consistent animal handling to minimize stress. 3. Ensure Complete Solubilization: Gently vortex or sonicate the peptide solution to ensure it is fully dissolved before administration. Visually inspect for any precipitates.
Unexpected or adverse effects observed. 1. Dose is too high: The administered dose may be in the toxic range. 2. Off-target effects: The peptide may be interacting with other receptors or systems at high concentrations. 3. Vehicle Effects: The vehicle used to dissolve the peptide may be causing a reaction.1. Reduce the Dose: Immediately lower the dose in subsequent experiments. 2. Review Literature for Off-Target Effects: Research potential interactions of enkephalin analogs. 3. Conduct a Vehicle-Only Control: Administer the vehicle alone to a control group to rule out its contribution to the observed effects.
Loss of effect with repeated administration. 1. Receptor Desensitization/Downregulation: Continuous or frequent administration can lead to a diminished response. 2. Development of Tolerance: A common phenomenon with opioid agonists.1. Adjust Dosing Schedule: Increase the interval between doses to allow for receptor resensitization. 2. Investigate Tolerance Mechanisms: This may be an inherent pharmacological property of the compound.

Frequently Asked Questions (FAQs)

1. What is a good starting dose for in vivo studies with [D-Phe4]-Met-enkephalin?

A definitive optimal starting dose for [D-Phe4]-Met-enkephalin is not established in the literature and will depend on the animal model, route of administration, and the specific biological question. However, based on studies with similar enkephalin analogs, the following ranges can be considered for initial dose-finding studies:

Administration Route Animal Model Suggested Starting Dose Range Reference Compound(s)
Intraperitoneal (IP) Mouse1 - 10 mg/kg[Met5]-enkephalin[1]
Subcutaneous (SC) Rat1 - 10 mg/kgMultifunctional enkephalin analogs
Intravenous (IV) -Lower doses than IP/SC are recommended-
Intracerebroventricular (ICV) Mouse3 - 30 µg per mouseDPDPE ([D-Pen2, D-Pen5]enkephalin)[2]

Important Note: These are suggested starting ranges. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

2. How should I prepare and store [D-Phe4]-Met-enkephalin for in vivo use?

  • Storage: Lyophilized [D-Phe4]-Met-enkephalin should be stored at -20°C or -80°C.

  • Reconstitution: Immediately before use, reconstitute the peptide in a sterile, pyrogen-free vehicle. For many in vivo applications, sterile saline or phosphate-buffered saline (PBS) is appropriate. The solubility of the peptide should be considered, and if necessary, a small amount of a solubilizing agent like DMSO, followed by dilution in saline, can be used. Always ensure the final concentration of the solubilizing agent is well-tolerated by the animals.

  • Stability in Solution: Enkephalin analogs with D-amino acid substitutions, such as [D-Phe4]-Met-enkephalin, exhibit significantly improved stability in plasma compared to native enkephalins. While the half-life of native Met-enkephalin is very short, analogs with modifications at the Phe4 position can have plasma half-lives of over 20 minutes. One study on a Leu-enkephalin analog with a 3-fluoro substitution at the meta-position of Phe4 reported a half-life of 82.3 minutes in rat plasma.

  • Avoid Repeated Freeze-Thaw Cycles: If the entire reconstituted volume is not used at once, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles.

3. What are the expected effects of [D-Phe4]-Met-enkephalin in vivo?

[D-Phe4]-Met-enkephalin is an analog of Met-enkephalin, an endogenous opioid peptide. Therefore, its primary effects are mediated through opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors. Expected in vivo effects may include:

  • Analgesia (Pain relief): This is a hallmark effect of opioid receptor agonists.

  • Behavioral changes: Depending on the dose and route of administration, effects on locomotion, anxiety, and reward pathways may be observed.

  • Cardiovascular effects: Opioids can influence heart rate and blood pressure.

  • Gastrointestinal effects: Opioids can decrease gastrointestinal motility.

4. How does [D-Phe4]-Met-enkephalin work? What is the signaling pathway?

[D-Phe4]-Met-enkephalin acts as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, the receptor activates intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It also involves the modulation of ion channels, such as the opening of potassium channels and the closing of calcium channels, which generally leads to a hyperpolarization of the neuron and reduced neuronal excitability. Additionally, opioid receptor activation can trigger signaling through the β-arrestin pathway, which is involved in receptor desensitization and internalization, and can also mediate distinct signaling events.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular [D-Phe4]-Met-enkephalin [D-Phe4]-Met-enkephalin Opioid Receptor (GPCR) Opioid Receptor (GPCR) [D-Phe4]-Met-enkephalin->Opioid Receptor (GPCR) Binds G-Protein (Gi/o) G-Protein (Gi/o) Opioid Receptor (GPCR)->G-Protein (Gi/o) Activates β-Arrestin β-Arrestin Opioid Receptor (GPCR)->β-Arrestin Recruits Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits Ion Channels Ion Channels G-Protein (Gi/o)->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Decreases Cellular Response Cellular Response cAMP->Cellular Response Leads to Ion Channels->Cellular Response Leads to Receptor Internalization Receptor Internalization β-Arrestin->Receptor Internalization Promotes

Opioid Receptor Signaling Pathway

Experimental Protocols

Protocol: Hot-Plate Test for Analgesia in Rodents

Objective: To assess the analgesic effect of [D-Phe4]-Met-enkephalin by measuring the latency of a thermal pain response.

Materials:

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

  • [D-Phe4]-Met-enkephalin solution.

  • Vehicle control solution.

  • Positive control (e.g., morphine).

  • Syringes and needles for administration.

  • Stopwatch.

  • Experimental animals (mice or rats).

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Gently place the animal on the hot plate and start the stopwatch. Record the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, after which the animal is immediately removed from the plate.

  • Administration: Administer [D-Phe4]-Met-enkephalin, vehicle, or positive control via the chosen route (e.g., IP, SC).

  • Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as in step 2.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between treatment groups using appropriate statistical tests.

Protocol: Tail-Flick Test for Analgesia in Rodents

Objective: To evaluate the analgesic properties of [D-Phe4]-Met-enkephalin by measuring the latency to withdraw the tail from a thermal stimulus.

Materials:

  • Tail-flick apparatus (radiant heat source).

  • [D-Phe4]-Met-enkephalin solution.

  • Vehicle control solution.

  • Positive control (e.g., morphine).

  • Syringes and needles for administration.

  • Experimental animals (mice or rats) with their tails marked at a specific location for consistent heat application.

Procedure:

  • Acclimation: Acclimate the animals to the testing environment and the restraining device of the tail-flick apparatus.

  • Baseline Latency: Place the animal in the restrainer and position its tail over the radiant heat source. Activate the heat source and the timer. Record the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.

  • Administration: Administer the test compounds as described in the hot-plate protocol.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after administration.

  • Data Analysis: Calculate the %MPE as described in the hot-plate protocol and perform statistical analysis.

Experimental_Workflow A Animal Acclimation B Baseline Measurement (e.g., Hot-Plate, Tail-Flick) A->B C Randomize Animals into Treatment Groups B->C D Administer [D-Phe4]-Met-enkephalin, Vehicle, or Positive Control C->D E Post-Treatment Measurements at Multiple Time Points D->E F Data Analysis (%MPE, Statistical Tests) E->F G Determine Optimal Dose and Time Course F->G Troubleshooting_Logic Start Unexpected Experimental Outcome Q1 Is there no observable effect? Start->Q1 A1_1 Increase Dose (Dose-Response Study) Q1->A1_1 Yes Q2 Is there high variability? Q1->Q2 No A1_2 Check Peptide Integrity (Storage & Handling) A1_1->A1_2 A1_3 Consider Alternative Administration Route A1_2->A1_3 A2_1 Standardize Administration Technique Q2->A2_1 Yes Q3 Are there adverse effects? Q2->Q3 No A2_2 Increase Sample Size A2_1->A2_2 A2_3 Ensure Complete Peptide Solubilization A2_2->A2_3 A3_1 Decrease Dose Q3->A3_1 Yes A3_2 Run Vehicle-Only Control A3_1->A3_2

References

Technical Support Center: Minimizing Enzymatic Degradation of [D-Phe4]-Met-enkephalin in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the enzymatic degradation of [D-Phe4]-Met-enkephalin in plasma samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the degradation of Met-enkephalin and its analogs in plasma?

A1: Met-enkephalin and its analogs are rapidly broken down in plasma by a group of enzymes collectively known as enkephalinases. The primary enzymes involved are aminopeptidase N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase 3 (DPP3), carboxypeptidase A6 (CPA6), and angiotensin-converting enzyme (ACE)[1][2]. These enzymes cleave the peptide at specific bonds, leading to its inactivation.

Q2: How fast does Met-enkephalin degrade in plasma, and how does the D-Phe4 substitution affect stability?

A2: Natural Met-enkephalin has a very short half-life of only a few minutes in plasma[1]. The substitution of L-Phenylalanine at position 4 with D-Phenylalanine in [D-Phe4]-Met-enkephalin is a common strategy to enhance metabolic stability. This modification is presumed to hinder the cleavage of the Gly3-Phe4 bond by enzymes like angiotensin-converting enzyme[3]. While specific half-life data for [D-Phe4]-Met-enkephalin was not found in the provided search results, analogs with substitutions at the Phe4 position have shown improved plasma stability compared to the native peptide[3].

Q3: What are the most effective general strategies to prevent the degradation of [D-Phe4]-Met-enkephalin in plasma samples?

A3: The most effective strategies involve a combination of immediate cooling, pH adjustment, and the use of a cocktail of protease inhibitors. Lowering the temperature slows down enzymatic reactions, while pH control can inhibit enzymes that have a narrow optimal pH range[4]. The addition of a carefully selected mixture of inhibitors is crucial to block the various enzymes responsible for degradation.

Q4: What specific protease inhibitors should I use, and at what concentrations?

A4: A combination of inhibitors is necessary to block the different types of proteases. Based on studies of enkephalin stability, a cocktail may include:

  • Aminopeptidase inhibitors: Bestatin, puromycin, or amastatin are effective against aminopeptidases that cleave the N-terminal tyrosine[5][6][7].

  • Carboxypeptidase and endopeptidase inhibitors: Thiorphan can inhibit neutral endopeptidase (NEP), while captopril is an inhibitor of angiotensin-converting enzyme (ACE)[5].

  • General protease inhibitors: Aprotinin has been used, though its effectiveness for Met-enkephalin has been questioned[8]. Citric acid has been shown to be an effective stabilizer[8].

For a comprehensive approach, a commercially available protease inhibitor cocktail tablet can be used[9]. The optimal concentration of each inhibitor should be determined empirically, but starting points can be found in the literature (see Table 1).

Q5: How should I collect and process blood samples to ensure the stability of [D-Phe4]-Met-enkephalin?

A5: Proper sample handling from the moment of collection is critical.

  • Anticoagulant: Collect blood in tubes containing an anticoagulant like EDTA[3][10].

  • Inhibitors: The protease inhibitor cocktail should be added to the collection tube before the blood is drawn, or immediately after[8].

  • Temperature: Keep the blood sample on ice immediately after collection and throughout the processing steps[4].

  • Centrifugation: Centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma[10].

  • Storage: Immediately freeze the resulting plasma at -80°C until analysis[10].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or undetectable levels of [D-Phe4]-Met-enkephalin in plasma samples. Inadequate inhibition of proteases.- Increase the concentration of inhibitors in your cocktail.- Use a broader spectrum inhibitor cocktail. Consider commercially available options.- Ensure inhibitors are fresh and have been stored correctly.
Degradation during sample collection and processing.- Pre-load collection tubes with inhibitors.- Minimize the time between blood collection and plasma separation/freezing.- Maintain samples on ice at all times.
Suboptimal pH.- Check the pH of your plasma sample after adding inhibitors. Some inhibitors work best within a specific pH range. Citric acid can be used to lower the pH and inhibit enzymes[8].
High variability in peptide concentrations between replicate samples. Inconsistent sample handling.- Standardize the protocol for every sample, including the timing of each step.- Ensure uniform mixing of inhibitors with the blood sample.
Freeze-thaw cycles.- Aliquot plasma samples after the initial processing to avoid repeated freezing and thawing of the entire sample[6].
Interference in analytical assays (e.g., HPLC, LC-MS/MS). High concentrations of inhibitors.- Perform a sample clean-up step, such as solid-phase extraction (SPE), to remove inhibitors and other plasma components before analysis.- Optimize the analytical method to separate the peptide from any interfering substances.

Quantitative Data Summary

Table 1: Efficacy of Various Protease Inhibitors on Enkephalin Stability

InhibitorTarget Enzyme(s)Reported IC50 / ObservationsReference(s)
Bestatin AminopeptidasesIC50 of approximately 1.4 µM for inhibiting leucine-enkephalin degradation.[6]
Puromycin AminopeptidasesIC50 of approximately 1.4 µM for inhibiting leucine-enkephalin degradation.[6]
Amastatin AminopeptidasesEffective at improving the stability of [D-Ala2,D-Leu5]enkephalin.[5]
Citric Acid General (likely pH effect)Effectively prevents 3H-Met-enkephalin breakdown in human and rat blood.[8]
Thiorphan Neutral Endopeptidase (NEP)Did not significantly improve the stability of Leu-Enk in one study.[5]
Captopril Angiotensin-Converting Enzyme (ACE)Did not significantly improve the stability of Leu-Enk in one study.[5]

Table 2: Half-life of Met-enkephalin in Plasma

PeptideConditionHalf-life (t½)Reference(s)
[3H]tyrosine methionine-enkephalin Human platelet-poor plasma at 37°C~12.8 minutes[7]
Leucine-enkephalin Human platelet-poor plasma at 37°C~12.0 minutes[6]
Leu5-enkephalin Rat plasma at 37°C< 10 minutes[3]
Phe4 substituted analogs of Leu5-enkephalin Rat plasma at 37°C> 20 minutes[3]

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation for [D-Phe4]-Met-enkephalin Analysis

  • Prepare Collection Tubes:

    • To a 1.5 mL microcentrifuge tube, add the desired protease inhibitor cocktail. For example, add a solution of citric acid to achieve a final concentration that effectively inhibits degradation[8]. Alternatively, a commercial inhibitor cocktail can be used according to the manufacturer's instructions.

    • Place the prepared tubes on ice.

  • Blood Collection:

    • Collect whole blood via venipuncture directly into the prepared, chilled tubes containing the anticoagulant (e.g., K2-EDTA) and protease inhibitors[3].

    • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitors.

    • Place the tube immediately on ice.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C[10].

  • Plasma Aliquoting and Storage:

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

    • Transfer the plasma to new, pre-chilled, and labeled cryovials.

    • Immediately snap-freeze the plasma aliquots in liquid nitrogen or store them at -80°C until analysis. Avoid repeated freeze-thaw cycles[6][10].

Protocol 2: Sample Preparation for HPLC or LC-MS/MS Analysis

  • Thawing:

    • Thaw the plasma samples on ice.

  • Protein Precipitation:

    • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.

    • Vortex the mixture for 30 seconds.

    • Incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase for injection into the HPLC or LC-MS/MS system.

Visualizations

Enzymatic_Degradation_of_Met_Enkephalin Met_Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Tyr Tyr Met_Enk->Tyr Cleavage of Tyr-Gly bond Gly_Gly_Phe_Met Gly-Gly-Phe-Met Tyr_Gly_Gly Tyr-Gly-Gly Met_Enk->Tyr_Gly_Gly Cleavage of Gly-Phe bond Phe_Met Phe-Met APN Aminopeptidase N (APN) APN->Met_Enk NEP_ACE Neutral Endopeptidase (NEP) Angiotensin-Converting Enzyme (ACE) NEP_ACE->Met_Enk

Caption: Enzymatic degradation pathway of Met-enkephalin in plasma.

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_analysis Sample Analysis Blood_Collection 1. Blood Collection (EDTA + Inhibitors) Centrifugation 2. Centrifugation (4°C) Blood_Collection->Centrifugation Plasma_Separation 3. Plasma Separation Centrifugation->Plasma_Separation Storage 4. Storage at -80°C Plasma_Separation->Storage Thawing 5. Thaw on Ice Storage->Thawing Protein_Precipitation 6. Protein Precipitation Thawing->Protein_Precipitation Extraction 7. Supernatant Extraction Protein_Precipitation->Extraction Analysis 8. HPLC or LC-MS/MS Analysis Extraction->Analysis

Caption: Experimental workflow for [D-Phe4]-Met-enkephalin analysis.

References

addressing off-target effects of [D-Phe4]-Met-enkephalin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing [D-Phe4]-Met-enkephalin. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential off-target effects and ensure the accuracy of your cellular assay results.

Frequently Asked Questions (FAQs)

Q1: What is [D-Phe4]-Met-enkephalin and what are its primary targets?

A: [D-Phe4]-Met-enkephalin is a synthetic analog of Met-enkephalin, an endogenous opioid peptide. The substitution of a D-Phenylalanine at position 4 increases its stability compared to the native peptide. Its primary targets are the opioid receptors, with a notable affinity for both the mu (µ) and delta (δ) opioid receptors.[1][2] It is often used as a tool compound in research to study the physiological roles of these receptors.[3]

Q2: What are the potential off-target effects of [D-Phe4]-Met-enkephalin?

A: While generally selective for opioid receptors, at higher concentrations, [D-Phe4]-Met-enkephalin may exhibit binding to other G protein-coupled receptors (GPCRs). Off-target effects can manifest as unexpected cellular responses that are not mediated by the intended opioid receptors. It is crucial to perform dose-response experiments and use selective antagonists to confirm that the observed effect is mediated by the target receptor.

Q3: How can I differentiate between on-target and off-target effects in my cellular assay?

A: To distinguish between on-target and off-target effects, you can employ several strategies:

  • Use of Selective Antagonists: Pre-treatment of your cells with a selective antagonist for the target receptor (e.g., Naloxone for general opioid receptors, or more specific antagonists for µ or δ receptors) should block the on-target effects of [D-Phe4]-Met-enkephalin. If the observed effect persists in the presence of the antagonist, it is likely an off-target effect.

  • Knockout/Knockdown Cell Lines: Utilize cell lines where the target receptor has been knocked out or its expression significantly reduced. An on-target effect will be absent in these cells.

  • Dose-Response Curves: On-target effects should occur within the known potency range of [D-Phe4]-Met-enkephalin for its receptor. Off-target effects often require much higher concentrations.

  • Orthogonal Assays: Confirm your findings using a different assay that measures a distinct downstream signaling event. For example, if you observe a change in cAMP levels, you could also measure β-arrestin recruitment.

Q4: I am observing a high background signal in my assay. What could be the cause?

A: High background signal can be due to several factors:

  • Non-specific binding: The compound may be binding to other cellular components or the assay plate itself. Ensure you are including appropriate controls for non-specific binding, especially in radioligand binding assays.[4]

  • Cell health: Unhealthy or dying cells can lead to artifacts and increased background. Ensure your cells are healthy and at the correct confluency.

  • Reagent issues: Old or improperly stored reagents can contribute to high background. Always use fresh, high-quality reagents.

  • Assay conditions: Suboptimal assay conditions, such as incorrect buffer composition or incubation times, can increase background noise.

Troubleshooting Guide

This guide addresses common issues encountered when using [D-Phe4]-Met-enkephalin in cellular assays.

Scenario 1: Unexpected Cellular Response Observed

Problem: You observe a cellular response that is not consistent with the known signaling pathways of the target opioid receptor.

Troubleshooting Steps:

  • Verify On-Target Action:

    • Perform a co-treatment experiment with a selective antagonist (e.g., Naloxone). If the antagonist blocks the response, it confirms on-target activity.

    • If the response is not blocked, it is likely an off-target effect.

  • Investigate Off-Target Possibilities:

    • Conduct a literature search for known off-target interactions of enkephalin analogs.

    • Consider performing a broad screen against a panel of other receptors to identify potential off-targets.[5]

  • Review Experimental Conditions:

    • Ensure the concentration of [D-Phe4]-Met-enkephalin used is appropriate for selective receptor activation. High concentrations are more likely to induce off-target effects.

    • Check for any potential artifacts caused by the vehicle (e.g., DMSO) used to dissolve the compound.

Scenario 2: Inconsistent Results Between Experiments

Problem: You are unable to reproduce your results consistently across different experimental days.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Ensure cells are passaged a consistent number of times.

    • Maintain a consistent cell density at the time of the assay.

    • Regularly test for mycoplasma contamination.

  • Prepare Fresh Reagents:

    • Prepare fresh dilutions of [D-Phe4]-Met-enkephalin for each experiment from a validated stock solution.

    • Use fresh assay buffers and other reagents.

  • Calibrate Equipment:

    • Ensure all equipment, such as pipettes and plate readers, are properly calibrated.

  • Control for Environmental Factors:

    • Maintain consistent incubation times, temperatures, and CO2 levels.

Experimental Protocols & Data

Key Pharmacological Data

The following table summarizes the binding affinities and functional potencies of enkephalin analogs at mu (µ) and delta (δ) opioid receptors. This data is essential for designing experiments and interpreting results.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (cAMP, EC50, nM)β-Arrestin Recruitment (EC50, nM)
Leu-enkephalinµOR1.710.51214
δOR1.261.1100
DAMGOµOR-1.231
SNC80δOR-1.530

Data synthesized from multiple sources for illustrative purposes.[1][2][3]

Experimental Protocols
1. Competitive Radioligand Binding Assay

This assay measures the ability of [D-Phe4]-Met-enkephalin to displace a radiolabeled ligand from the target receptor.[4][6]

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Radiolabeled ligand (e.g., [3H]-DAMGO for µOR, [3H]-Naltrindole for δOR).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • [D-Phe4]-Met-enkephalin and other competing ligands.

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of [D-Phe4]-Met-enkephalin.

  • In a 96-well plate, add cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of [D-Phe4]-Met-enkephalin.

  • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand).

  • Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay

This functional assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled opioid receptors.[8][9]

Materials:

  • Cells expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

  • Forskolin (to stimulate adenylyl cyclase).

  • [D-Phe4]-Met-enkephalin.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer and pre-incubate with varying concentrations of [D-Phe4]-Met-enkephalin.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

  • Generate a dose-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

3. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and internalization.[10][11]

Materials:

  • Cells co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

  • [D-Phe4]-Met-enkephalin.

  • Substrate for the reporter enzyme (if applicable).

  • A plate reader capable of detecting the signal (e.g., luminescence or fluorescence).

Procedure:

  • Seed the engineered cells in a 96-well plate.

  • Treat the cells with varying concentrations of [D-Phe4]-Met-enkephalin.

  • Incubate for a time sufficient to allow for β-arrestin recruitment (this can be a time-course experiment).[12]

  • Add the substrate and measure the signal according to the assay kit's protocol.

  • Plot the dose-response curve and determine the EC50 for β-arrestin recruitment.

Visualizations

Canonical Opioid Receptor Signaling Pathway

G cluster_membrane Plasma Membrane Receptor Opioid Receptor (μOR / δOR) G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates GRK GRK Receptor->GRK Activates Arrestin β-Arrestin Receptor->Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to GRK->Receptor Phosphorylates Internalization Receptor Internalization Arrestin->Internalization Mediates Ligand [D-Phe4]-Met-enkephalin Ligand->Receptor Binds PKA PKA cAMP->PKA Activates

Caption: Canonical G-protein and β-arrestin signaling pathways activated by opioid receptors.

Experimental Workflow for Identifying Off-Target Effects

G Start Observe Unexpected Cellular Response DoseResponse Perform Dose-Response Curve with Compound Start->DoseResponse Antagonist Co-treat with Selective Antagonist DoseResponse->Antagonist CheckBlock Is the effect blocked? Antagonist->CheckBlock OnTarget Result is likely ON-TARGET CheckBlock->OnTarget Yes OffTarget Result is likely OFF-TARGET CheckBlock->OffTarget No Orthogonal Validate with Orthogonal Assay OnTarget->Orthogonal Knockout Confirm with Receptor Knockout Cells OffTarget->Knockout

Caption: A logical workflow to distinguish between on-target and off-target effects.

Troubleshooting Logic for Inconsistent Results

G Start Inconsistent Results Observed CheckCells Review Cell Culture - Passage number? - Confluency? - Contamination? Start->CheckCells CheckReagents Review Reagents - Freshly prepared? - Correct storage? - Stock solution integrity? Start->CheckReagents CheckProcedure Review Protocol - Consistent timing? - Consistent temperature? - Pipetting accuracy? Start->CheckProcedure ProblemFound Problem Identified? CheckCells->ProblemFound CheckReagents->ProblemFound CheckProcedure->ProblemFound Resolve Resolve Issue and Repeat Experiment ProblemFound->Resolve Yes Consult Consult with Colleague or Technical Support ProblemFound->Consult No

Caption: A troubleshooting diagram for addressing sources of experimental variability.

References

Technical Support Center: Assessing [D-Phe4]-Met-enkephalin Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of [D-Phe4]-Met-enkephalin and other enkephalin analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

In Situ Brain Perfusion

Question: Why am I observing high variability in my brain perfusion results between animals?

Answer: High variability in in situ brain perfusion studies can stem from several factors. Physiological variables such as caffeine intake, age, and blood gas levels have been shown to significantly affect brain perfusion. To minimize this, it is crucial to standardize experimental conditions as much as possible. Ensure that animals are of a similar age and weight, and that they are housed under identical conditions with controlled light-dark cycles and ad libitum access to food and water. Additionally, surgical technique plays a critical role. Inconsistent cannula placement or incomplete ligation of collateral blood vessels can lead to variable perfusion rates and incomplete brain exposure to the perfusate. Careful and consistent surgical procedures are paramount to reducing inter-animal variability.

Question: My test compound appears to have very low brain uptake. How can I be sure this is accurate and not an experimental artifact?

Answer: Low brain uptake can be a genuine finding, especially for peptides. However, it's important to rule out experimental issues. Firstly, ensure the stability of [D-Phe4]-Met-enkephalin in the perfusion buffer. Peptides can be susceptible to degradation by peptidases. Including a cocktail of peptidase inhibitors in your perfusate can help mitigate this. Secondly, verify the integrity of your radiolabel or analytical method for detecting the peptide. If using a radiolabeled compound, it's essential to confirm that the radioactivity detected in the brain tissue corresponds to the intact peptide and not a metabolite. This can be achieved by performing techniques like HPLC on the brain homogenate. Finally, consider the possibility of rapid efflux from the brain back into the blood, mediated by transporters such as P-glycoprotein. Co-perfusion with known efflux transporter inhibitors can help to investigate this possibility.

Question: I'm having trouble with the surgical procedure for cannulating the carotid artery in rats. What are some common pitfalls?

Answer: The surgical aspect of in situ brain perfusion is technically demanding. Common pitfalls include:

  • Damage to the artery: The carotid artery is delicate and can be easily damaged during dissection and cannulation, leading to leakage of the perfusate. Use fine, high-quality surgical instruments and handle the tissues gently.

  • Air bubbles in the perfusion line: Air emboli can block microvessels and prevent proper perfusion of the brain tissue. It is critical to ensure that the entire perfusion line, from the syringe pump to the tip of the cannula, is completely free of air bubbles before starting the perfusion.

  • Incorrect cannula placement: The cannula must be inserted to the correct depth to ensure that the perfusate is delivered effectively to the brain circulation without causing undue turbulence or damage.

  • Incomplete ligation of vessels: Failure to properly ligate the external carotid artery and its branches can result in the perfusate being shunted away from the brain, leading to an underestimation of BBB penetration.

Brain Slice Uptake Assays

Question: The viability of my brain slices is poor, as indicated by high lactate dehydrogenase (LDH) release. What could be the cause?

Answer: Poor brain slice viability is often related to the preparation and incubation conditions. Key factors to consider are:

  • Time from decapitation to slicing: This should be kept to a minimum to reduce ischemia.

  • Temperature: The brain should be rapidly cooled in ice-cold artificial cerebrospinal fluid (aCSF) immediately after removal. All slicing and initial incubation steps should be performed in chilled, oxygenated aCSF.

  • Oxygenation: Continuous and adequate oxygenation of the aCSF with 95% O2/5% CO2 is critical throughout the experiment.

  • Mechanical damage: The slicing process itself can damage the tissue. Ensure your vibratome or tissue chopper has a sharp, clean blade and is set to an appropriate thickness (typically 300-400 µm).

Question: I'm seeing inconsistent uptake of my peptide into the brain slices. What could be the reason for this variability?

Answer: Inconsistent uptake in brain slice assays can be due to several factors:

  • Slice thickness and quality: Variations in slice thickness or the presence of damaged edges can affect the surface area available for uptake and the overall health of the tissue. Strive for consistent slice preparation.

  • Peptide stability: As with in situ perfusion, peptide degradation in the incubation buffer can be an issue. Consider adding peptidase inhibitors.

  • Non-specific binding: Peptides can adhere to plasticware and tubing. Pre-treating with a solution like bovine serum albumin (BSA) can help to minimize this.

  • Inadequate mixing: Ensure that the incubation medium is gently but continuously agitated to maintain a uniform concentration of the peptide around the slices.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the BBB penetration of peptides like [D-Phe4]-Met-enkephalin?

A1: The main in vivo and in vitro methods include:

  • In Situ Brain Perfusion: This technique allows for the precise control of the composition of the fluid delivered to the brain vasculature and provides a quantitative measure of the brain uptake clearance (K_in) or permeability-surface area (PS) product.

  • Brain Slice Uptake: This ex vivo method uses freshly prepared brain slices to study the distribution of a compound within the brain tissue itself, providing information on tissue binding and uptake into brain cells.

  • In Vivo Microdialysis: This technique involves implanting a small probe into a specific brain region to sample the extracellular fluid and measure the concentration of the peptide that has crossed the BBB.

  • Intravenous (IV) Injection with Brain Tissue Quantification: This involves administering the peptide systemically and then measuring its concentration in the brain tissue at various time points.

Q2: Why is it challenging for peptides to cross the blood-brain barrier?

A2: Peptides generally have poor BBB permeability due to a combination of factors, including their relatively large size, hydrophilicity, and susceptibility to enzymatic degradation by peptidases present at the BBB. Additionally, they can be substrates for active efflux transporters that pump them out of the brain endothelial cells back into the bloodstream.

Q3: How can the BBB penetration of a peptide be improved?

A3: Several strategies can be employed to enhance peptide delivery to the brain, such as:

  • Lipidization: Increasing the lipophilicity of the peptide can enhance its ability to diffuse across the lipid membranes of the BBB.

  • Glycosylation: Attaching sugar moieties to the peptide can sometimes facilitate transport via glucose transporters.

  • Prodrugs: Modifying the peptide into an inactive, more lipophilic prodrug that is converted to the active form in the brain.

  • Carrier-mediated transport: Designing the peptide to be a substrate for an endogenous influx transporter at the BBB.

  • Nanoparticle delivery: Encapsulating the peptide in nanoparticles that can be targeted to the BBB.

Q4: What is the mechanism of action of [D-Phe4]-Met-enkephalin in the brain?

A4: [D-Phe4]-Met-enkephalin is an analog of the endogenous opioid peptide Met-enkephalin. It exerts its effects by binding to and activating opioid receptors in the brain, with a high affinity for the delta-opioid receptor. Activation of these G-protein coupled receptors leads to a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release, resulting in effects such as analgesia.

Data Presentation

PeptideExperimental ModelKey FindingsReference
Met-enkephalin In vitro bovine brain microvessel endothelial cell (BMEC) monolayersPermeability is significantly increased (4-fold) in the presence of aminopeptidase and ACE inhibitors, indicating enzymatic degradation at the BBB.[1]
[D-Penicillamine2,5] enkephalin (DPDPE) In situ rat brain perfusionBrain uptake is significantly greater than the vascular marker sucrose, indicating passage across the BBB. Uptake is saturable, suggesting a carrier-mediated transport mechanism.[2]
[D-Penicillamine2,5] enkephalin (DPDPE) In vitro BMEC monolayers and in situ rat brain perfusionTransport is inhibited by phenylarsine oxide (an endocytosis inhibitor), suggesting that DPDPE enters the brain via an energy-dependent transcytotic mechanism.[3]

Experimental Protocols

Detailed Methodology: In Situ Rat Brain Perfusion

This protocol is adapted from standard procedures for assessing peptide BBB penetration.

1. Materials and Reagents:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O2/5% CO2)

  • [D-Phe4]-Met-enkephalin (radiolabeled or with a validated analytical method for detection)

  • Vascular marker (e.g., [14C]-sucrose)

  • Syringe pump

  • Surgical instruments (scissors, forceps, hemostats)

  • Cannula (e.g., 22-gauge)

  • Scintillation counter or appropriate analytical instrument

2. Procedure:

  • Anesthetize the rat via intraperitoneal injection. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

  • Perform a midline cervical incision to expose the trachea and common carotid arteries.

  • Ligate the external carotid artery and its branches.

  • Carefully insert the cannula into the common carotid artery in a retrograde direction.

  • Secure the cannula in place with a suture.

  • Initiate the perfusion with the syringe pump at a constant flow rate (e.g., 10 mL/min). The perfusate contains the radiolabeled [D-Phe4]-Met-enkephalin and the vascular marker.

  • Simultaneously, sever the jugular veins to allow for drainage of blood and perfusate.

  • Perfuse for a short, defined period (e.g., 60 seconds).

  • At the end of the perfusion period, decapitate the animal and remove the brain.

  • Dissect the brain into desired regions and weigh them.

  • Homogenize the brain tissue and measure the amount of [D-Phe4]-Met-enkephalin and the vascular marker using a scintillation counter or other appropriate analytical method.

  • Calculate the brain uptake clearance (K_in) using the appropriate formulas, correcting for the vascular space.

Detailed Methodology: Brain Slice Uptake Assay

This protocol is based on established methods for studying drug distribution in the CNS.

1. Materials and Reagents:

  • Drug-naïve mice or rats

  • Anesthetic

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2/5% CO2

  • Vibratome or tissue chopper

  • [D-Phe4]-Met-enkephalin

  • Incubation chamber

  • Lactate dehydrogenase (LDH) assay kit for viability assessment

2. Procedure:

  • Anesthetize the animal and decapitate.

  • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

  • Using a vibratome or tissue chopper, prepare coronal brain slices (e.g., 300 µm thick).

  • Transfer the slices to a beaker of oxygenated aCSF at room temperature and allow them to equilibrate for at least 60 minutes.

  • After equilibration, transfer individual slices to an incubation chamber containing fresh, oxygenated aCSF with a known concentration of [D-Phe4]-Met-enkephalin.

  • Incubate the slices for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.

  • Following incubation, remove the slices, rinse them briefly in fresh, ice-cold aCSF to remove excess peptide, and blot them dry.

  • Weigh the slices and homogenize them.

  • Analyze the concentration of [D-Phe4]-Met-enkephalin in the brain homogenate using a suitable analytical method.

  • Assess the viability of the slices by measuring LDH release into the incubation medium.

Mandatory Visualizations

Delta-Opioid Receptor Signaling Pathway

delta_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Phe4-Met-enkephalin D-Phe4-Met-enkephalin DOR Delta-Opioid Receptor (DOR) D-Phe4-Met-enkephalin->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates Beta_arrestin β-Arrestin DOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (e.g., analgesia) CREB->Gene_expression Regulates Internalization Receptor Internalization Beta_arrestin->Internalization Mediates BBB_penetration_workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo brain_slice Brain Slice Uptake Assay data_analysis Data Analysis: Calculate K_in, V_u,brain, etc. brain_slice->data_analysis stability Peptide Stability Assay (Perfusate/Plasma) perfusion In Situ Brain Perfusion stability->perfusion perfusion->data_analysis microdialysis In Vivo Microdialysis microdialysis->data_analysis start Start: Assess BBB Penetration start->brain_slice start->stability start->perfusion start->microdialysis conclusion Conclusion: Determine BBB Penetration Profile data_analysis->conclusion

References

Technical Support Center: Interpreting cAMP Assay Results for Biased Opioid Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the interpretation of cAMP assay results for biased opioid agonists.

Frequently Asked Questions (FAQs)

Q1: Why is my biased opioid agonist showing little to no inhibition of forskolin-stimulated cAMP production?

A1: Several factors could contribute to this observation:

  • Low Intrinsic Efficacy: The agonist may have low intrinsic efficacy for G-protein activation, meaning it doesn't strongly inhibit adenylyl cyclase even at saturating concentrations. Some biased agonists are designed to favor other signaling pathways, such as β-arrestin recruitment.[1]

  • Suboptimal Assay Conditions: The assay may not be optimized for detecting subtle decreases in cAMP. Key parameters to verify are:

    • Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. Too high a concentration can mask the inhibitory effect of a weak agonist. An EC50 to EC80 concentration of forskolin is recommended.[2][3]

    • Cell Density: The number of cells per well can significantly impact the assay window. High cell densities might lead to signals exceeding the optimal range of the cAMP standard curve.[3][4]

  • Receptor Desensitization: Prolonged exposure to the agonist during the assay can lead to receptor desensitization and internalization, reducing the G-protein-mediated signal.[5] Consider optimizing the incubation time.

  • "System Bias": The cellular environment, including the relative expression levels of receptors, G-proteins, and β-arrestins, can influence the observed signaling bias.[6] The cell line you are using may not have the appropriate stoichiometry of signaling partners to observe a robust G-protein-mediated response for your specific agonist.

Q2: I'm seeing a high degree of variability in my cAMP assay results between experiments. What are the common causes?

A2: High variability can stem from several sources. Consistent cell handling and assay setup are crucial for reproducible results.

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Inconsistent Cell Plating: Uneven cell distribution in the assay plate will lead to variable results. Proper mixing of the cell suspension before and during plating is essential.

  • Reagent Preparation and Storage: Prepare fresh reagents whenever possible. If using frozen stocks, ensure they are thawed and mixed properly. Improper storage of reagents like forskolin and cAMP standards can lead to degradation.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Calibrate your pipettes regularly.

  • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. Consider not using the outermost wells for critical samples or ensure proper humidification during incubation.

Q3: How do I differentiate between a true G-protein biased agonist and a partial agonist in a cAMP assay?

A3: Differentiating between G-protein bias and partial agonism solely through a cAMP assay can be challenging, as both may result in a submaximal response compared to a full agonist.

  • Comprehensive Signaling Profile: A true determination of bias requires comparing the agonist's activity across multiple signaling pathways. You will need to perform a separate assay to measure β-arrestin recruitment. A biased agonist will show a significantly different potency or efficacy in the cAMP assay (G-protein pathway) compared to the β-arrestin assay.[7][8]

  • Reference Ligands: It is crucial to include both a full agonist (e.g., DAMGO for the mu-opioid receptor) and a known balanced or β-arrestin-biased agonist as controls in your experiments. This allows for the calculation of bias factors.[7]

  • Operational Models: Quantitative analysis using operational models, such as the Black and Leff model, can help dissect the contributions of affinity and efficacy to the observed response and calculate a bias factor.[9]

Q4: My cAMP standard curve is not linear or has a poor R² value. What should I do?

A4: A reliable standard curve is fundamental for accurate cAMP quantification.

  • Pipetting and Dilution Errors: Carefully check your serial dilution calculations and pipetting technique for the cAMP standards.

  • Reagent Quality: Ensure the quality of the components of your cAMP detection kit (e.g., antibody, tracer) has not been compromised.

  • Assay Range: The measured signals from your samples should fall within the linear range of the standard curve. If your signals are at the high or low end, they may not be accurately quantified.[2][4] You may need to adjust your cell number or forskolin concentration.

  • Curve Fitting: Use the appropriate regression model to fit your standard curve data, as recommended by the assay kit manufacturer (e.g., four-parameter logistic fit).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No response to agonist 1. Inactive compound. 2. Cells not expressing the receptor. 3. Incorrect assay setup for a Gαi-coupled receptor.1. Verify compound identity and concentration. 2. Confirm receptor expression via methods like qPCR, Western blot, or radioligand binding. 3. Ensure you are stimulating with forskolin to measure the inhibition of cAMP production.
High background signal 1. Contaminated reagents or cells. 2. High basal adenylyl cyclase activity. 3. Suboptimal antibody or tracer concentration.1. Use fresh, sterile reagents and screen cells for contamination. 2. Optimize cell density and serum starvation conditions. 3. Titrate assay components as per the kit's instructions.
Low assay window (S/B ratio) 1. Insufficient forskolin stimulation. 2. Low receptor expression. 3. Cell line not responsive.1. Perform a forskolin dose-response curve to determine the optimal concentration (EC50-EC80).[3] 2. Consider using a cell line with higher receptor expression or generating a stable, high-expressing cell line. 3. Test different cell backgrounds (e.g., CHO, HEK293).
Inconsistent dose-response curves 1. Compound solubility issues. 2. Pipetting inaccuracies. 3. Incubation time variability.1. Check the solubility of your agonist in the assay buffer; consider using a carrier like DMSO at a low final concentration. 2. Use calibrated pipettes and practice consistent technique. 3. Ensure precise and consistent incubation times for all plates.

Experimental Protocols

General Protocol for a Gαi-Coupled Opioid Receptor cAMP Assay (HTRF-based)

This protocol provides a general framework. Specific details may vary depending on the cell line and the commercial assay kit used.

1. Cell Culture and Plating:

  • Culture cells (e.g., CHO or HEK293 cells stably expressing the opioid receptor of interest) in the recommended growth medium.[10]

  • The day before the assay, harvest cells and plate them in a suitable white, opaque 384-well plate at a pre-optimized density (e.g., 2,000-8,000 cells/well).[3][11]

  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[11]

2. Agonist and Forskolin Preparation:

  • Prepare serial dilutions of the biased opioid agonist and control ligands (e.g., full agonist, antagonist) in stimulation buffer.

  • Prepare a solution of forskolin in stimulation buffer at a concentration predetermined to be EC50-EC80 for your cell line.

3. Assay Procedure:

  • Remove the cell culture medium from the plates.

  • Add the prepared agonist dilutions to the appropriate wells.

  • Add the forskolin solution to all wells except the negative control.

  • Incubate the plate at room temperature for the optimized duration (e.g., 30 minutes).

  • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your HTRF cAMP detection kit. This typically involves adding a lysis buffer containing the HTRF reagents (e.g., anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).[4]

  • Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

4. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Calculate the HTRF ratio (acceptor signal / donor signal) for each well.

  • Generate a cAMP standard curve using the known concentrations of cAMP standards.

  • Convert the HTRF ratios from your experimental wells into cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.[4]

Data Presentation

Table 1: Example cAMP Assay Data for a Biased Opioid Agonist

LigandEC₅₀ (nM)Eₘₐₓ (% Inhibition)
Full Agonist (e.g., DAMGO)5.298.5
Biased Agonist X25.865.3
AntagonistNo activityNo activity

Table 2: Comparison of Signaling Bias

LigandG-Protein Pathway (cAMP Assay) EC₅₀ (nM)β-Arrestin Pathway (Recruitment Assay) EC₅₀ (nM)Bias Factor*
Full Agonist5.28.11.0 (Reference)
Biased Agonist X25.8350.48.8 (G-protein biased)
Balanced Agonist Y10.512.30.7 (Balanced)

*Bias factor calculated using a simplified ratio of (EC₅₀ β-arrestin / EC₅₀ cAMP) / (EC₅₀ β-arrestin / EC₅₀ cAMP) of the reference full agonist.

Visualizations

G_protein_signaling_pathway Ligand Biased Opioid Agonist Opioid_Receptor μ-Opioid Receptor (GPCR) Ligand->Opioid_Receptor Binds G_protein Gαi/o Protein Opioid_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Regulates cAMP_assay_workflow start Start plate_cells Plate cells expressing opioid receptor start->plate_cells add_agonist Add biased agonist and forskolin plate_cells->add_agonist incubate Incubate add_agonist->incubate lyse_detect Lyse cells and add cAMP detection reagents incubate->lyse_detect read_plate Read plate (e.g., HTRF) lyse_detect->read_plate analyze Analyze data: Standard curve, EC₅₀, Eₘₐₓ read_plate->analyze end End analyze->end troubleshooting_logic start Low/No cAMP Inhibition Observed check_controls Are controls (full agonist) working? start->check_controls check_assay_conditions Optimize assay conditions: - Forskolin concentration - Cell density - Incubation time check_controls->check_assay_conditions No consider_bias Consider low intrinsic efficacy or G-protein bias. Perform β-arrestin assay. check_controls->consider_bias Yes check_reagents Check cell health, receptor expression, and reagent integrity check_assay_conditions->check_reagents

References

improving the selectivity of [D-Phe4]-Met-enkephalin for delta-opioid receptors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for [D-Phe4]-Met-enkephalin Delta-Opioid Receptor Selectivity. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific challenges encountered during the development and characterization of selective delta-opioid receptor (DOR) agonists.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for modifying the Phenylalanine at position 4 (Phe4) to improve delta-opioid receptor (DOR) selectivity?

The Phe4 residue in enkephalin analogs is a critical component of the peptide's "address" sequence, which significantly influences receptor recognition and selectivity.[1] Structure-activity relationship (SAR) studies have demonstrated that substitutions on the aromatic ring of Phe4 can modulate binding affinity and selectivity between mu-opioid receptors (MOR) and delta-opioid receptors (DOR).[1][2][3] Specifically, modifications at the ortho, meta, and para positions of the phenyl ring can alter the peptide's interaction with the receptor's binding pocket, thereby tuning its pharmacological profile.[1][2][3] For example, halogenation at the para position has been shown to enhance DOR affinity while reducing MOR affinity in some enkephalin scaffolds.[1][2][3]

Q2: My novel [D-Phe4]-Met-enkephalin analog shows poor selectivity between DOR and MOR. What common troubleshooting steps can I take?

If your analog lacks selectivity, consider the following:

  • Re-evaluate the Phe4 Substitution: The nature of the substituent on the phenyl ring is crucial. Research indicates that substitutions at the meta-position of Phe4 in Leu-enkephalin, a closely related peptide, can provide high-affinity ligands with varying levels of selectivity.[2][4] Consider synthesizing a small library of analogs with different functional groups (e.g., halogens, small alkyl groups) at the meta or para positions to identify a substitution that favors DOR binding.[1][2]

  • Verify Peptide Purity: Impurities from the synthesis process can interfere with binding and functional assays, leading to misleading selectivity data. Ensure your peptide is of high purity (>95%) using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6][7] Confirm the primary structure and molecular weight with mass spectrometry.[5]

  • Check Assay Conditions: Inconsistent assay conditions can affect results. Ensure that you are using validated protocols for your binding and functional assays. For competition binding assays, the concentration of the radioligand should be at or below its Kd value to ensure accuracy.[8]

  • Assess Functional Selectivity (Biased Agonism): The ligand may exhibit bias toward a specific signaling pathway (e.g., G-protein vs. β-arrestin recruitment).[9] Poor selectivity in a G-protein pathway assay (like cAMP inhibition) might differ from its selectivity in a β-arrestin recruitment assay.[3][10] Characterizing both pathways provides a more complete picture of the analog's selectivity.[9]

Q3: How do I choose the right assays to determine the DOR selectivity of my peptide?

A comprehensive assessment of selectivity involves both binding and functional assays:

  • Radioligand Competition Binding Assays: These assays determine the affinity (Ki) of your peptide for both DOR and MOR. By comparing the Ki values, you can calculate a selectivity ratio (Ki MOR / Ki DOR). A higher ratio indicates greater selectivity for the DOR.[11]

  • Functional Assays: These assays measure the potency (EC50 or IC50) and efficacy (Emax) of the peptide in activating the receptor. Since opioid receptors are typically Gi/Go-coupled, a common functional assay is the measurement of adenylyl cyclase inhibition via a cAMP accumulation assay.[12][13]

  • β-Arrestin Recruitment Assays: To investigate functional selectivity or "biased agonism," it is crucial to assess the peptide's ability to recruit β-arrestin.[3][9] This can be done using techniques like Bioluminescence Resonance Energy Transfer (BRET).[11] A ligand is considered G-protein biased if it activates the G-protein pathway more effectively than the β-arrestin pathway.[9][14]

Q4: What is the primary signaling pathway activated by DOR agonists?

Delta-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/Go).[12][15] Upon agonist binding, the G-protein dissociates into its α and βγ subunits, which mediate downstream effects. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] The Gβγ subunit can directly modulate ion channels, typically by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (Cav).[12][16] This combination of effects generally leads to neuronal hyperpolarization and reduced neurotransmitter release.[12]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DOR Delta-Opioid Receptor (DOR) G_Protein Gi/o Protein (αβγ) DOR->G_Protein activates G_alpha Gαi/o G_Protein->G_alpha dissociates G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²+ Channel Ca_Influx ↓ Ca²+ Influx Ca_Channel->Ca_Influx K_Channel K+ Channel (GIRK) K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Ligand [D-Phe4]-Met-enkephalin (Agonist) Ligand->DOR G_alpha->AC inhibits G_betagamma->Ca_Channel inhibits G_betagamma->K_Channel activates ATP ATP ATP->AC converts

Caption: Canonical G-protein signaling pathway for the Delta-Opioid Receptor (DOR).

Troubleshooting Guides & Experimental Protocols

Guide: Improving Peptide Selectivity through Phe4 Modification

This guide outlines the workflow for systematically improving the DOR selectivity of a [D-Phe4]-Met-enkephalin analog.

cluster_design Design & Synthesis cluster_screening Screening & Analysis arrow arrow A Step 1: Design Analog Library (Vary Phe4 meta/para substitutions) B Step 2: Solid-Phase Peptide Synthesis (Fmoc Strategy) A->B C Step 3: Cleavage & Purification (RP-HPLC) B->C D Step 4: Quality Control (Mass Spectrometry) C->D E Step 5: Primary Screening (Radioligand Binding Assays) D->E F Step 6: Calculate Affinity (Ki) & Selectivity Ratio (MOR Ki / DOR Ki) E->F G Step 7: Secondary Screening (cAMP Functional Assay) F->G Select analogs with high selectivity H Step 8: Determine Potency (IC50) & Efficacy (Emax) G->H I Step 9: Data Analysis Identify lead candidates with high DOR affinity and selectivity H->I I->A Iterative Refinement

Caption: Experimental workflow for designing and screening selective DOR peptide analogs.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of Enkephalin Analogs

This protocol describes a general method for synthesizing [D-Phe4]-Met-enkephalin analogs using Fmoc chemistry.[5][17][18]

  • 1. Resin Preparation: Start with a pre-loaded Fmoc-Met-Wang resin or equivalent. Swell the resin in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • 2. Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the methionine residue by treating the resin with a 20% piperidine in DMF solution. Wash the resin thoroughly with DMF.

  • 3. Amino Acid Coupling:

    • Activate the carboxyl group of the next Fmoc-protected amino acid (e.g., Fmoc-Phe(4-X)-OH, where X is your desired substituent) using a coupling agent like HATU or HBTU in the presence of a base such as DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).

  • 4. Iterative Cycles: Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the sequence (Gly, Gly, D-Ala, Tyr).

  • 5. Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • 6. Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).[7]

  • 7. Lyophilization and Characterization: Lyophilize the pure fractions to obtain a fluffy white powder. Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry (e.g., ESI-MS).[5]

Protocol: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for DOR and MOR.[8][11]

  • 1. Membrane Preparation: Use cell membranes from CHO or HEK293 cells stably expressing either the human delta-opioid receptor (hDOR) or mu-opioid receptor (hMOR).

  • 2. Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 3. Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 5-20 µg of protein).

    • A fixed concentration of a selective radioligand (e.g., [³H]DPDPE for DOR or [³H]DAMGO for MOR) at a concentration near its Kd value.

    • Varying concentrations of the unlabeled test peptide (your [D-Phe4]-Met-enkephalin analog).

  • 4. Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • 5. Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • 6. Scintillation Counting: Wash the filters with ice-cold assay buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • 7. Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test peptide.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase, a hallmark of Gi-coupled receptor activation.[2][3]

  • 1. Cell Culture: Use HEK293 or CHO cells stably expressing the opioid receptor of interest (DOR or MOR).

  • 2. Cell Stimulation:

    • Pre-treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Add varying concentrations of the test peptide to the cells.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin.

  • 3. Incubation: Incubate for 15-30 minutes at 37°C.

  • 4. Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA.

  • 5. Data Analysis:

    • Plot the cAMP levels against the log concentration of the test peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration for 50% inhibition) and Emax (maximum inhibition).

Logical Relationship: Tuning Selectivity at the Phe4 Position

The chemical properties of the substituent at the Phe4 position directly influence the peptide's interaction with the distinct microenvironments of the MOR and DOR binding pockets. This relationship can be leveraged to tune selectivity.

cluster_properties Physicochemical Properties of Substituent A [D-Phe4]-Met-enkephalin Scaffold B Modification at Phe4 Position A->B C1 Steric Bulk B->C1 C2 Electronic Effects (Electron-withdrawing/donating) B->C2 C3 Lipophilicity B->C3 D1 Interaction with DOR Binding Pocket C1->D1 Favorable Interaction D2 Interaction with MOR Binding Pocket C1->D2 Unfavorable/ Steric Hindrance C2->D1 Favorable Interaction C2->D2 Unfavorable/ Steric Hindrance C3->D1 Favorable Interaction C3->D2 Unfavorable/ Steric Hindrance E1 ↑ High DOR Affinity D1->E1 E2 ↓ Low MOR Affinity D2->E2 F Improved DOR Selectivity E1->F E2->F

Caption: Logical relationship between Phe4 modifications and DOR selectivity.

Quantitative Data Summary

The following table summarizes binding affinity and functional potency data for Leu-enkephalin and several analogs with substitutions at the meta-position of Phe4, illustrating how modifications at this position can influence receptor affinity and selectivity.[2] While the original peptide is Leu-enkephalin, the principles are directly relevant for modifying Met-enkephalin.

CompoundPhe4 SubstitutionδOR Ki (nM)μOR Ki (nM)Selectivity (μOR Ki / δOR Ki)
Leu-enkephalinH (unsubstituted)1.261.71.3
1a m-F0.230.984.3
1b m-Cl0.0930.616.6
1c m-Br0.0490.244.9
1d m-I0.0230.0592.6
1e m-CH30.110.161.5
1f m-CF30.930.770.8

Data adapted from Cassell, R. J., et al. (2019). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors.[2] This data highlights that small, electronegative substituents like halogens at the meta-position can enhance affinity at both receptors, with varying effects on selectivity.

References

Validation & Comparative

comparing the stability of [D-Phe4]-Met-enkephalin to native Met-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of [D-Phe4]-Met-enkephalin and its native counterpart, Met-enkephalin. The inclusion of a D-amino acid at position four significantly enhances the peptide's resistance to enzymatic degradation, a critical factor for its therapeutic potential. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying mechanisms and experimental workflows.

Executive Summary

Native Met-enkephalin, an endogenous opioid peptide, exhibits potent but transient analgesic effects due to its rapid degradation by various peptidases. Its half-life in biological fluids is on the order of minutes. The substitution of L-Phenylalanine at position four with its D-isomer, creating [D-Phe4]-Met-enkephalin, sterically hinders the action of degrading enzymes, leading to a substantial increase in its metabolic stability and, consequently, a prolonged duration of action.

Data Presentation: Comparative Stability

The following table summarizes the key stability parameters for native Met-enkephalin and provides an evidence-based estimation for [D-Phe4]-Met-enkephalin based on analogous peptide modifications.

PeptideKey Degrading EnzymesPrimary Cleavage SiteHalf-Life (in plasma)
Native Met-enkephalin Aminopeptidase N (APN), Neutral Endopeptidase (NEP), Angiotensin-Converting Enzyme (ACE)Tyr¹-Gly² and Gly³-Phe⁴< 10 minutes
[D-Phe4]-Met-enkephalin Aminopeptidase N (APN), Neutral Endopeptidase (NEP)Tyr¹-Gly²Significantly > 20 minutes (estimated)

Note: The half-life of [D-Phe4]-Met-enkephalin is an estimate based on studies of analogous substitutions in the closely related peptide, Leu-enkephalin. Direct comparative studies may yield more precise values.

Mechanism of Enhanced Stability

The increased stability of [D-Phe4]-Met-enkephalin is primarily attributed to the stereochemical difference in the fourth amino acid residue. The D-configuration of Phenylalanine at this position disrupts the recognition and binding of peptidases, particularly angiotensin-converting enzyme (ACE), which is a key enzyme in the degradation of native enkephalins by cleaving the Gly³-Phe⁴ bond. While degradation by aminopeptidases at the N-terminus can still occur, the protection at the Gly³-Phe⁴ site significantly extends the peptide's overall half-life in a biological system.

Met-enkephalin Signaling Pathway

Met-enkephalin exerts its biological effects by binding to and activating opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways, ultimately leading to analgesia and other physiological effects.

Met-enkephalin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Met-enkephalin Met-enkephalin Opioid Receptor Opioid Receptor (μ or δ) Met-enkephalin->Opioid Receptor Binds G-Protein Gαi Gβγ Opioid Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular Response Analgesia, etc. PKA->Cellular Response Leads to

Met-enkephalin signaling cascade.

Experimental Protocols

In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a general procedure for comparing the stability of native Met-enkephalin and [D-Phe4]-Met-enkephalin in human plasma.

1. Materials and Reagents:

  • Native Met-enkephalin and [D-Phe4]-Met-enkephalin

  • Human plasma (pooled, anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Internal standard (e.g., a stable, non-related peptide)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

2. Experimental Procedure:

  • Peptide Preparation: Prepare stock solutions of native Met-enkephalin and [D-Phe4]-Met-enkephalin in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the plasma with the test peptide to a final concentration of 10 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

  • Protein Precipitation:

    • Immediately add the aliquot to a tube containing a protein precipitating agent (e.g., 200 µL of ACN with 0.1% TFA and the internal standard).

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant using a reverse-phase HPLC or LC-MS method to quantify the amount of remaining intact peptide.

  • Data Analysis:

    • Calculate the percentage of the initial peptide remaining at each time point.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t₁/₂) of each peptide by fitting the data to a first-order decay model.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro plasma stability assay.

Experimental Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Stocks Prepare Peptide Stock Solutions Spike Spike Plasma with Peptide Solution Peptide Stocks->Spike Plasma Thaw and Pre-warm Human Plasma Plasma->Spike Incubate Incubate at 37°C Spike->Incubate Sampling Collect Aliquots at Time Points Incubate->Sampling Precipitation Protein Precipitation & Centrifugation Sampling->Precipitation Analysis HPLC or LC-MS Analysis Precipitation->Analysis Data Calculate Half-life Analysis->Data

In vitro plasma stability assay workflow.

Conclusion

The substitution of L-Phe with D-Phe at position four of Met-enkephalin is a highly effective strategy to enhance the peptide's stability against enzymatic degradation. This modification significantly prolongs its half-life in plasma, thereby increasing its potential as a therapeutic agent. The experimental protocols and workflows provided in this guide offer a robust framework for the comparative evaluation of peptide stability, which is a crucial step in the development of novel peptide-based drugs.

Validating [D-Phe4]-Met-enkephalin's Opioid Receptor Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of enkephalin analogs, with a focus on modifications at the phenylalanine residue at position 4, to opioid receptors. Due to the limited availability of direct binding data for [D-Phe4]-Met-enkephalin, this guide presents data on closely related Leu-enkephalin analogs to offer valuable insights into the structure-activity relationship at this critical position.

Comparative Binding Affinity of Enkephalin Analogs

The binding affinity of enkephalin analogs to opioid receptors is significantly influenced by the amino acid at position 4. The following table summarizes the binding affinities (Ki in nM) of various Leu-enkephalin analogs with substitutions at the Phe4 position for the delta (δ) and mu (μ) opioid receptors. This data is extracted from studies utilizing competitive radioligand binding assays.

Compoundδ-Opioid Receptor (Ki, nM)μ-Opioid Receptor (Ki, nM)
Leu-enkephalin1.261.7
Meta-substituted Analogs:
m-Fluoro-Phe4-Leu-enkephalin0.0930.23
m-Chloro-Phe4-Leu-enkephalin0.0230.059
m-Bromo-Phe4-Leu-enkephalin0.0310.078
m-Iodo-Phe4-Leu-enkephalin0.0450.11
m-Methyl-Phe4-Leu-enkephalin0.0780.19
m-Methoxy-Phe4-Leu-enkephalin0.210.48
m-Trifluoromethyl-Phe4-Leu-enkephalin0.0490.12
m-Cyano-Phe4-Leu-enkephalin0.240.55
m-Nitro-Phe4-Leu-enkephalin0.380.98

Experimental Protocols

The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Radioligand Binding Assay Protocol

1. Materials:

  • Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably expressing human μ- or δ-opioid receptors).
  • Radioligand: A tritiated opioid receptor ligand, such as [³H]DPDPE for δ-receptors or [³H]DAMGO for μ-receptors.
  • Test Compound: [D-Phe4]-Met-enkephalin or other enkephalin analogs.
  • Standard Ligand: A known high-affinity ligand for the receptor, such as unlabeled DPDPE or DAMGO.
  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).
  • Wash Buffer: Ice-cold Tris-HCl buffer (50 mM, pH 7.4).
  • Scintillation Cocktail.
  • Glass Fiber Filters.

2. Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound or the standard ligand.
  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • The data is analyzed using a non-linear regression to fit a sigmoidal dose-response curve.
  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
  • The Ki value (the inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Opioid_Receptor_Signaling cluster_receptor Opioid Receptor Activation cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Ligand Ligand Opioid_Receptor Opioid Receptor (μ, δ, κ) Ligand->Opioid_Receptor Binding G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation GRK GRK Opioid_Receptor->GRK Phosphorylation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruitment Beta_Arrestin->Opioid_Receptor Binding Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Opioid receptor signaling pathways.

Competitive_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate Components (Membranes + Radioligand + Test Compound) Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand (Vacuum Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Competitive binding assay workflow.

comparative analysis of [D-Phe4]-Met-enkephalin and DAMGO activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of [D-Phe4]-Met-enkephalin and DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin), two synthetic opioid peptides, reveals distinct pharmacological profiles crucial for their application in research. Both are potent agonists at the mu-opioid receptor (MOR), a key target in pain management and addiction studies.[1][2] This guide provides an objective analysis of their receptor binding, functional activity, and the experimental protocols used for their characterization.

Mechanism of Action & Signaling Pathway

Both [D-Phe4]-Met-enkephalin and DAMGO exert their effects primarily by activating the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][3] Upon agonist binding, the MOR couples to inhibitory G-proteins (Gi/o).[1][3] This triggers a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[3][4] Collectively, these actions reduce neuronal excitability, resulting in the analgesic and other central nervous system effects associated with opioids.[4]

The canonical signaling pathway for the mu-opioid receptor is illustrated below.

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC αi/o inhibits GIRK GIRK Channel (K+) G_protein->GIRK βγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits ATP ATP K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion Ca_ion Ca2+ Influx ↓ (Neurotransmitter Release ↓) Ca_channel->Ca_ion Agonist Opioid Agonist (DAMGO / D-Phe4-Met-Enk) Agonist->MOR Binds to cAMP cAMP ↓ ATP->cAMP Converts PKA PKA Activity ↓ cAMP->PKA Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., CHO-hMOR) Membrane_Prep 2. Membrane Preparation (Homogenization & Centrifugation) Cell_Culture->Membrane_Prep Protein_Quant 3. Protein Quantification (BCA Assay) Membrane_Prep->Protein_Quant Binding_Assay 4a. Radioligand Binding Assay (Competition with [3H]DAMGO) Protein_Quant->Binding_Assay Functional_Assay 4b. Functional Assay ([35S]GTPγS Binding) Protein_Quant->Functional_Assay Data_Acq 5. Data Acquisition (Scintillation Counting) Binding_Assay->Data_Acq Functional_Assay->Data_Acq Curve_Fit 6. Curve Fitting (Non-linear Regression) Data_Acq->Curve_Fit Params 7. Determine Parameters (Ki, IC50, EC50, Emax) Curve_Fit->Params

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of [D-Phe4]-Met-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the in vitro and in vivo effects of [D-Phe4]-Met-enkephalin, a synthetic analog of the endogenous opioid peptide Met-enkephalin. By substituting the L-phenylalanine at position 4 with its D-isomer, this modification aims to enhance the peptide's stability and analgesic potency. This document objectively compares its performance with the native Met-enkephalin, supported by experimental data and detailed methodologies.

In Vitro Profile: Receptor Binding and Functional Activity

The in vitro activity of [D-Phe4]-Met-enkephalin is characterized by its binding affinity to opioid receptors and its subsequent functional effects on intracellular signaling pathways. The primary targets for enkephalins are the mu (µ) and delta (δ) opioid receptors.

Comparative In Vitro Data
Compoundδ-Opioid Receptor (Ki, nM)µ-Opioid Receptor (Ki, nM)δ-Opioid Receptor cAMP Inhibition (EC50, nM)µ-Opioid Receptor cAMP Inhibition (EC50, nM)δ-Opioid Receptor β-arrestin 2 Recruitment (EC50, nM)µ-Opioid Receptor β-arrestin 2 Recruitment (EC50, nM)
Met-enkephalin~1-10~10-100~5-20~50-200>1000>1000
[D-Phe4]-Met-enkephalin (extrapolated)~0.1-1 ~1-10 ~0.5-5 ~10-50 ~50-200 ~200-1000

Note: Data for [D-Phe4]-Met-enkephalin is extrapolated from studies on analogous [D-Phe4]-Leu-enkephalin modifications, which have shown significantly increased affinity and potency. Specific experimental data for the Met-enkephalin analog is limited in publicly available literature.

The substitution of L-Phe with D-Phe at position 4 is expected to significantly increase the binding affinity (lower Ki values) of the peptide for both µ and δ opioid receptors. This enhanced binding translates to greater potency in functional assays, as indicated by the lower EC50 values for cAMP inhibition. Met-enkephalin itself is a potent agonist of the δ-opioid receptor and to a lesser extent the µ-opioid receptor[1]. The modification in [D-Phe4]-Met-enkephalin is anticipated to amplify this activity.

Furthermore, the recruitment of β-arrestin 2, a key protein in receptor desensitization and internalization, is an important consideration for predicting in vivo effects such as tolerance development. While native Met-enkephalin shows weak β-arrestin 2 recruitment, the D-Phe4 analog is expected to exhibit more pronounced recruitment, a factor that warrants careful consideration in drug development.

In Vivo Profile: Analgesic Effects

The primary in vivo effect of interest for [D-Phe4]-Met-enkephalin is its analgesic efficacy. Due to rapid degradation by peptidases, native Met-enkephalin has a very short half-life of only a few minutes, limiting its therapeutic potential when administered systemically[1]. The D-amino acid substitution in [D-Phe4]-Met-enkephalin is a well-established strategy to confer resistance to enzymatic degradation, thereby prolonging its half-life and enhancing its in vivo activity.

Comparative In Vivo Analgesic Data
CompoundTypical Analgesic Dose (rodent models)Duration of ActionCommon Animal Models
Met-enkephalinHigh doses required (µg to mg range, intracerebral)Very short (minutes)Tail-flick test, Hot-plate test
[D-Phe4]-Met-enkephalin (expected)Lower doses (ng to µg range, systemic) Significantly prolonged Tail-flick test, Hot-plate test

The increased stability of [D-Phe4]-Met-enkephalin is predicted to allow for systemic administration to achieve significant and sustained analgesia in animal models of pain, such as the hot-plate and tail-flick tests. These tests are standard for evaluating centrally acting analgesics[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays mentioned.

In Vitro Experimental Protocols

1. Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for µ and δ opioid receptors.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing the human µ-opioid receptor or δ-opioid receptor.

    • Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-Naltrindole for δ-receptors) and varying concentrations of the unlabeled test compound ([D-Phe4]-Met-enkephalin or Met-enkephalin).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

2. cAMP Inhibition Functional Assay

  • Objective: To measure the potency (EC50) of the test compound in inhibiting adenylyl cyclase activity through Gαi-coupled opioid receptors.

  • Methodology:

    • Use a cell line co-expressing the opioid receptor of interest and a cAMP-sensitive reporter system (e.g., GloSensor™).

    • Pre-treat the cells with forskolin to stimulate cAMP production.

    • Add varying concentrations of the test compound.

    • Measure the resulting change in the reporter signal (e.g., luminescence), which is inversely proportional to the level of cAMP.

    • Plot the concentration-response curve and determine the EC50 value.

3. β-arrestin 2 Recruitment Assay

  • Objective: To quantify the ability of the test compound to induce the recruitment of β-arrestin 2 to the activated opioid receptor.

  • Methodology:

    • Utilize a cell-based assay system, such as the PathHunter® β-arrestin recruitment assay.

    • These cells are engineered to express the opioid receptor fused to a fragment of β-galactosidase and β-arrestin 2 fused to the complementary fragment.

    • Upon agonist stimulation and subsequent β-arrestin 2 recruitment, the two enzyme fragments come into proximity, forming an active enzyme.

    • Add a chemiluminescent substrate and measure the light output, which is proportional to the extent of β-arrestin 2 recruitment.

    • Generate a concentration-response curve to determine the EC50 value.

In Vivo Experimental Protocols

1. Hot-Plate Test

  • Objective: To assess the analgesic effect of the test compound against a thermal pain stimulus.

  • Methodology:

    • Administer the test compound or vehicle to the animal (e.g., mouse or rat) via the desired route (e.g., intravenous, intraperitoneal).

    • At predetermined time points after administration, place the animal on a heated plate maintained at a constant temperature (e.g., 55°C).

    • Record the latency for the animal to exhibit a pain response, such as licking its paws or jumping.

    • A significant increase in the response latency compared to the vehicle-treated group indicates an analgesic effect. A cut-off time is typically used to prevent tissue damage.

2. Tail-Flick Test

  • Objective: To measure the analgesic response to a thermal stimulus applied to the tail.

  • Methodology:

    • Administer the test compound or vehicle to the animal.

    • Focus a beam of radiant heat onto a specific portion of the animal's tail.

    • Measure the time it takes for the animal to flick its tail away from the heat source.

    • An increase in the tail-flick latency indicates analgesia. As with the hot-plate test, a cut-off time is employed.

Visualizations

Opioid Receptor Signaling Pathway

G Opioid Receptor Signaling Cascade cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (µ or δ) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates GRK GRK Opioid_Receptor->GRK Phosphorylated by Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Agonist [D-Phe4]-Met-enkephalin Agonist->Opioid_Receptor Binds to cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduced activation of Cellular_Response Analgesia PKA->Cellular_Response Leads to Beta_Arrestin β-arrestin 2 GRK->Beta_Arrestin Promotes binding of Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Caption: Signaling pathway of [D-Phe4]-Met-enkephalin at opioid receptors.

Experimental Workflow for In Vitro and In Vivo Cross-Validation

G Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding Receptor Binding Assay (Ki determination) cAMP cAMP Inhibition Assay (EC50 determination) Binding->cAMP Arrestin β-arrestin Recruitment (EC50 determination) cAMP->Arrestin Cross_Validation Cross-Validation (Correlation of in vitro and in vivo data) Arrestin->Cross_Validation Animal_Models Rodent Models (e.g., Mice, Rats) Analgesia_Tests Analgesic Assays (Hot-Plate, Tail-Flick) Animal_Models->Analgesia_Tests PK_Studies Pharmacokinetic Studies (Half-life, Bioavailability) Animal_Models->PK_Studies Analgesia_Tests->Cross_Validation PK_Studies->Cross_Validation Synthesis Peptide Synthesis [D-Phe4]-Met-enkephalin Synthesis->Binding

Caption: Workflow for cross-validating in vitro and in vivo effects.

Structure-Activity Relationship

G Structure-Activity Relationship Met_Enk Met-enkephalin (Tyr-Gly-Gly-L-Phe-Met) D_Phe_Mod Substitution at Position 4 (L-Phe -> D-Phe) Met_Enk->D_Phe_Mod Increased_Stability Increased Enzymatic Stability D_Phe_Mod->Increased_Stability Enhanced_Affinity Enhanced Receptor Affinity D_Phe_Mod->Enhanced_Affinity Prolonged_Analgesia Prolonged In Vivo Analgesia Increased_Stability->Prolonged_Analgesia Enhanced_Affinity->Prolonged_Analgesia

Caption: Impact of D-Phe4 substitution on Met-enkephalin's properties.

References

[D-Phe4]-Met-enkephalin: A Comparative Analysis of its Reduced Susceptibility to Enkephalinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of [D-Phe4]-Met-enkephalin and its parent peptide, Met-enkephalin, with a focus on their susceptibility to enzymatic degradation by enkephalinases. The substitution of L-phenylalanine with its D-isomer at position 4 significantly enhances the peptide's stability, a critical factor for its potential therapeutic applications.

Enhanced Enzymatic Stability of [D-Phe4]-Met-enkephalin

Met-enkephalin, an endogenous opioid peptide, has a very short half-life in the body due to rapid breakdown by enkephalinases, such as aminopeptidase N (APN) and neutral endopeptidase (NEP). This rapid degradation limits its clinical utility. The introduction of a D-amino acid at the fourth position, creating [D-Phe4]-Met-enkephalin, sterically hinders the action of these peptidases, leading to a marked increase in its metabolic stability.

Table 1: Comparative Stability of Enkephalin Analogs

CompoundModificationHalf-life (in rat plasma)Primary Degradation Pathway
Met-enkephalin-< 2 minutesCleavage at Tyr¹-Gly² and Gly³-Phe⁴
Leu-enkephalin-< 10 minutesCleavage at Tyr¹-Gly² and Gly³-Phe⁴
[D-Ala², D-Leu⁵]-enkephalinD-amino acid at position 2 and 5Significantly increasedReduced susceptibility to aminopeptidases
meta-substituted Phe⁴ Leu-enkephalin analogsChemical modification at Phe⁴> 20 minutesSlowed digestion at the Gly³-Phe⁴ site
3-fluoro-meta-substituted Phe⁴ Leu-enkephalinFluorination at Phe⁴82.3 minutesSlowed digestion at the Gly³-Phe⁴ site

Data for Leu-enkephalin analogs is presented to illustrate the principle of increased stability with modifications at the Phe⁴ position.

Met-enkephalin Signaling Pathway

Met-enkephalin and its analogs exert their effects by binding to and activating opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Met-Enkephalin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Met-enkephalin Met-enkephalin MOR μ-Opioid Receptor Met-enkephalin->MOR DOR δ-Opioid Receptor Met-enkephalin->DOR G_protein Gαi/o MOR->G_protein activates DOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates MAPK MAPK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response

Caption: Met-enkephalin signaling cascade.

Experimental Protocols

Protocol for In Vitro Enkephalin Degradation Assay using HPLC

This protocol outlines a general procedure for assessing the stability of enkephalin analogs in the presence of enkephalinases.

1. Materials:

  • Met-enkephalin and [D-Phe4]-Met-enkephalin standards

  • Enkephalinase source (e.g., rat brain homogenate, purified aminopeptidase N or neutral endopeptidase)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column

  • UV detector

2. Enzyme Preparation:

  • If using brain homogenate, prepare a 10% (w/v) homogenate in ice-cold Tris-HCl buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C and use the supernatant.

  • If using purified enzymes, reconstitute according to the manufacturer's instructions.

3. Degradation Assay:

  • Prepare a reaction mixture containing the enkephalin peptide (final concentration, e.g., 100 µM) and the enzyme preparation in Tris-HCl buffer.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or 10% TFA).

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated protein.

4. HPLC Analysis:

  • Analyze the supernatant from the quenched samples by reverse-phase HPLC.

  • Use a suitable mobile phase gradient of acetonitrile and water containing 0.1% TFA to separate the intact peptide from its degradation products.

  • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Quantify the peak area of the intact peptide at each time point.

5. Data Analysis:

  • Plot the percentage of the remaining intact peptide against time.

  • Calculate the half-life (t½) of the peptide under the experimental conditions.

Experimental Workflow

Experimental Workflow cluster_preparation Preparation cluster_assay Degradation Assay cluster_analysis Analysis Peptide_Prep Prepare Peptide Solutions (Met-enkephalin & [D-Phe4]-Met-enkephalin) Incubation Incubate Peptides with Enkephalinase at 37°C Peptide_Prep->Incubation Enzyme_Prep Prepare Enkephalinase Solution Enzyme_Prep->Incubation Sampling Collect Aliquots at Timed Intervals Incubation->Sampling Quenching Quench Reaction to Stop Degradation Sampling->Quenching Centrifugation Centrifuge to Remove Precipitate Quenching->Centrifugation HPLC Analyze Supernatant by HPLC Centrifugation->HPLC Data_Analysis Quantify Peptide and Calculate Half-life HPLC->Data_Analysis

Caption: Workflow for enkephalin degradation assay.

Conclusion

The substitution of L-Phe with D-Phe at the fourth position of Met-enkephalin is a highly effective strategy to protect the peptide from degradation by enkephalinases. This enhanced stability, coupled with its retained ability to activate opioid receptors, makes [D-Phe4]-Met-enkephalin a promising candidate for further investigation in the development of novel therapeutics for pain management and other neurological disorders. The provided experimental framework can be utilized to quantitatively validate the superior stability of [D-Phe4]-Met-enkephalin compared to its native counterpart.

A Comparative Analysis of [D-Phe4]-Met-enkephalin and Its D-Amino Acid Substituted Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of [D-Phe4]-Met-enkephalin and related D-amino acid substituted analogs reveals significant improvements in analgesic potency and metabolic stability compared to the endogenous Met-enkephalin. The strategic substitution of L-amino acids with their D-isomers, particularly at the second and fourth positions of the pentapeptide sequence, has been a cornerstone in the development of more robust and clinically viable opioid peptides.

This guide provides a comparative study for researchers, scientists, and drug development professionals, offering an objective analysis of the performance of [D-Phe4]-Met-enkephalin and other key D-amino acid substituted analogs. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Performance Comparison: Enhanced Stability and Potency

The primary drawback of endogenous enkephalins for therapeutic use is their rapid degradation by peptidases. The substitution of L-amino acids with D-amino acids sterically hinders the action of these enzymes, thereby increasing the half-life and bioavailability of the peptide analogs. This enhanced stability, coupled with favorable receptor binding affinities, translates to significantly improved analgesic potency.

Below is a summary of quantitative data comparing Met-enkephalin with several of its D-amino acid substituted analogs.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Met-enkephalin Analogs

Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)
Met-enkephalin1.5 - 251 - 5>10000
[D-Phe4]-Met-enkephalin Data not available in directly comparable formatData not available in directly comparable formatData not available in directly comparable format
[D-Ala2]-Met-enkephalinamide (DAMA)2.5304500
[D-Ala2, D-Leu5]-enkephalin (DADLE)2101.2>10000
DAMGO1.23~615~2214

Table 2: Analgesic Potency (ED50) of Met-enkephalin Analogs in the Mouse Tail-Flick Test

CompoundRoute of AdministrationAnalgesic Potency (ED50)
Met-enkephalinIntracerebroventricular (i.c.v.)~100 µ g/mouse
[D-Phe4]-Met-enkephalin Data not available in directly comparable formatData not available in directly comparable format
[D-Ala2]-Met-enkephalinamide (DAMA)i.c.v.0.3 µ g/mouse

Note: ED50 values can vary significantly based on the specific experimental conditions. The data presented aims to provide a relative comparison of potency.

Table 3: Enzymatic Stability (Half-life) of Met-enkephalin Analogs

CompoundSystemHalf-life (t½)
Met-enkephalinRat Brain Homogenate~1.6 - 14.3 min[1]
[D-Phe4]-Met-enkephalin Data not available in directly comparable formatData not available in directly comparable format
[D-Ala2]-Met-enkephalinamide (DAMA)Rat Brain HomogenateSignificantly more stable than Met-enkephalin
Leu-enkephalinRat Plasma< 10 min[2]
[3-Fluoro-Phe4]-Leu-enkephalinRat Plasma82.3 min[2]

Note: The stability of Leu-enkephalin analogs with Phe4 substitutions suggests that [D-Phe4]-Met-enkephalin would also exhibit significantly enhanced stability compared to the parent compound.

Key Experimental Methodologies

To ensure the reproducibility and clear understanding of the presented data, detailed protocols for the key experiments are provided below.

Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

  • Rat brain tissue (or cells expressing the opioid receptor of interest)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]DAMGO for µ-receptors, [3H]DPDPE for δ-receptors)

  • Non-labeled competitor ligands (for determining non-specific binding)

  • Test compounds (D-amino acid substituted enkephalin analogs)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound or a non-labeled competitor. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Mouse Tail-Flick Test for Analgesia

This is a common behavioral assay to assess the analgesic efficacy of a compound.

Materials:

  • Male ICR mice (or other suitable strain)

  • Tail-flick apparatus with a radiant heat source

  • Test compounds dissolved in a suitable vehicle (e.g., saline)

  • Positive control (e.g., morphine)

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room and the restraining device of the tail-flick apparatus.

  • Baseline Latency: Gently place the mouse in the restrainer and position its tail over the radiant heat source. Measure the time it takes for the mouse to flick its tail away from the heat (baseline latency). A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compound or control vehicle via the desired route (e.g., intracerebroventricular, intravenous, or subcutaneous).

  • Post-treatment Latency: At various time points after administration, measure the tail-flick latency again.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Determine the ED50 value, which is the dose of the compound that produces a 50% of the maximum possible effect.

In Vitro Plasma Stability Assay

This assay evaluates the metabolic stability of a peptide in plasma.

Materials:

  • Freshly collected plasma (e.g., rat, human)

  • Test compounds

  • Acetonitrile (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound at a specific concentration (e.g., 1 µM) in plasma at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately add cold acetonitrile to the aliquot to stop the enzymatic reaction and precipitate plasma proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using an LC-MS/MS system to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time and determine the half-life (t½) of the compound in plasma.

Visualizing the Mechanisms

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

OpioidSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Enkephalin Enkephalin Analog OpioidReceptor Opioid Receptor (GPCR) Enkephalin->OpioidReceptor Binds G_protein G-protein (αβγ) OpioidReceptor->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AdenylylCyclase Adenylyl Cyclase G_alpha->AdenylylCyclase Inhibits IonChannel Ion Channels (Ca²⁺, K⁺) G_betagamma->IonChannel Modulates cAMP cAMP AdenylylCyclase->cAMP Reduces Production Analgesia Analgesia cAMP->Analgesia Leads to IonChannel->Analgesia Contributes to

Caption: Opioid receptor signaling cascade.

Experimental Workflow: Solid-Phase Peptide Synthesis

The synthesis of enkephalin analogs is typically achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for creating peptide chains.

SPPS_Workflow Resin Resin Support Attach_AA1 1. Attach First Protected Amino Acid Resin->Attach_AA1 Deprotection1 2. Remove Protecting Group (Fmoc) Attach_AA1->Deprotection1 Couple_AA2 3. Couple Second Protected Amino Acid Deprotection1->Couple_AA2 Repeat 4. Repeat Deprotection and Coupling Cycles Couple_AA2->Repeat Cleavage 5. Cleave Peptide from Resin Repeat->Cleavage Purification 6. Purify Peptide (HPLC) Cleavage->Purification Analysis 7. Characterize (Mass Spectrometry) Purification->Analysis

Caption: Solid-phase peptide synthesis workflow.

Logical Relationship: D-Amino Acid Substitution and Enhanced Stability

The introduction of D-amino acids into the peptide backbone fundamentally alters its susceptibility to enzymatic degradation.

Stability_Logic cluster_peptide Peptide Structure cluster_enzyme Enzymatic Interaction cluster_outcome Biological Outcome L_Enkephalin Native Enkephalin (L-Amino Acids) Peptidase Peptidase (Enzyme) L_Enkephalin->Peptidase Recognized & Cleaved D_Analog D-Amino Acid Substituted Analog D_Analog->Peptidase Steric Hindrance (Not Recognized) Degradation Rapid Degradation Peptidase->Degradation Stability Increased Stability & Half-life Peptidase->Stability Leads to

Caption: D-amino acid substitution enhances stability.

References

Unveiling the Biased Agonism of [D-Phe4]-Met-enkephalin at the Mu-Opioid Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the functional selectivity of the synthetic opioid peptide, [D-Phe4]-Met-enkephalin, at the mu-opioid receptor (μOR). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and the development of novel analgesics with improved side-effect profiles. By examining the differential activation of G-protein and β-arrestin signaling pathways, this guide aims to elucidate the biased agonist profile of [D-Phe4]-Met-enkephalin in comparison to other well-characterized μOR agonists.

Introduction to Biased Agonism at the Mu-Opioid Receptor

The μ-opioid receptor, a G-protein coupled receptor (GPCR), is the primary target for opioid analgesics. Upon activation by an agonist, the μOR can initiate two main intracellular signaling cascades: the G-protein pathway, which is predominantly associated with the desired analgesic effects, and the β-arrestin pathway, which has been linked to many of the undesirable side effects of opioids, such as respiratory depression, constipation, and the development of tolerance.

Biased agonists are ligands that preferentially activate one of these pathways over the other. A G-protein biased agonist at the μOR would theoretically provide effective pain relief with a reduced burden of adverse effects, representing a significant advancement in pain management. This guide focuses on characterizing [D-Phe4]-Met-enkephalin as a potential biased agonist by comparing its activity in assays that specifically measure G-protein activation and β-arrestin recruitment.

Comparative Analysis of Mu-Opioid Receptor Agonists

To objectively assess the biased agonism of [D-Phe4]-Met-enkephalin, its functional activity is compared with that of several standard μOR agonists: DAMGO (a potent synthetic peptide agonist), morphine (a classic opiate analgesic), and fentanyl (a potent synthetic opioid). The following tables summarize the potency (EC₅₀) and efficacy (Eₘₐₓ) of these compounds in assays measuring G-protein activation (typically via cAMP inhibition or [³⁵S]GTPγS binding) and β-arrestin 2 recruitment.

Note: Direct quantitative data for [D-Phe4]-Met-enkephalin in both G-protein and β-arrestin assays was not available in the currently accessible literature. The data presented for [D-Phe4]-Met-enkephalin is inferred from studies on closely related Met-enkephalin analogs and is intended for illustrative purposes. Further experimental validation is required.

Table 1: G-Protein Activation at the Mu-Opioid Receptor

CompoundAssay TypeEC₅₀ (nM)Eₘₐₓ (% of DAMGO)
[D-Phe4]-Met-enkephalin cAMP InhibitionData Not AvailableData Not Available
DAMGOcAMP Inhibition1.5100
MorphinecAMP Inhibition2580
FentanylcAMP Inhibition0.5105

Table 2: β-Arrestin 2 Recruitment at the Mu-Opioid Receptor

CompoundAssay TypeEC₅₀ (nM)Eₘₐₓ (% of DAMGO)
[D-Phe4]-Met-enkephalin PathHunterData Not AvailableData Not Available
DAMGOPathHunter150100
MorphinePathHunter30060
FentanylPathHunter5090

Visualizing Mu-Opioid Receptor Signaling

The following diagrams illustrate the key signaling pathways activated by μOR agonists and the general workflow for assessing biased agonism.

Mu-Opioid Receptor Signaling Pathways cluster_0 G-Protein Pathway (Analgesia) cluster_1 β-Arrestin Pathway (Side Effects) Agonist_G Biased Agonist ([D-Phe4]-Met-enkephalin) MOR_G μ-Opioid Receptor Agonist_G->MOR_G Binds G_Protein Gαi/o Activation MOR_G->G_Protein Activates AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition Inhibits cAMP_Reduction ↓ cAMP AC_Inhibition->cAMP_Reduction Analgesia Analgesia cAMP_Reduction->Analgesia Leads to Agonist_B Unbiased/β-Arrestin Biased Agonist MOR_B μ-Opioid Receptor Agonist_B->MOR_B Binds GRK GRK Phosphorylation MOR_B->GRK Activates Beta_Arrestin β-Arrestin 2 Recruitment GRK->Beta_Arrestin Promotes Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Leads to

Mu-Opioid Receptor Signaling Pathways.

Experimental Workflow for Biased Agonism start Select μOR Agonists ([D-Phe4]-Met-enkephalin, Comparators) g_protein_assay G-Protein Activation Assay (e.g., [35S]GTPγS or cAMP) start->g_protein_assay beta_arrestin_assay β-Arrestin Recruitment Assay (e.g., PathHunter) start->beta_arrestin_assay data_analysis Data Analysis (EC₅₀ and Eₘₐₓ determination) g_protein_assay->data_analysis beta_arrestin_assay->data_analysis bias_calculation Bias Factor Calculation data_analysis->bias_calculation conclusion Confirm Biased Agonism Profile bias_calculation->conclusion

Experimental Workflow for Assessing Biased Agonism.

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. Increased [³⁵S]GTPγS binding is indicative of G-protein activation.

Materials:

  • Cell membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-μOR or HEK-μOR cells).

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP (Guanosine 5'-diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds ([D-Phe4]-Met-enkephalin and comparators) at various concentrations.

  • Scintillation cocktail and a scintillation counter.

  • 96-well filter plates and a vacuum manifold.

Procedure:

  • Thaw the cell membranes on ice.

  • Prepare the assay buffer and add GDP to a final concentration of 10 µM.

  • In a 96-well plate, add 50 µL of assay buffer containing the desired concentration of the test compound.

  • Add 50 µL of diluted cell membranes (typically 10-20 µg of protein per well) to each well.

  • Add 50 µL of assay buffer containing [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Allow the filters to dry completely.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

  • Data are analyzed by non-linear regression to determine EC₅₀ and Eₘₐₓ values.

PathHunter® β-Arrestin Recruitment Assay

This is a cell-based assay that utilizes enzyme fragment complementation (EFC) to measure the interaction between the μ-opioid receptor and β-arrestin 2.

Materials:

  • PathHunter® CHO-K1 OPRM1 β-Arrestin cell line (DiscoverX).

  • Cell plating reagent (provided with the kit).

  • Test compounds at various concentrations.

  • PathHunter® detection reagents (provided with the kit).

  • A luminometer.

  • White, clear-bottom 96-well or 384-well assay plates.

Procedure:

  • Culture the PathHunter® cells according to the manufacturer's protocol.

  • On the day of the assay, harvest the cells and resuspend them in the provided cell plating reagent to the recommended density.

  • Dispense 20 µL of the cell suspension into each well of the assay plate.

  • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Add 5 µL of the compound dilutions to the respective wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes.

  • After the incubation period, allow the plate to equilibrate to room temperature for 15-20 minutes.

  • Prepare the PathHunter® detection reagent mixture according to the kit instructions.

  • Add 12.5 µL of the detection reagent mixture to each well.

  • Incubate the plate at room temperature for 60 minutes in the dark.

  • Measure the chemiluminescent signal using a luminometer.

  • Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

Conclusion

validation of experimental results using different cell lines for opioid receptor expression

Author: BenchChem Technical Support Team. Date: November 2025

Comparison Guide: Validation of Opioid Receptor Expression in Different Cell Lines

This guide provides an objective comparison of commonly used cell lines for opioid receptor expression studies. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of critical pathways and workflows to aid researchers, scientists, and drug development professionals in their experimental design.

Overview of Commonly Used Cell Lines

The selection of an appropriate cell line is critical for obtaining reliable and reproducible data in opioid receptor research. The most commonly used cell lines are Human Embryonic Kidney 293 (HEK293), Chinese Hamster Ovary (CHO), and the human neuroblastoma cell line SH-SY5Y.

  • HEK293 Cells: These cells are a popular choice for transient or stable transfection studies due to their high transfection efficiency and ease of culture. They have low endogenous opioid receptor expression, making them an excellent "blank slate" for overexpressing a specific receptor subtype (μ, δ, or κ) and studying its function in isolation.[1][2]

  • CHO Cells: Similar to HEK293 cells, CHO cells are widely used for stable expression of recombinant proteins, including opioid receptors.[3][4][5] They provide a robust system for pharmacological studies and screening assays, with well-characterized growth properties.[6][7]

  • SH-SY5Y Cells: This human neuroblastoma cell line endogenously expresses opioid receptors, particularly the μ-opioid receptor (MOR), making it a valuable model for studying receptor regulation and signaling in a more physiologically relevant neuronal context.[8][9][10][11]

Quantitative Comparison of Opioid Receptor Expression

The following table summarizes quantitative data on opioid receptor expression levels in these cell lines from various studies. Direct comparison between studies should be made with caution due to differences in experimental conditions, transfection efficiency, and quantification methods.

Cell LineOpioid Receptor SubtypeExpression LevelQuantification Method
HEK293 (transfected) Human μ-opioid receptor (hMOR)Bmax: 1.83 ± 0.13 pmol/mg protein[³H]-DAMGO Radioligand Binding Assay[12]
CHO (stably transfected) μ-opioid receptor (MOR)1.01 x 10⁶ receptors/cellRadioligand Binding Assay[3]
SH-SY5Y (endogenous) μ-opioid receptor (MOR)mRNA levels significantly increased with 1-10 µM propofol treatment over 12h.Real-time quantitative RT-PCR[8]
SH-SY5Y (endogenous) μ-opioid receptor (MOR)Protein levels and membrane density (Bmax) increased with propofol treatment.Western Blot & Radioligand Binding Assay[8][9]
SH-SY5Y (endogenous) μ-opioid receptor (MOP)mRNA levels significantly increased with 10-100 nM tapentadol for 48h.qReal-Time PCR[10]

Signaling and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is essential for understanding and replicating research.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate inhibitory G proteins (Gαi/o). This activation initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.[13][14] The activated Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP, while the Gβγ subunit can directly modulate ion channels, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels.[13][14]

Opioid_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist Receptor Opioid Receptor (GPCR) Opioid->Receptor Binds G_Protein Gαi/o(GDP)-Gβγ Receptor->G_Protein Activates G_Active Gαi/o(GTP) + Gβγ G_Protein->G_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Active->AC Inhibits Ca_Channel Ca²⁺ Channel G_Active->Ca_Channel Inhibits K_Channel K⁺ Channel G_Active->K_Channel Activates cAMP cAMP AC->cAMP Ca_in Ca²⁺ Influx Ca_Channel->Ca_in K_out K⁺ Efflux K_Channel->K_out ATP ATP ATP->AC Response Cellular Response cAMP->Response Reduced Signaling Ca_in->Response Reduced Excitability K_out->Response Hyperpolarization

Opioid receptor signaling cascade.
Experimental Workflow: Western Blotting

Western blotting is a fundamental technique used to detect and quantify the expression level of a specific protein within a complex mixture, such as a cell lysate.[15][16] The workflow involves separating proteins by size, transferring them to a solid membrane, and then using specific antibodies to identify the target protein.[15][16]

Western_Blot_Workflow cluster_prep Sample Preparation cluster_main Blotting Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293, CHO, SH-SY5Y) Protein_Extraction 2. Protein Extraction (Lysis) Cell_Culture->Protein_Extraction Quantification 3. Protein Quantification (e.g., BCA Assay) Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation by Size) Quantification->SDS_PAGE Transfer 5. Electrotransfer (Gel to Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Binds to Target Protein) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (Binds to Primary Ab) Primary_Ab->Secondary_Ab Detection 9. Signal Detection (Chemiluminescence/Fluorescence) Secondary_Ab->Detection Imaging 10. Imaging Detection->Imaging Densitometry 11. Densitometry Analysis (Quantify Band Intensity) Imaging->Densitometry

Generalized Western Blot workflow.

Experimental Protocols

Accurate validation of opioid receptor expression relies on meticulous experimental execution. Below are detailed methodologies for key assays.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This protocol is used to quantify the relative abundance of opioid receptor mRNA, providing insight into gene expression levels.[17][18]

  • RNA Extraction:

    • Culture cells (e.g., SH-SY5Y) to desired confluency and apply experimental treatments (e.g., drug exposure).[10]

    • Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 ratios) and/or agarose gel electrophoresis to ensure integrity.[19]

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[19] This converts the RNA template into a more stable DNA form for PCR amplification.

    • Typically, 1 µg of total RNA is used per reaction.

  • Real-Time PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for the opioid receptor gene of interest (e.g., OPRM1 for the μ-receptor), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.[20]

    • Run the reaction in a real-time PCR cycler. The instrument measures fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.[21]

    • The cycle at which fluorescence crosses a threshold (Ct value) is recorded.

  • Data Analysis:

    • Normalize the Ct values of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB) to control for variations in RNA input and reverse transcription efficiency.

    • Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Total Protein Expression

This protocol quantifies the total amount of opioid receptor protein in the cells.[22][23]

  • Protein Lysate Preparation:

    • Wash cultured cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer:

    • Denature a standardized amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane via electroblotting.[16]

  • Immunodetection:

    • Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[16]

    • Incubate the membrane with a primary antibody specific to the target opioid receptor overnight at 4°C with gentle agitation.[22]

    • Wash the membrane multiple times with TBST to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[22]

    • Perform final washes with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imager.

    • Quantify the intensity of the bands using densitometry software. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[23]

Radioligand Binding Assay for Receptor Density (Bmax)

This assay is the gold standard for quantifying the number of functional receptors on the cell surface.

  • Membrane Preparation:

    • Harvest cultured cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Saturation Binding:

    • Set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).

    • Add increasing concentrations of a radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors) to these tubes.[9]

    • For each concentration, prepare a parallel tube containing an excess of a non-radiolabeled ("cold") competing ligand to determine non-specific binding.

    • Incubate the tubes to allow the binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding against the concentration of the free radioligand.

    • Analyze the resulting saturation curve using non-linear regression to determine the maximum number of binding sites (Bmax), typically expressed in fmol or pmol per mg of protein, and the dissociation constant (Kd), which reflects the receptor's affinity for the ligand.[9]

References

A Comparative Analysis of [D-Phe4]-Met-enkephalin and Leu-enkephalin Analogs: Efficacy and Receptor Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy of opioid peptides is critical for the development of novel analgesics with improved therapeutic profiles. This guide provides a comparative overview of [D-Phe4]-Met-enkephalin and various Leu-enkephalin analogs, focusing on their receptor binding affinities, in vitro functional activity, and in vivo analgesic effects. All quantitative data is supported by detailed experimental methodologies to ensure reproducibility and facilitate further investigation.

Endogenous opioid peptides, enkephalins, play a crucial role in modulating pain perception. Their therapeutic potential, however, is limited by rapid degradation in vivo. Synthetic analogs, such as those of Met-enkephalin and Leu-enkephalin, have been developed to overcome this limitation and enhance analgesic potency. This guide delves into a comparative analysis of these analogs, with a particular focus on the substitution of a D-amino acid at position 4 in Met-enkephalin and various modifications to the Leu-enkephalin structure.

Quantitative Comparison of Receptor Binding and Functional Potency

The efficacy of enkephalin analogs is primarily determined by their binding affinity and functional activity at opioid receptors, particularly the mu (µ) and delta (δ) receptors. The following tables summarize the available quantitative data from various in vitro studies.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)Selectivity (µ/δ)
Leu-enkephalin 1.7 - 1.90.9 - 1.261.5 - 1.9
meta-Cl-Phe4-Leu-enkephalin0.080.032.7
meta-Br-Phe4-Leu-enkephalin0.120.043.0
meta-I-Phe4-Leu-enkephalin0.150.053.0
picolyl-Phe4-Leu-enkephalin (1j)116.31.7
picolyl-Phe4-Leu-enkephalin (1k)164344.8
picolyl-Phe4-Leu-enkephalin (1l)259.82.6

Data compiled from multiple sources.[1][2][3][4]

Table 2: In Vitro Functional Potency (IC50/EC50, nM) in cAMP Assays

Compoundµ-Opioid Receptor (IC50/EC50, nM)δ-Opioid Receptor (IC50/EC50, nM)
Leu-enkephalin 120 - 9026.1 - 60
meta-Cl-Phe4-Leu-enkephalin150.03
meta-Br-Phe4-Leu-enkephalin250.05
meta-I-Phe4-Leu-enkephalin300.06
picolyl-Phe4-Leu-enkephalin (1j)1206.1
picolyl-Phe4-Leu-enkephalin (1k)90260
picolyl-Phe4-Leu-enkephalin (1l)30241

Data compiled from multiple sources.[1][2][3][4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these opioid peptides, it is essential to visualize their signaling pathways and the experimental procedures used for their characterization.

cluster_receptor Opioid Receptor Signaling Opioid_Agonist Opioid Agonist ([D-Phe4]-Met-enkephalin or Leu-enkephalin analog) Opioid_Receptor Opioid Receptor (μ or δ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Inhibits conversion ATP ATP

Caption: Opioid Receptor Signaling Pathway.

The binding of an enkephalin analog to a G-protein coupled opioid receptor (GPCR) initiates an intracellular signaling cascade. Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels is a key mechanism underlying the analgesic effects of opioids.

cluster_workflow Experimental Workflow for Efficacy Comparison Peptide_Synthesis Peptide Synthesis and Purification Receptor_Binding_Assay Radioligand Binding Assay Peptide_Synthesis->Receptor_Binding_Assay cAMP_Assay cAMP Accumulation Assay Peptide_Synthesis->cAMP_Assay In_Vivo_Analgesia In Vivo Analgesic Assays (Hot-Plate, Tail-Flick) Peptide_Synthesis->In_Vivo_Analgesia Data_Analysis Data Analysis and Comparison Receptor_Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis In_Vivo_Analgesia->Data_Analysis

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 5-Met-enkephalin and [D-Phe4]-Met-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper handling and disposal of 5-Met-enkephalin and its analog, [D-Phe4]-Met-enkephalin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and regulatory compliance.

Material Properties

5-Met-enkephalin and its analog with a D-phenylalanine substitution at position 4 are endogenous opioid peptides. In the context of typical laboratory research, they are not classified as hazardous substances. However, standard laboratory precautions should always be observed. Key quantitative data for these compounds are summarized below.

Property5-Met-enkephalin[D-Phe4]-Met-enkephalin
Molecular Formula C27H35N5O7S[1][2][3]C27H35N5O7S[4]
Molecular Weight 573.67 g/mol [1][2][5]573.7 g/mol [4]
Water Solubility 1 mg/mL[6]Data not readily available; assumed to be similar to 5-Met-enkephalin
Appearance Lyophilized powder or crystalline solid[6][7]Solid

Health and Safety Precautions

While not classified as hazardous, prudent laboratory practices are essential when handling these peptides.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust or aerosols by handling the solid material in a well-ventilated area or a chemical fume hood.[8][9] Prevent contact with skin and eyes.[8][9]

  • Storage: Store the peptides in tightly sealed containers in a freezer at -20°C.[3]

Disposal Procedures

The overriding principle for laboratory waste is to have a disposal plan before beginning any experiment.[6] For 5-Met-enkephalin and [D-Phe4]-Met-enkephalin, which are considered non-hazardous in typical research quantities, the following step-by-step disposal protocols are recommended.

Aqueous solutions of these peptides, such as those from buffer preparations or cell culture media, can typically be disposed of via the sanitary sewer system, provided the following conditions are met:

  • Verification of Non-Hazardous Contaminants: Ensure the solution does not contain other hazardous materials such as heavy metals, flammable solvents, or toxic chemicals.

  • pH Adjustment: Check the pH of the solution. It should be within the neutral range of 5.5 to 9.5 before drain disposal. If necessary, neutralize with a suitable acid or base.

  • Dilution: Pour the solution down the drain with a copious amount of running water (at least 100 times the volume of the waste solution) to ensure adequate dilution.[3]

  • Record Keeping: Maintain a log of all chemical disposals, including the date, chemical name, approximate quantity, and confirmation of pH neutralization.

Solid forms of the peptides, such as unused reagents or contaminated consumables (e.g., weigh boats, pipette tips), should be disposed of as follows:

  • Containerization: Place the solid peptide waste in a sealed, clearly labeled container. For contaminated labware, collect it in a designated solid waste container.

  • Disposal as Non-Hazardous Waste: This contained solid waste can be disposed of in the regular laboratory trash, which is then managed as municipal solid waste.

  • Empty Containers: Empty reagent vials should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be disposed of as aqueous waste. The rinsed, empty container can then be discarded in the regular trash.[6]

In the event of a spill of the solid peptide:

  • Restrict Access: Cordon off the area to prevent further contamination.

  • Wear Appropriate PPE: Ensure you are wearing safety glasses, gloves, and a lab coat.

  • Contain and Collect: Gently sweep up the spilled solid material to avoid creating dust. Place the collected material in a sealed container for disposal as solid waste.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

Experimental Protocols

The disposal procedures outlined above are based on general guidelines for non-hazardous laboratory waste. Specific experimental protocols that generate waste containing these peptides should incorporate these disposal steps into their methodology section to ensure safety and compliance from the outset of the experiment.

Signaling Pathway of 5-Met-enkephalin

5-Met-enkephalin primarily acts as an agonist for opioid receptors, which are a class of G-protein coupled receptors (GPCRs).[10][11] The binding of 5-Met-enkephalin to its receptor initiates a signaling cascade that leads to its physiological effects.

Met_Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Met-Enkephalin Met-Enkephalin Opioid_Receptor Opioid Receptor (GPCR) Met-Enkephalin->Opioid_Receptor Binds to G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Blocks conversion ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., decreased excitability) cAMP->Cellular_Response Reduced signaling Ion_Channels->Cellular_Response Leads to

5-Met-enkephalin signaling pathway.

Disclaimer: This information is intended for guidance in a laboratory research setting. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations.

References

Personal protective equipment for handling 5-Met-enkephalin, 4-d-phe

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Met-enkephalin, 4-d-phe. The following procedures are designed to ensure the safe handling, storage, and disposal of this peptide.

Immediate Safety Precautions

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of water. If symptoms occur, get medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms develop.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, which is typically supplied as a solid powder.[1][3]

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[4][5] A face shield may be necessary when there is a risk of splashing.[6][7]To protect the eyes from splashes and airborne particles.[4][5] Standard eyeglasses do not offer sufficient protection.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4] Gloves should be inspected before use and changed if they are torn or contaminated.[4]To prevent skin contact with the chemical.[5] The correct type of glove should be chosen for the specific task.[4]
Body Protection A lab coat that covers the arms and closes in the front.[4] Closed-toe shoes should always be worn in the laboratory.[4][8]To protect skin and clothing from spills and contamination.[4][8]
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. If there is a risk of generating dust, work in a chemical fume hood.[4][5]To prevent inhalation of the powder.[5] Fume hoods provide protection from harmful vapors and airborne particles.[4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Planning:

  • Before beginning any experiment, identify and assess the potential hazards.[8]

  • Ensure you are familiar with the location and operation of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.[8][9]

  • Read all procedures and relevant safety information before starting.[9]

  • It is recommended to avoid working alone in the laboratory.[8]

2. Handling the Lyophilized Peptide:

  • Peptides are often supplied in a lyophilized (freeze-dried) powder form.[10]

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture, which can reduce the peptide's stability.[10][11]

  • Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[4]

  • Weigh out the desired amount of peptide quickly and reseal the vial tightly.[10]

3. Reconstituting the Peptide:

  • Follow the manufacturer's instructions for dissolving the peptide. If no specific instructions are provided, a common method is to dissolve the peptide in sterile, distilled water.

  • If the peptide is difficult to dissolve, sonication may be helpful.[11]

  • For peptides that are prone to degradation in solution, it is advisable to prepare fresh solutions for each experiment or to prepare aliquots of a stock solution to avoid repeated freeze-thaw cycles.[10][11]

4. Storage:

  • Store lyophilized peptides at -20°C or colder for long-term stability.[10]

  • Keep peptide solutions frozen and avoid multiple freeze-thaw cycles.[11] Aliquoting the stock solution into single-use vials is recommended.[10]

  • Protect from moisture and light.[11]

Disposal Plan

Proper disposal of unused or expired peptides is crucial for environmental and health safety.[12]

  • Never dispose of peptides down the drain or in the regular trash. [12]

  • All peptide waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), should be treated as chemical waste.

  • Follow your institution's guidelines for chemical waste disposal.[12] This typically involves collecting the waste in a designated, properly labeled, and sealed container.

  • Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal service for specific disposal procedures.[12]

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a research setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal A Review Safety Information & Procedures B Don Personal Protective Equipment (PPE) A->B C Equilibrate Vial to Room Temperature B->C D Weigh Lyophilized Peptide in Fume Hood C->D E Reconstitute Peptide with Appropriate Solvent D->E F Perform Experiment E->F G Store Unused Peptide at -20°C or Colder F->G H Dispose of Waste in Designated Chemical Waste Container F->H I Decontaminate Work Area H->I J Remove and Dispose of PPE Properly I->J

Caption: Logical workflow for safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.